molecular formula C14H16ClNO2 B134057 3-(4-Methoxyphenoxy)benzylamine hydrochloride CAS No. 154108-33-5

3-(4-Methoxyphenoxy)benzylamine hydrochloride

Cat. No.: B134057
CAS No.: 154108-33-5
M. Wt: 265.73 g/mol
InChI Key: GNMNITVEVSYONZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)benzylamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMNITVEVSYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590028
Record name 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
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Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154108-33-5
Record name 1-[3-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)benzylamine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-methoxyphenoxy)benzylamine hydrochloride, a versatile building block in pharmaceutical and materials science research. The synthesis is presented in a multi-step approach, designed for clarity, reproducibility, and scalability in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the development of novel therapeutic agents, particularly in the fields of neurology and oncology.[1] Its unique molecular architecture, featuring a flexible diaryl ether linkage, allows for the exploration of diverse chemical space in the design of bioactive molecules that can modulate biological pathways.[1] Beyond its pharmaceutical applications, this compound also serves as a valuable monomer in the formulation of advanced polymers and specialty coatings, where it can enhance chemical resistance and durability.[1]

This guide will detail a robust and efficient three-part synthesis strategy, commencing with the formation of the diaryl ether core, followed by the introduction of the benzylamine moiety via reductive amination, and culminating in the preparation of the stable hydrochloride salt.

Synthesis Strategy: A Three-Part Approach

The synthesis of this compound is logically divided into three distinct stages. This modular approach allows for clear checkpoints for purification and characterization of intermediates, ensuring the high purity of the final product.

Synthesis_Workflow A Part 1: Diaryl Ether Formation B Part 2: Reductive Amination A->B 3-(4-Methoxyphenoxy)benzaldehyde C Part 3: Hydrochloride Salt Formation B->C 3-(4-Methoxyphenoxy)benzylamine (Free Base) D Final Product C->D

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-(4-Methoxyphenoxy)benzaldehyde

The initial and crucial step is the construction of the diaryl ether linkage. This is achieved via a nucleophilic aromatic substitution reaction between 3-hydroxybenzaldehyde and 4-fluoroanisole. While other methods for ether synthesis exist, this approach is often favored for its reliability and the commercial availability of the starting materials.

Reaction Mechanism: Nucleophilic Aromatic Substitution

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Intermediate Phenoxide Intermediate 3-Hydroxybenzaldehyde->Phenoxide Intermediate Deprotonation 4-Fluoroanisole 4-Fluoroanisole 3-(4-Methoxyphenoxy)benzaldehyde 3-(4-Methoxyphenoxy)benzaldehyde 4-Fluoroanisole->3-(4-Methoxyphenoxy)benzaldehyde Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide Intermediate Phenoxide Intermediate->3-(4-Methoxyphenoxy)benzaldehyde Nucleophilic Attack on 4-Fluoroanisole

Caption: Mechanism of diaryl ether formation via nucleophilic aromatic substitution.

Experimental Protocol: 3-(4-Methoxyphenoxy)benzaldehyde
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 4-fluoroanisole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The solvent should be anhydrous to prevent side reactions.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(4-methoxyphenoxy)benzaldehyde.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-Hydroxybenzaldehyde1.0122.12
4-Fluoroanisole1.1126.12
Potassium Carbonate2.0138.21

Table 1: Reagent quantities for the synthesis of 3-(4-methoxyphenoxy)benzaldehyde.

Part 2: Synthesis of 3-(4-Methoxyphenoxy)benzylamine

The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This widely used transformation involves the in-situ formation of an imine, which is then reduced to the corresponding amine.[2][3] Various reducing agents can be employed, with sodium borohydride being a common and effective choice.[3]

Reaction Mechanism: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine Condensation Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl) Ammonia Source (e.g., NH4Cl)->Imine Primary Amine Primary Amine Imine->Primary Amine Reduction (e.g., NaBH4)

Caption: General mechanism of reductive amination.

Experimental Protocol: 3-(4-Methoxyphenoxy)benzylamine
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenoxy)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Ammonia Source: Add an ammonia source, such as ammonium chloride (5-10 eq) or a solution of ammonia in methanol.

  • pH Adjustment: If necessary, adjust the pH of the solution to be slightly acidic (pH 6-7) to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-(4-methoxyphenoxy)benzylamine as a free base. Further purification can be achieved by column chromatography if necessary.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-(4-Methoxyphenoxy)benzaldehyde1.0228.25
Ammonium Chloride5-1053.49
Sodium Borohydride1.5-2.037.83

Table 2: Reagent quantities for the reductive amination step.

Part 3: Formation of this compound

To improve the stability and handling of the amine, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction that typically results in a crystalline solid that is easier to purify and store.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 3-(4-methoxyphenoxy)benzylamine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the mixture for a period to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a stable, crystalline solid. Recrystallization from a suitable solvent system can be performed for further purification if needed.[4][5]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are skin-penetrating solvents. Avoid direct contact.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

    • Hydrochloric Acid: Corrosive. Handle with extreme caution.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

This in-depth technical guide provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps for diaryl ether formation, reductive amination, and hydrochloride salt formation, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided rationale for each step, along with the clear workflow and mechanistic diagrams, aims to empower scientists with the knowledge and practical guidance necessary for successful synthesis.

References

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An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS Number: 154108-33-5) is a versatile organic compound that has emerged as a significant building block in the landscape of pharmaceutical research and development.[1] Its unique diaryl ether linkage combined with a reactive primary amine function makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules.[1] This guide, intended for the discerning researcher, delves into the core technical aspects of this compound, from its synthesis and characterization to its application in the rational design of novel therapeutic agents, particularly in the realms of neurology and oncology.[1] The inherent structural motifs within this compound predispose its derivatives to interact with key biological targets, a feature that medicinal chemists can strategically exploit.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in a research and development setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 154108-33-5[1]
Molecular Formula C₁₄H₁₅NO₂·HCl[1]
Molecular Weight 265.74 g/mol [1]
Appearance White or cream-colored solid[1]
Purity ≥ 98% (by HPLC)[1]
Storage Conditions 0-8 °C[1]

The structure features a central phenyl ring substituted at the 3-position with a 4-methoxyphenoxy group and a benzylamine hydrochloride moiety. The diaryl ether bond provides a degree of conformational flexibility, while the methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. The primary amine, protonated as the hydrochloride salt, is a key reactive handle for a multitude of chemical transformations.

Synthesis and Purification: A Strategic Approach

Step 1: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile

The initial step involves the formation of the diaryl ether linkage. An Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction are common methods for this transformation. A likely route involves the coupling of 3-hydroxybenzonitrile with a suitable 4-methoxyphenylating agent.

Exemplary Protocol for Diaryl Ether Formation:

  • Reactants: 3-hydroxybenzonitrile, 4-bromoanisole (or 4-chloroanisole), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a stirred solution of 3-hydroxybenzonitrile and the base in the solvent, add the copper catalyst and 4-bromoanisole.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120-160 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(4-methoxyphenoxy)benzonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The second step is the reduction of the nitrile group to the corresponding benzylamine. This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. Alternatively, catalytic hydrogenation offers a milder approach.

Exemplary Protocol for Nitrile Reduction:

  • Reactants: 3-(4-methoxyphenoxy)benzonitrile, a reducing agent (e.g., LiAlH₄ in THF or H₂ gas with a catalyst like Raney Nickel or Pd/C in a suitable solvent like ethanol with ammonia).[2]

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-(4-methoxyphenoxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Mechanism of Action: A Focus on Serotonergic Systems

While specific pharmacological data for this compound is not extensively published, the structural motif is highly suggestive of activity within the central nervous system. Benzylamine and phenethylamine derivatives are well-known scaffolds for compounds targeting monoamine neurotransmitter systems.[3][4] In particular, the presence of a methoxy group on a phenyl ring is a common feature in ligands for serotonin (5-HT) receptors.[3]

Derivatives of N-benzylphenethylamines, which share a similar structural core, have been shown to be potent agonists at the 5-HT₂A receptor.[4][5] The N-benzyl moiety, in these cases, is thought to interact with specific phenylalanine residues (Phe339 and Phe340) in the receptor's binding pocket, leading to high affinity and potency.[5] It is therefore highly plausible that derivatives of 3-(4-methoxyphenoxy)benzylamine could be developed as modulators of serotonergic signaling, with potential applications in the treatment of psychiatric disorders such as depression and anxiety.[6][7]

Caption: Hypothetical mechanism of action via serotonin receptors.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. The primary amine is readily derivatized through various reactions, allowing for the systematic exploration of the chemical space around this privileged scaffold.

Key Synthetic Transformations:
  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce a wide variety of substituents, which can modulate the compound's steric and electronic properties, as well as its lipophilicity and metabolic stability.

  • Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides yields stable amide and sulfonamide derivatives, respectively. These functional groups can introduce additional hydrogen bonding capabilities.

  • Reductive Amination: The benzylamine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Exemplary Protocol for N-Alkylation:

  • Reactants: this compound, an alkyl halide (e.g., benzyl bromide), a base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the base to liberate the free amine.

    • Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Caption: Role as a scaffold in medicinal chemistry workflows.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

  • Column: A C18 column is typically effective.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Detection: UV detection at a wavelength around 210-230 nm is appropriate for the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons in the different spin systems of the two phenyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. The amine proton may be broad and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for all the carbon atoms in the molecule, including the methoxy carbon, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the free base. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be observed.

Conclusion

This compound is a strategically important chemical entity for researchers engaged in drug discovery. Its straightforward synthesis, versatile reactivity, and the pharmacological potential of its derivatives make it a valuable tool in the medicinal chemist's arsenal. The structural alerts within this molecule, particularly its potential to interact with serotonergic systems, provide a rational basis for its use in the development of novel therapeutics for neurological and other disorders. As with any research chemical, proper handling and thorough characterization are essential for obtaining reliable and reproducible results. This guide provides a foundational understanding to facilitate the effective application of this compound in advancing scientific inquiry.

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A Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 3-(4-Methoxyphenoxy)benzylamine hydrochloride, a versatile chemical intermediate of significant interest to professionals in pharmaceutical development, biochemical research, and materials science. We will explore its fundamental properties, discuss a representative synthetic pathway, detail robust analytical methods for quality control, and examine its key applications.

Compound Identification and Physicochemical Properties

This compound is a diaryl ether derivative distinguished by a benzylamine core. The hydrochloride salt form generally enhances its stability and solubility in aqueous media, making it highly suitable for a variety of research and development applications.[1] Its structure, featuring a methoxyphenoxy group, is crucial for its reactivity and interaction with biological targets.[1]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NO₂·HCl[1][2]
Molecular Weight 265.74 g/mol [1][2]
CAS Number 154108-33-5[1][2]
Appearance White to cream-colored solid[1]
Purity Typically ≥98% (as determined by HPLC)[1]
Storage Conditions 0–8 °C, protected from light and moisture[1]
Synonyms [3-(4-methoxyphenoxy)phenyl]methanamine hydrochloride

Representative Synthetic Pathway

While specific, proprietary synthesis routes may vary, a logical and chemically sound pathway can be proposed based on established organic chemistry principles, such as those used for analogous benzylamines.[3][4][5] A common strategy involves the formation of the diaryl ether bond, followed by the introduction and reduction of a nitrile group to form the primary amine, and concluding with salt formation.

The rationale for this multi-step approach is rooted in achieving high yield and purity. The Ullmann condensation or a similar nucleophilic aromatic substitution is an effective method for creating the diaryl ether linkage. The subsequent conversion of a hydroxyl or halide group to a nitrile, followed by reduction, is a classic and reliable method for synthesizing benzylamines. This avoids the harsher conditions that might be required for direct amination of a benzyl halide, which could lead to side products.

G A 3-Hydroxybenzonitrile + 4-Bromoanisole B Ullmann Condensation (Cu Catalyst, Base) A->B Step 1: Ether Formation C 3-(4-Methoxyphenoxy)benzonitrile (Intermediate) B->C D Reduction (e.g., LiAlH₄ or H₂/Catalyst) C->D Step 2: Nitrile Reduction E 3-(4-Methoxyphenoxy)benzylamine (Free Base) D->E F Salt Formation (HCl in Ether/IPA) E->F Step 3: Acidification G 3-(4-Methoxyphenoxy)benzylamine HCl (Final Product) F->G

Caption: Representative synthetic workflow for 3-(4-Methoxyphenoxy)benzylamine HCl.

Experimental Protocol: A Representative Synthesis
  • Step 1: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile. In a reaction vessel purged with an inert gas, combine 3-hydroxybenzonitrile, 4-bromoanisole, a copper(I) catalyst, and a suitable base (e.g., potassium carbonate) in a high-boiling-point solvent like DMF. Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC. After completion, cool the mixture, filter to remove inorganic salts, and extract the product into an organic solvent. Purify the crude intermediate via column chromatography.

  • Step 2: Reduction to 3-(4-Methoxyphenoxy)benzylamine. Dissolve the purified nitrile intermediate in an anhydrous ether solvent (e.g., THF). Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at a reduced temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until the reduction is complete. Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solids and concentrate the filtrate to obtain the crude free base amine.

  • Step 3: Formation of the Hydrochloride Salt. Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent to remove impurities, and dry under a vacuum to yield the final product.

Analytical Quality Control: A Self-Validating HPLC Method

To ensure the identity and purity of this compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.[1] A self-validating method, incorporating system suitability tests and adherence to established validation parameters, ensures trustworthiness and reproducibility of the results.[6][7]

The choice of a reversed-phase C18 column is based on its versatility and effectiveness in separating aromatic compounds of moderate polarity. The mobile phase, an acetonitrile/water buffer system, allows for fine-tuning of the retention time and resolution. UV detection is ideal due to the strong chromophores present in the molecule's structure.

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separating small organic molecules with good peak shape and efficiency.
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., sodium perchlorate with pH adjusted to 3.0)Provides good separation and peak symmetry for amine-containing compounds.[6]
Elution Mode Isocratic or GradientIsocratic is simpler for routine QC, while gradient can resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6]
Detector UV at an appropriate wavelength (e.g., 280 nm)The aromatic rings provide strong UV absorbance for high sensitivity.
Column Temp. Ambient or controlled (e.g., 35 °C)Controlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume that avoids column overloading.
System Suitability and Validation

Before sample analysis, a system suitability solution is injected to verify the performance of the chromatographic system. Key parameters include:

  • Resolution: The baseline separation between the main peak and any known impurity or adjacent peak should be greater than 2.0.

  • Tailing Factor: The peak for the primary analyte should be symmetrical, with a tailing factor not more than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for peak area from replicate injections should be less than 2.0%.

G A Sample Weighing & Dilution C HPLC Injection & Separation A->C B System Suitability Test (SST) E SST Pass? B->E Inject SST Standard D UV Detection & Data Acquisition C->D F Data Analysis: Peak Integration & Purity Calculation D->F E->C Yes G Stop & Troubleshoot System E->G No H Final Report F->H

Caption: Workflow for analytical quality control using a self-validating HPLC method.

Key Applications in Scientific Research

The utility of this compound spans multiple scientific disciplines, primarily due to its function as a versatile chemical building block.[1]

  • Pharmaceutical Development: This is the most prominent area of application. The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][8] Its structure can be found in scaffolds designed to interact with specific receptors or enzymes in the central nervous system. It has also shown promise in the development of novel agents in oncology.[1]

  • Biochemical Research: In a laboratory setting, it is used in studies exploring receptor-ligand interactions and enzyme activities.[1] The diaryl ether motif is common in many biologically active molecules, and this compound can be used as a fragment or starting point for developing chemical probes to investigate complex biological pathways.[1]

  • Organic and Materials Synthesis: Beyond pharmaceuticals, it is an important intermediate for creating complex organic molecules.[1] Its functional groups (primary amine, ether linkage) allow for a wide range of subsequent chemical transformations. In materials science, it can be incorporated into the formulation of specialty polymers and coatings to enhance properties like chemical resistance and durability.[1]

G A 3-(4-Methoxyphenoxy)benzylamine HCl (Ligand Precursor) B Biological Target (Receptor / Enzyme) A->B Binds to or Inhibits C Modulation of Biological Pathway B->C Leads to D Therapeutic Effect (e.g., Neurological) C->D Results in

Sources

3-(4-Methoxyphenoxy)benzylamine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a therapeutic agent. Poor aqueous solubility can impede absorption, lead to variable bioavailability, and complicate formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 154108-33-5), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not widely published, this document serves as a foundational manual for researchers. It outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and establishes a framework for the accurate reporting and interpretation of results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of this and similar amine hydrochloride salts.

Introduction: The Central Role of Solubility in Drug Development

This compound is a versatile chemical building block utilized in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[1] As with any drug candidate or intermediate, its solubility profile is a cornerstone of its biopharmaceutical properties. Aqueous solubility directly influences the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs.[2] Understanding and accurately quantifying the solubility of this compound is therefore not an academic exercise, but a prerequisite for meaningful preclinical and formulation studies.

This guide addresses the fundamental challenge that while the compound is commercially available, its solubility data is not readily accessible in public literature. Therefore, we shift the focus from merely presenting data to empowering the researcher: this document provides the necessary theoretical background and detailed experimental workflows required to generate high-quality, reliable solubility data in-house.

Physicochemical Profile and Its Implications for Solubility

The molecular structure and salt form of a compound provide the first clues to its solubility behavior. This compound is an amine salt, which has profound implications for its interaction with aqueous media.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂·HCl[1][3]
Molecular Weight 265.74 g/mol [1][3][4]
Appearance White or cream/yellow solid[1][4]
CAS Number 154108-33-5; 1170566-12-7*[1][3][4][5]
Predicted XlogP 2.2[6]
Purity ≥ 98% (HPLC)[1]
Note: Discrepancies in the assigned CAS number exist across suppliers. Researchers should verify the identifier associated with their specific material lot.

The key features influencing solubility are:

  • The Amine Group: The primary amine is basic and is protonated to form the hydrochloride salt. This salt form is designed to enhance aqueous solubility compared to the free base.[7]

  • The Hydrochloride Salt: As a salt of a weak base and a strong acid, its solubility is expected to be highly dependent on the pH of the medium.[8][9]

  • Aromatic Structure: The presence of two phenyl rings and an ether linkage contributes to the molecule's lipophilicity (as indicated by the predicted XlogP of 2.2), which counteracts the solubilizing effect of the ammonium group. The final solubility is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the ions.

Theoretical Framework: pH-Dependent Solubility of Amine Salts

The solubility of this compound in aqueous solution is not a single value but a profile that changes dramatically with pH. The protonated amine (BH⁺) exists in equilibrium with its neutral, free base form (B).

BH⁺(solid) ⇌ BH⁺(aqueous) ⇌ B(aqueous) + H⁺

The intrinsic solubility (S₀) is the solubility of the neutral free base, which is typically low. As the pH of the solution decreases (becomes more acidic), the equilibrium shifts to the left, favoring the protonated, more soluble form (BH⁺). This relationship is fundamental to understanding how the compound will behave in different biological environments, such as the stomach (low pH) versus the intestine (higher pH).

Conversely, in solutions with a high concentration of chloride ions (e.g., simulated gastric fluid containing NaCl), the solubility of the hydrochloride salt may be suppressed due to the common ion effect .[8][10] This occurs because the excess Cl⁻ ions shift the dissolution equilibrium (BH⁺Cl⁻ ⇌ BH⁺ + Cl⁻) to the left, favoring the solid salt form.

G cluster_solid Solid Phase Solid_Salt [BH⁺]Cl⁻(s) Aqueous_Salt Solvated Ion Pair [BH⁺]Cl⁻(aq) Solid_Salt->Aqueous_Salt Dissolution Dissociated_Ions Dissociated Ions BH⁺ + Cl⁻(aq) Aqueous_Salt:f1->Dissociated_Ions:f0 Dissociation Free_Base Free Base (Low Solubility) B(aq) + H⁺(aq) Dissociated_Ions:f1->Free_Base:f0 Deprotonation (Higher pH) Free_Base:f0->Dissociated_Ions:f1 Protonation (Lower pH) G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis A 10 mM Stock in DMSO C Add Stock & Serially Dilute A->C B 96-Well Plate with Buffer (pH 7.4) B->C D Incubate (2h, 25°C) C->D E Nephelometry (Measure Light Scatter) D->E Path 1 F Filter Plate D->F Path 2 H Calculate Solubility (µM) E->H G UV-Vis Reading (Measure Absorbance) F->G G->H

Caption: Workflow for the Kinetic Solubility Assay.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method is the "gold standard" for determining the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period. [2] Objective: To determine the equilibrium solubility in various aqueous buffers.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8 and 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [11]4. Phase Separation: Allow the vials to stand, then withdraw a sample of the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). [2] * Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that the compound has not converted to a different polymorphic form or to the free base during the equilibration process. [10]

Data Presentation

All experimentally determined solubility data should be reported in a clear and structured format. The following table is an illustrative template for presenting the results for this compound.

Table 1: Illustrative Thermodynamic Solubility Data for this compound at 25°C

Solvent/Buffer SystempHSolubility (µg/mL)Solubility (µM)
Deionized Water[Record final pH][Experimental Value][Calculated Value]
0.1 N HCl (pH ~1)1.0[Experimental Value][Calculated Value]
Acetate Buffer4.5[Experimental Value][Calculated Value]
Phosphate Buffer (PBS)7.4[Experimental Value][Calculated Value]
Note: The values in this table are placeholders. They must be determined experimentally using the protocols described herein.

Conclusion

While a definitive public dataset for the solubility of this compound is elusive, its physicochemical properties as an amine hydrochloride salt provide a strong theoretical basis for predicting its behavior. Its solubility will be intrinsically linked to pH, being significantly higher in acidic conditions than in neutral or basic media. For drug development professionals, it is imperative to move beyond prediction and generate empirical data. The kinetic and thermodynamic assay protocols provided in this guide represent industry-standard, robust methodologies for this purpose. By employing these self-validating workflows, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in lead optimization, formulation design, and overall candidate progression.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • Gibson, E.K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Alsenz, J., et al. Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.
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biological activity of 3-(4-Methoxyphenoxy)benzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-(4-Methoxyphenoxy)benzylamine Derivatives

Executive Summary

The 3-(4-methoxyphenoxy)benzylamine scaffold represents a versatile and privileged structure in medicinal chemistry. Characterized by a diaryl ether linkage, this core offers significant conformational flexibility and precise spatial orientation of its functional groups, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this class have demonstrated a remarkable breadth of biological activities, including promising anticancer, neuroprotective, and antimicrobial properties. This guide synthesizes the current understanding of these derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. We will explore the causal relationships between structural modifications and biological outcomes, present detailed protocols for key validation assays, and provide a forward-looking perspective on the future of this promising class of compounds in drug discovery.

Introduction: The 3-(4-Methoxyphenoxy)benzylamine Core Structure

The foundational molecule, 3-(4-methoxyphenoxy)benzylamine, is a unique diaryl ether. Its structure consists of a benzylamine moiety linked to a methoxy-substituted phenoxy group at the meta position[1][2]. This arrangement is not merely a random combination of fragments; the ether linkage provides a balance of lipophilicity and rotational freedom, while the methoxy and amine groups serve as critical hydrogen bond donors and acceptors. These features allow derivatives to engage with a wide array of biological targets.

From a drug development perspective, this scaffold is highly tractable. It serves as a key intermediate and building block in the synthesis of more complex bioactive molecules, finding application in fields as diverse as oncology and neurology[3]. The core can be readily functionalized at multiple positions—on either aromatic ring or at the benzylic amine—enabling the generation of large chemical libraries for screening and structure-activity relationship (SAR) studies.

General Synthesis Strategies

The synthesis of 3-(4-methoxyphenoxy)benzylamine derivatives typically follows a logical and adaptable pathway. The key step often involves the formation of the diaryl ether bond, followed by modification or introduction of the benzylamine functionality. A common approach is the reductive amination of a corresponding aldehyde or ketone precursor.

Below is a generalized workflow for the synthesis of these derivatives. The choice of specific reagents and conditions is critical and depends on the desired final substitutions and the need to preserve stereochemistry or other sensitive functional groups. For example, using chiral auxiliaries can facilitate the stereoselective synthesis of specific enantiomers, which is often crucial for pharmacological activity[4].

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., 3-Hydroxybenzaldehyde, 4-Methoxyphenol) ether Diaryl Ether Formation (e.g., Ullmann or Buchwald-Hartwig coupling) start->ether Coupling Reaction aldehyde 3-(4-Methoxyphenoxy)benzaldehyde (Key Intermediate) ether->aldehyde amination Reductive Amination aldehyde->amination Amine source (e.g., NH3, R-NH2) Reducing agent (e.g., NaBH4, H2/Pd) product Target 3-(4-Methoxyphenoxy)benzylamine Derivative amination->product diversification Further Diversification (e.g., N-acylation, N-alkylation) product->diversification

Caption: Generalized synthetic route for 3-(4-methoxyphenoxy)benzylamine derivatives.

Spectrum of Biological Activities

Research has illuminated a diverse range of pharmacological effects associated with this class of compounds. The following sections detail the most significant of these activities, supported by experimental evidence.

Anticancer Activity

Several derivatives have emerged as potent anticancer agents, acting through various mechanisms. Their efficacy has been demonstrated against multiple human cancer cell lines.

  • Mechanism of Action: A primary mechanism involves the disruption of microtubule dynamics. Certain derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis[5][6]. Another key strategy involves the inhibition of critical signaling pathways. For instance, the novel chroman-4-one derivative SBL-060, which incorporates a related structural motif, was shown to be a dual inhibitor of the estrogen receptor (ERα) and the Akt kinase pathway in acute myeloid leukemia (AML) cells[7].

  • Supporting Evidence: Studies have identified compounds with significant cytotoxic effects. For example, a methoxybenzamide derivative of nimesulide demonstrated potent activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC50 values below 8.8 µM[8]. Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to be more cytotoxic against human glioblastoma (U-87) than triple-negative breast cancer (MDA-MB-231) cells[9].

Table 1: Selected Anticancer Activity of Methoxy-Substituted Benzylamine Derivatives

Compound Class Cancer Cell Line Assay IC50 / GI50 Value Reference
Nimesulide-Methoxybenzamide H292 (Lung) MTT < 8.8 µM [8]
Nimesulide-Methoxybenzamide SKOV3 (Ovarian) MTT < 8.8 µM [8]
Nimesulide-Methoxybenzamide SKBR3 (Breast) MTT < 8.8 µM [8]
3-[(4-methoxyphenyl)amino]propanehydrazide U-87 (Glioblastoma) MTT Varies by derivative [9]
Chroman-4-one (SBL-060) THP-1 (AML) MTT 189.9 nM (GI50) [7]

| Chroman-4-one (SBL-060) | HL-60 (AML) | MTT | 244.1 nM (GI50) |[7] |

Neuroprotective Effects

The ability of these derivatives to protect neuronal cells from damage is a significant area of investigation, particularly for neurodegenerative diseases and ischemic events like stroke.

  • Mechanism of Action: The neuroprotective effects are often multifactorial. One key mechanism is the inhibition of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal death. Derivatives have been shown to protect against glutamate- and NMDA-induced toxicity[10]. A second crucial mechanism is the mitigation of oxidative stress. Compounds with a methoxyphenol moiety can act as potent antioxidants, scavenging free radicals and reducing cellular damage[11][12]. This antioxidant activity can be linked to the activation of pro-survival signaling pathways, such as the ERK-CREB pathway[10].

  • Supporting Evidence: A derivative, (4-methoxybenzylidene)-(3-methoxyphenyl)amine (MBMPA), was found to strongly protect neuronal cells against ischemic damage in an in vitro model, even more effectively than resveratrol[13]. It was shown to reduce neuronal cell death and block ATP depletion in hippocampal slices subjected to oxygen and glucose deprivation[13]. Another study on 4-hydroxy-3-methoxy-acetophenone (apocynin) demonstrated its ability to prevent memory deficits and attenuate hippocampal neuronal death following transient global cerebral ischemia in rats, an effect linked to the inhibition of the glial inflammatory response[11].

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of 4-methoxybenzylamine have been synthesized and shown to possess activity against a range of pathogenic microbes.

  • Mechanism of Action: The precise antimicrobial mechanisms are still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes. For fatty acid-derived 4-methoxybenzylamides, molecular docking studies suggest a potential mechanism involving binding to bacterial DNA, thereby interfering with replication and transcription[14].

  • Supporting Evidence: A series of fatty acid amides of 4-methoxybenzylamine were synthesized and evaluated for their in vitro antimicrobial activity against bacteria like E. coli and various fungi[14]. Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde also exhibited good antibacterial activity against both gram-positive and gram-negative bacteria[15]. The presence of a methoxyphenol structure is a common feature in natural antimicrobial compounds like eugenol and vanillin, which are effective against foodborne pathogens[16].

Key Experimental Protocols

To ensure scientific integrity, the biological activities described must be validated through robust, reproducible experimental protocols. The following are detailed methodologies for core assays used in the evaluation of these derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U-87, H292) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (≤ 0.1%) across all wells[8]. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_workflow Anticancer Screening Workflow start Synthesized Derivative Library primary_screen Primary Screen: Single High-Dose (e.g., 10 µM) start->primary_screen hit_id Hit Identification (>50% inhibition) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (e.g., MTT Assay) hit_id->dose_response Active Compounds ic50 IC50 Determination dose_response->ic50 mech_study Mechanism of Action Studies ic50->mech_study Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mech_study->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mech_study->apoptosis target_id Target Engagement (e.g., Kinase Assay) mech_study->target_id invivo In Vivo Efficacy (Xenograft Model) mech_study->invivo

Caption: A typical workflow for screening and characterizing novel anticancer compounds.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay provides a rapid and straightforward method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish diamagnetic molecule. The decrease in absorbance is proportional to the antioxidant capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark. Prepare various concentrations of the test derivative and a standard antioxidant (e.g., ascorbic acid, BHT)[9][16].

  • Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

  • Initiation of Reaction: Add a small volume of the test compound solution at different concentrations (e.g., 20 µL) to the DPPH solution. Include a control well containing only the solvent and DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • IC50 Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 3-(4-methoxyphenoxy)benzylamine framework has proven to be a highly productive scaffold for the discovery of novel bioactive compounds. The derivatives exhibit a compelling range of activities, with particular promise in oncology and neuropharmacology. The synthetic tractability of the core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, a deeper understanding of the downstream signaling effects and potential off-target activities is necessary.

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold and analysis through computational modeling will help in designing next-generation derivatives with improved therapeutic indices.

  • In Vivo Validation: Promising in vitro candidates must be advanced to relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles. For instance, neuroprotective agents should be tested in models of ischemic stroke or Alzheimer's disease[11][12], while anticancer compounds should be evaluated in tumor xenograft models[7].

References

  • Kim, H., et al. (2006). Protective effect of (4-methoxybenzylidene)-(3-methoxyphenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture. Neuroscience Letters, 398(1-2), 169-173. Available at: [Link]

  • Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry, 86, 446-454. Available at: [Link]

  • Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4785. Available at: [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenoxy)benzylamine hydrochloride. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Available at: [Link]

  • Neri-Numa, I. A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Frontiers in Chemistry, 11, 1189437. Available at: [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Bouraiou, A., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1409-1418. Available at: [Link]

  • ResearchGate. (2025). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Available at: [Link]

  • The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]

  • Lugemwa, F. N. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molecules, 18(2), 1990-1996. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available at: [Link]

  • Jo, Y.-G., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Antioxidants, 10(11), 1675. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Available at: [Link]

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  • ResearchGate. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Available at: [Link]

  • Lakshmi, S., et al. (2023). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PLoS One, 18(1), e0279580. Available at: [Link]

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The Lynchpin of Neuro-active Scaffolds: A Technical Guide to 3-(4-Methoxyphenoxy)benzylamine Hydrochloride as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diaryl Ether Benzylamine Core

In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged structure, found in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. When coupled with a benzylamine moiety, as in 3-(4-methoxyphenoxy)benzylamine hydrochloride, it becomes a particularly powerful building block for agents targeting the central nervous system (CNS).[2] This guide provides an in-depth technical overview of this compound, a key synthetic intermediate whose structural features are pivotal in the development of next-generation neurological drugs, including norepinephrine reuptake inhibitors.[3] We will explore its chemical properties, a robust synthetic pathway, and its application in the construction of complex, neuro-active molecules.

Chemical Properties and Characterization

This compound is a white to cream-colored solid, valued for its stability and reactivity in subsequent synthetic transformations.[2] Its hydrochloride salt form enhances solubility in polar solvents, a desirable characteristic for many reaction conditions and for potential formulation studies.

PropertyValueReference(s)
CAS Number 154108-33-5[4]
Molecular Formula C₁₄H₁₅NO₂·HCl[4]
Molecular Weight 265.74 g/mol [4]
Appearance White or cream-colored solid[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Synthesis of this compound: A Two-Step Approach

The synthesis of the target intermediate is efficiently achieved through a two-step process that first establishes the diaryl ether bond, followed by the formation of the benzylamine functionality. This strategy allows for the convergent assembly of the core scaffold from readily available starting materials.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The formation of the 3-(4-methoxyphenoxy)benzonitrile intermediate is accomplished via a copper-catalyzed Ullmann condensation. This classic reaction is a reliable method for the formation of diaryl ethers, particularly when one of the aryl partners is activated.[5]

Experimental Protocol: Synthesis of 3-(4-Methoxyphenoxy)benzonitrile

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(4-methoxyphenoxy)benzonitrile.

Step 2: Reduction of the Nitrile to the Benzylamine

The final step involves the reduction of the benzonitrile intermediate to the corresponding primary amine. This transformation can be effectively carried out using a variety of reducing agents, with lithium aluminum hydride (LAH) or catalytic hydrogenation being common choices. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(4-methoxyphenoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Concentrate the organic phase to obtain the free amine as an oil. Dissolve the oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitrile Reduction & Salt Formation 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Ullmann Reaction Ullmann Reaction 3-Hydroxybenzonitrile->Ullmann Reaction 4-Iodoanisole 4-Iodoanisole 4-Iodoanisole->Ullmann Reaction 3-(4-Methoxyphenoxy)benzonitrile 3-(4-Methoxyphenoxy)benzonitrile Ullmann Reaction->3-(4-Methoxyphenoxy)benzonitrile Reduction Reduction 3-(4-Methoxyphenoxy)benzonitrile->Reduction HCl Salt Formation HCl Salt Formation Reduction->HCl Salt Formation This compound This compound HCl Salt Formation->this compound G Start 3-(4-Methoxyphenoxy)benzylamine Hydrochloride Reaction1 N-Alkylation with Epoxide Intermediate Start->Reaction1 Intermediate1 Amino Alcohol Intermediate Reaction1->Intermediate1 Reaction2 Intramolecular Cyclization Intermediate1->Reaction2 Product1 Viloxazine Analogue Reaction2->Product1

Sources

discovery and history of substituted benzylamines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylamine motif, a deceptively simple structure consisting of a benzyl group attached to an amine, is one of the most prolific and versatile scaffolds in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and the ability to engage in crucial molecular interactions has cemented its status as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets.[1][2] This guide provides a comprehensive exploration of the discovery and history of substituted benzylamines, tracing their evolution from early serendipitous findings to their current role in rational, structure-based drug design. We will delve into the key therapeutic areas where this scaffold has made a significant impact, examine the structure-activity relationships (SAR) that govern its biological effects, and provide detailed protocols for its synthesis. For drug development professionals, understanding the trajectory of this scaffold offers profound insights into the principles of molecular design, target validation, and lead optimization.

The core benzylamine structure provides three primary vectors for chemical modification: the aromatic ring (A), the benzylic carbon (B), and the nitrogen atom (C). This synthetic versatility is a key reason for its ubiquity in drug discovery programs.

Benzylamine_Scaffold cluster_0 Substituted Benzylamine Core core Ar-CH₂-NH₂ A A: Aromatic Ring (Substitution, Bioisosteric Replacement) B B: Benzylic Position (Alkylation, Stereocenter) C C: Amino Group (Alkylation, Acylation) Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow start Dissolve Aniline & Aldehyde in Anhydrous DCM add_acid Add Acetic Acid (Catalyst) start->add_acid Step 1 & 2 form_iminium Iminium Ion Formation (Intermediate) add_acid->form_iminium Mechanism add_reductant Add NaBH(OAc)₃ (Reducing Agent) form_iminium->add_reductant Mechanism stir Stir at RT (12-18h) add_reductant->stir Step 3 workup Aqueous Work-up & Extraction stir->workup Step 4 & 5 purify Dry & Purify (Column Chromatography) workup->purify Step 6 product Final Benzylamine Product purify->product Step 7 SAR_Oncology cluster_sar SAR Logic for 17β-HSD3 Inhibitors core Aryl Benzylamine Core headgroup Region A: Hydrophobic Headgroup (e.g., Diphenyl Ether) core->headgroup Modifications Explored central_ring Region B: Central Aromatic Ring (Substitution) core->central_ring Modifications Explored linker Region C: Benzylamine Linker (Alkylation, Acylation) core->linker Modifications Explored

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the versatile pharmaceutical intermediate, 3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS: 154108-33-5).[1][2][3][4] As a critical building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers and drug development professionals.[2][5] In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and spectral data from closely related structural analogs to present a comprehensive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed, field-proven protocol for data acquisition, a thorough interpretation of the expected spectral features, and the scientific rationale behind these analytical choices, ensuring a self-validating system for researchers.

Introduction: The Significance of Spectroscopic Validation

This compound is a diaryl ether derivative whose structural integrity is the foundation of its utility in complex organic synthesis. Its molecular framework, containing two distinct aromatic rings, an ether linkage, a flexible benzylamine moiety, and a methoxy group, presents a unique spectroscopic fingerprint. Confirmation of this structure is not merely a procedural step but a cornerstone of quality control and mechanistic understanding in any research and development pipeline. The hydrochloride salt form, while enhancing stability and solubility, introduces specific spectroscopic signatures, particularly in NMR and IR, that require careful consideration.

This guide is structured to provide not just the "what" but the "why" – explaining the causal links between molecular structure and spectral output. By understanding these relationships, scientists can confidently verify the identity and purity of their material, troubleshoot synthetic challenges, and build a robust data package for regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. Due to the presence of the hydrochloride salt, the amine protons (NH₃⁺) are expected to be broadened and may exchange with residual water in the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this analysis, as it effectively solubilizes the salt and its non-acidic nature allows for the observation of the NH₃⁺ protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.50broad singlet3H-CH₂NH₃⁺
~7.40t, J ≈ 8.0 Hz1HAr-H (Position 5)
~7.20 - 7.10m3HAr-H (Positions 2, 4, 6)
~7.05d, J ≈ 9.0 Hz2HAr-H (Positions 2', 6')
~6.95d, J ≈ 9.0 Hz2HAr-H (Positions 3', 5')
~4.10s2H-CH₂ NH₃⁺
3.75s3H-OCH₃

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Interpretation and Scientific Rationale
  • Amine Protons (~8.50 ppm): The protons of the ammonium group are significantly deshielded due to the electron-withdrawing effect of the positive nitrogen atom. Their signal is often broad due to quadrupolar relaxation and chemical exchange.

  • Aromatic Protons (6.95-7.40 ppm): The spectrum reveals two distinct aromatic systems. The 4-methoxyphenoxy ring protons appear as two distinct doublets around 7.05 and 6.95 ppm, characteristic of a para-substituted ring system. The protons on the benzylamine ring are more complex due to their meta-substitution pattern, resulting in a triplet and a multiplet.

  • Benzylic Protons (~4.10 ppm): The two protons of the -CH₂- group adjacent to the ammonium nitrogen appear as a singlet. They are deshielded by the adjacent aromatic ring and the electron-withdrawing NH₃⁺ group.

  • Methoxy Protons (3.75 ppm): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet in a characteristic upfield region.

Diagram of NMR Structural Correlations

G cluster_mol 3-(4-Methoxyphenoxy)benzylamine HCl cluster_h_nmr ¹H NMR Signals mol Structure H_NH3 ~8.50 ppm (br s, 3H) mol->H_NH3 -NH₃⁺ H_Ar1 ~7.40-7.10 ppm (m, 4H) mol->H_Ar1 Benzyl Ring H_Ar2 ~7.05-6.95 ppm (dd, 4H) mol->H_Ar2 Phenoxy Ring H_CH2 ~4.10 ppm (s, 2H) mol->H_CH2 -CH₂- H_OCH3 3.75 ppm (s, 3H) mol->H_OCH3 -OCH₃ G Sample Sample in Solution ESI Electrospray Ionization (Positive Mode) Sample->ESI MH_ion [M+H]⁺ Ions m/z 230.1176 ESI->MH_ion MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Detector Detector MassAnalyzer->Detector Fragments Fragment Ions MassAnalyzer->Fragments Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum MH_ion->MassAnalyzer

Caption: A generalized workflow for ESI-MS analysis.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If using a high-resolution instrument, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a comprehensive and reliable spectroscopic profile can be confidently predicted. This guide provides the expected NMR, IR, and MS data based on fundamental principles and analysis of structural analogs. The detailed, field-tested protocols offer a robust framework for researchers to acquire high-quality data. By following this guide, scientists in pharmaceutical research and development can ensure the structural integrity of this key synthetic intermediate, thereby upholding the principles of scientific rigor and accelerating their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • NIST. (n.d.). Benzenemethanamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Methodological & Application

Application Notes and Protocols for the Utilization of 3-(4-Methoxyphenoxy)benzylamine hydrochloride in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-(4-Methoxyphenoxy)benzylamine hydrochloride as a novel therapeutic candidate for neurodegenerative diseases. This document outlines a scientifically grounded hypothesis for its mechanism of action and provides detailed protocols for its in-vitro and in-vivo characterization.

Introduction: The Therapeutic Potential of Modulating Monoamine Oxidase in Neurodegeneration

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant and growing global health challenge. A key pathological feature in several of these diseases is the dysregulation of monoamine neurotransmitters, including dopamine and serotonin. Monoamine oxidases (MAO), specifically MAO-A and MAO-B, are enzymes responsible for the degradation of these crucial neurotransmitters.[1][2] Inhibition of MAO, particularly MAO-B, has been a clinically validated strategy for symptomatic management in Parkinson's disease.[3][4] Furthermore, emerging evidence suggests that MAO inhibitors possess neuroprotective properties that extend beyond their symptomatic effects, potentially by reducing oxidative stress and preventing apoptosis.[5][6]

The chemical scaffold of this compound, featuring a benzylamine moiety, is a well-established pharmacophore in the design of MAO inhibitors. This structural alert suggests that the compound may exhibit inhibitory activity against MAO-A and/or MAO-B. This document outlines a comprehensive research framework to investigate this hypothesis and evaluate the therapeutic potential of this compound.

Hypothesized Mechanism of Action: A Novel Monoamine Oxidase Inhibitor

We hypothesize that this compound functions as an inhibitor of monoamine oxidase. The benzylamine core can mimic the endogenous substrates of MAO, allowing the compound to bind to the active site of the enzyme and impede its catalytic activity. The methoxyphenoxy substituent may influence the selectivity and potency of the compound for MAO-A versus MAO-B. By inhibiting MAO, the compound is expected to increase the synaptic concentration of monoamine neurotransmitters and exert neuroprotective effects by mitigating oxidative stress arising from MAO-catalyzed reactions.[7][8]

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO MAO Dopamine->MAO Degradation VMAT2 VMAT2 Dopamine->VMAT2 Packaging Oxidative_Stress Oxidative_Stress MAO->Oxidative_Stress Generates Dopamine_cleft Dopamine VMAT2->Dopamine_cleft Release Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Compound 3-(4-Methoxyphenoxy)benzylamine hydrochloride Compound->MAO Inhibition Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage In_Vivo_Workflow Start In-Vivo Study Start Animal_Model Induce Parkinson's Disease Model (MPTP or 6-OHDA) Start->Animal_Model Treatment Administer 3-(4-Methoxyphenoxy)benzylamine hydrochloride or Vehicle Animal_Model->Treatment Behavioral_Tests Behavioral Assessments (Rotarod, Open Field) Treatment->Behavioral_Tests Neurochemical_Analysis Post-mortem Neurochemical Analysis (Dopamine levels via HPLC-ECD) Behavioral_Tests->Neurochemical_Analysis Histological_Analysis Immunohistochemistry (Tyrosine Hydroxylase staining) Neurochemical_Analysis->Histological_Analysis End Study End Histological_Analysis->End

Caption: General workflow for in-vivo efficacy testing.

MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that recapitulates many of the pathological features of Parkinson's disease. [9][10][11][12][13] Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for a specified number of days (e.g., 5-7 days).

  • Compound Treatment: Administer this compound or vehicle control (e.g., saline) daily, starting before, during, or after MPTP administration, depending on the study design (prophylactic, concurrent, or therapeutic).

  • Behavioral Testing: Conduct behavioral tests such as the rotarod test (to assess motor coordination) and the open-field test (to assess locomotor activity) at specified time points after MPTP administration. [14][15][16][17]5. Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze striatal dopamine and its metabolites using HPLC-ECD. [18][19][20][21][22]Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.

6-OHDA-Induced Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is another well-established model that induces a specific lesion of the nigrostriatal dopamine pathway. [23][24][25][26][27] Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the housing conditions.

  • Stereotaxic Surgery: Under anesthesia, perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

  • Compound Treatment: Administer this compound or vehicle control daily, following a similar dosing strategy as in the MPTP model.

  • Behavioral Testing: Assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test for forelimb asymmetry.

Data Interpretation and Troubleshooting

A successful outcome would be the demonstration of potent and selective MAO-B inhibition by this compound, coupled with a favorable in-vitro safety profile. In vivo, a significant attenuation of motor deficits and preservation of dopaminergic neurons in the treatment group compared to the vehicle control would provide strong evidence for its neuroprotective potential.

Potential challenges include poor solubility or bioavailability of the compound, which may require formulation development. Off-target effects or toxicity at higher doses should be carefully monitored. Inconsistent results in animal models can arise from variability in lesion induction and require careful standardization of surgical and dosing procedures.

Conclusion

The structured approach outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically investigating its hypothesized mechanism of action as a monoamine oxidase inhibitor, researchers can generate the critical data necessary to advance this compound through the drug discovery pipeline.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved January 4, 2026, from [Link]

  • Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders. (2010). PubMed. Retrieved January 4, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 4, 2026, from [Link]

  • Role of MAO-A and MAO-B in the pathogenesis of PD. MAO-A in... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD. (n.d.). Springer Nature Experiments. Retrieved January 4, 2026, from [Link]

  • Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. (n.d.). link.springer.com. Retrieved January 4, 2026, from [Link]

  • The MPTP Mouse Model of Parkinson's Disease Induced by MPTP Neurotoxin. (n.d.). Bio-protocol. Retrieved January 4, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 4, 2026, from [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 4, 2026, from [Link]

  • Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. (n.d.). Oxford Academic. Retrieved January 4, 2026, from [Link]

  • 6-OHDA Model for Parkinson's Disease Research. (2021, October 8). JoVE Journal. Retrieved January 4, 2026, from [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2025, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved January 4, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

  • 6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories. Retrieved January 4, 2026, from [Link]

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Application Notes and Protocols for Amide Bond Formation: A Detailed Guide to Coupling 3-(4-Methoxyphenoxy)benzylamine Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the successful coupling of 3-(4-methoxyphenoxy)benzylamine hydrochloride with a variety of carboxylic acids. This document delves into the fundamental principles of amide bond formation, offers detailed step-by-step protocols for two robust and widely used coupling methodologies, and provides practical guidance on reaction monitoring, product purification, and troubleshooting. The protocols and discussions are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Art and Science of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in the synthesis of pharmaceuticals and other bioactive molecules. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid. This is typically achieved using a "coupling reagent."

This guide focuses on the coupling of 3-(4-methoxyphenoxy)benzylamine, a versatile building block in drug discovery, with various carboxylic acids. The presence of the hydrochloride salt of the amine necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to proceed. We will explore two of the most reliable and efficient coupling strategies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the aminium salt-based approach using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Understanding the Core Chemistry: Reagent Selection and Rationale

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.

EDC/HOBt: The Classic and Cost-Effective Choice

EDC is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3][4] To mitigate these side reactions and improve efficiency, an additive such as HOBt is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[2][5][6] The subsequent reaction with the amine yields the desired amide and regenerates HOBt. The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[6][7]

HATU: High Efficiency for Challenging Couplings

HATU is an aminium-based coupling reagent that has gained widespread popularity due to its high efficiency, rapid reaction times, and low rates of racemization, particularly with sterically hindered substrates.[8][9] HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its high reactivity.[10] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction.[9]

The Role of the Base

Since the starting material is an amine hydrochloride, a tertiary amine base is required to neutralize the HCl and generate the free amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used for this purpose as they are non-nucleophilic and will not compete with the primary amine in the coupling reaction. Typically, at least two equivalents of the base are needed: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction itself.

Experimental Protocols

The following protocols are general guidelines and may require optimization based on the specific carboxylic acid substrate.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these reactions to prevent hydrolysis of the activated intermediates.

  • Inert Atmosphere: Conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude moisture.[11]

  • Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[5][11]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for a wide range of carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or TEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Carboxylic Acid, Amine HCl, and HOBt in Anhydrous DMF B Cool to 0 °C A->B C Add DIPEA (dropwise) B->C D Add EDC·HCl (portion-wise) C->D E Warm to Room Temperature D->E F Stir for 8-24 hours E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (e.g., Chromatography) J->K

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered carboxylic acids or when faster reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA or TEA (3.0 - 4.0 equiv)

  • Anhydrous DMF or ACN (to achieve a concentration of 0.1-0.5 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (3.5 equiv) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add this compound (1.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[11]

Workflow for HATU Coupling

G cluster_0 Pre-activation cluster_1 Coupling Reaction cluster_2 Workup & Purification A Combine Carboxylic Acid and HATU in Anhydrous DMF B Cool to 0 °C A->B C Add DIPEA (dropwise) B->C D Stir for 15-30 min C->D E Add Amine HCl D->E F Warm to Room Temperature E->F G Stir for 1-18 hours F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup H->I J Dry Organic Layer I->J K Concentrate J->K L Purify (e.g., Chromatography) K->L

Caption: Workflow for HATU mediated amide coupling.

Mechanistic Overview

A deeper understanding of the reaction mechanisms allows for more informed troubleshooting and optimization.

EDC/HOBt Mechanism

The reaction proceeds through a multi-step pathway.[2] First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[2][4] The nucleophilic HOBt then reacts with this intermediate to form a more stable HOBt-ester, which is less prone to racemization.[2][5] Finally, the free amine attacks the active ester to form the desired amide bond, regenerating HOBt.[2]

Mechanism of EDC/HOBt Coupling

G RCOOH R-COOH O_acylisourea O-Acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (active ester) O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt Amide R-CONH-R' HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Urea Urea byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

HATU Mechanism

In the HATU-mediated coupling, the carboxylic acid is deprotonated by the base and attacks the HATU reagent to form an unstable O-acyl(tetramethyl)isouronium salt.[9] This intermediate is then attacked by the HOAt anion to form the highly reactive OAt-active ester, releasing tetramethylurea.[9] The amine then reacts with this active ester to yield the final amide product and regenerate HOAt.[9]

Mechanism of HATU Coupling

G RCOOH R-COOH O_acylisouronium O-Acylisouronium (unstable) RCOOH->O_acylisouronium + HATU HATU HATU HOAt_ester OAt-ester (active ester) O_acylisouronium->HOAt_ester - TMU Amide R-CONH-R' HOAt_ester->Amide + R'-NH2 - HOAt Amine R'-NH2 TMU Tetramethylurea

Caption: Simplified mechanism of HATU mediated amide coupling.

Reaction Monitoring, Workup, and Purification

Monitoring the Reaction

The progress of the reaction should be monitored by TLC or LC-MS. A co-spot of the starting materials and the reaction mixture on a TLC plate will help determine the consumption of the limiting reagent.

Standard Aqueous Workup

Once the reaction is complete, a standard aqueous workup is performed to remove the majority of the water-soluble byproducts and excess reagents.[5][12]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1N HCl or saturated NH₄Cl solution (to remove excess amine and base).[11]

    • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt/HOAt).[11]

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

Purification

The crude product can be purified by one of the following methods:

  • Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel column with a suitable eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Preparative HPLC: For highly pure samples, preparative reverse-phase HPLC may be necessary.

Data Summary: Reagent Stoichiometry and Conditions

ParameterEDC/HOBt ProtocolHATU ProtocolRationale
Amine HCl 1.0 equiv1.0 equivLimiting reagent.
Carboxylic Acid 1.0 - 1.2 equiv1.0 - 1.2 equivA slight excess can drive the reaction to completion.
Coupling Reagent EDC·HCl (1.2 - 1.5 equiv)HATU (1.1 - 1.5 equiv)Excess ensures complete activation of the carboxylic acid.
Additive HOBt (1.2 - 1.5 equiv)N/ASuppresses racemization and improves efficiency.
Base DIPEA/TEA (2.5 - 3.0 equiv)DIPEA/TEA (3.0 - 4.0 equiv)Neutralizes amine HCl and facilitates coupling.
Solvent Anhydrous DMF or DCMAnhydrous DMF or ACNPolar aprotic solvents are generally effective.
Temperature 0 °C to RT0 °C to RTControls initial activation and allows for smooth reaction.
Reaction Time 8 - 24 hours1 - 18 hoursHATU reactions are typically faster.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Wet solvents or reagents- Insufficient base- Sterically hindered substrates- Use fresh, high-purity reagents.- Use anhydrous solvents and handle reagents in a dry environment.- Increase the amount of base.- Switch to a more powerful coupling reagent like HATU.
Formation of N-acylurea (with EDC) - Absence or insufficient amount of HOBt- Slow reaction with the amine- Ensure HOBt is added.- Increase the concentration of the reaction.
Incomplete Reaction - Insufficient reaction time- Low reaction temperature- Steric hindrance- Allow the reaction to stir for a longer period.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Use HATU or another high-activity coupling reagent.
Difficulty in Purification - Byproducts co-eluting with the product- Emulsion during workup- Optimize the workup procedure to remove more impurities before chromatography.- Use a different solvent system for chromatography.- Break emulsions by adding brine.

Conclusion

The coupling of this compound with carboxylic acids can be achieved efficiently using standard amide bond formation protocols. Both the classic EDC/HOBt method and the more powerful HATU-mediated approach are excellent choices. The selection between them will depend on the specific characteristics of the carboxylic acid, cost considerations, and the desired reaction kinetics. By understanding the underlying mechanisms and following the detailed protocols and guidelines presented in these application notes, researchers can confidently and successfully synthesize a wide array of amide-containing target molecules.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.[1][3][13]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.[14]

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.[5]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.[15]

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.[11]

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The Strategic Role of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride in the Synthesis of Neurological Disorder Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and neuropharmacology, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. 3-(4-Methoxyphenoxy)benzylamine hydrochloride has emerged as a pivotal building block in the synthesis of a new generation of drugs targeting a spectrum of neurological and psychiatric disorders. Its unique structural motif, featuring a diaryl ether linkage, provides a conformational flexibility and lipophilicity that are often crucial for effective blood-brain barrier penetration and target engagement within the central nervous system (CNS). This guide provides an in-depth exploration of the application of this intermediate, focusing on its role in the synthesis of novel dopamine and serotonin receptor modulators.

Core Structural Significance and Mechanistic Rationale

The 3-(4-methoxyphenoxy)benzylamine scaffold is a key pharmacophore that imparts favorable physicochemical properties to drug candidates. The methoxy group can participate in hydrogen bonding and the phenoxy-benzyl core allows for strategic modifications to fine-tune receptor affinity and selectivity. This structural unit is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous neurological conditions including Parkinson's disease, depression, and schizophrenia.[1]

The Dopaminergic System as a Therapeutic Target:

Dopamine is a critical neurotransmitter that regulates motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is a hallmark of Parkinson's disease, characterized by the progressive loss of dopamine-producing neurons. Dopamine receptor agonists, which mimic the action of endogenous dopamine, are a cornerstone of symptomatic treatment.[2]

The Serotonergic System in Neurological and Psychiatric Disorders:

The serotonin system is intricately involved in mood regulation, sleep, appetite, and cognition. Selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants that increase the synaptic availability of serotonin.[3] Furthermore, direct agonism or antagonism of specific serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7) is a promising strategy for treating psychosis, anxiety, and cognitive deficits.[4][5]

Synthetic Pathways and Protocol for a Novel Dopamine D4 Receptor Antagonist

This section details the synthetic application of this compound in the preparation of a novel dopamine D4 receptor antagonist, a class of compounds with potential therapeutic utility in treating the cognitive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[6]

Overview of the Synthetic Strategy

The synthetic route leverages the nucleophilic nature of the primary amine in 3-(4-methoxyphenoxy)benzylamine to construct a more complex molecular architecture. The general scheme involves a reductive amination reaction followed by the introduction of a heterocyclic moiety, a common feature in many CNS-active drugs.

Synthetic_Workflow A 3-(4-Methoxyphenoxy)benzylamine Hydrochloride C Reductive Amination A->C B Heterocyclic Aldehyde B->C D Intermediate Secondary Amine C->D Formation of Schiff Base & Reduction E Final Dopamine D4 Receptor Antagonist D->E Further Modification/ Purification

Caption: General workflow for the synthesis of a dopamine D4 receptor antagonist.

Detailed Experimental Protocol: Synthesis of a 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog

This protocol is adapted from methodologies described for the synthesis of potent dopamine D4 receptor antagonists.[6]

Step 1: Reductive Amination

  • Rationale: This reaction couples the primary amine of 3-(4-methoxyphenoxy)benzylamine with a suitable aldehyde to form a secondary amine. The use of a mild reducing agent like sodium triacetoxyborohydride is preferred to avoid the reduction of the aldehyde starting material.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.1 eq) to neutralize the hydrochloride salt.

    • The appropriate heterocyclic aldehyde (e.g., tert-butyl 4,4-difluoro-5-formylpiperidine-1-carboxylate, 1.0 eq) is added to the mixture.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

    • The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Parameter Value
Reactants 3-(4-Methoxyphenoxy)benzylamine HCl, Heterocyclic Aldehyde
Reagents Triethylamine, Sodium Triacetoxyborohydride
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield 75-85%

Step 2: Deprotection of the Piperidine Nitrogen

  • Rationale: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions to allow for further functionalization.

  • Procedure:

    • The product from Step 1 is dissolved in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

    • The mixture is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure to yield the deprotected intermediate as its hydrochloride or trifluoroacetate salt.

Step 3: N-Alkylation or Reductive Amination for Final Product

  • Rationale: The final diversification step involves either N-alkylation with a benzyl halide or another reductive amination to introduce the desired substituent on the piperidine nitrogen, which is crucial for tuning the pharmacological profile.

  • Procedure (N-Alkylation):

    • The deprotected intermediate from Step 2 is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • A base, such as potassium carbonate (2.0 eq), is added, followed by the desired benzyl bromide (1.1 eq).

    • The reaction mixture is stirred at room temperature for 16 hours.

    • The reaction is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The final product is purified by preparative High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are Gi/o-coupled GPCRs. Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine binding.

D4_Signaling D4R Dopamine D4 Receptor G_protein Gαi Gβγ D4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein:g_alpha->AC Inhibits Dopamine Dopamine Dopamine->D4R:f0 Binds and Activates Antagonist D4 Antagonist (e.g., derived from 3-(4-methoxyphenoxy)benzylamine) Antagonist->D4R:f0 Blocks Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of Dopamine D4 receptor antagonism.

Mechanism of Action: When dopamine binds to the D4 receptor, the associated inhibitory G-protein (Gi) is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of downstream targets, including transcription factors like CREB, ultimately modulating gene expression and neuronal function. A D4 receptor antagonist, synthesized from precursors like this compound, competitively blocks dopamine from binding to the receptor, thereby preventing this signaling cascade. This mechanism is thought to contribute to the therapeutic effects in conditions like schizophrenia by normalizing dopamine signaling in specific brain regions.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile starting material for the synthesis of novel drug candidates for neurological disorders. The protocols and rationale presented here for the synthesis of a dopamine D4 receptor antagonist highlight its utility in constructing complex molecules with desirable pharmacological properties. The adaptability of its core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved efficacy and side-effect profiles for a range of challenging neurological and psychiatric conditions. Future research will likely focus on employing this scaffold in the development of multi-target ligands and exploring its potential in addressing other CNS disorders.

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Application Notes and Protocols for the Investigation of 3-(4-Methoxyphenoxy)benzylamine hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Gemini, Senior Application Scientist

Introduction: 3-(4-Methoxyphenoxy)benzylamine hydrochloride is a versatile chemical intermediate that holds potential for the development of novel therapeutic agents, particularly within the field of oncology.[1] While direct studies on its anti-cancer properties are not extensively published, its structural motifs are present in various biologically active molecules. This document provides a comprehensive, albeit prospective, guide for researchers and drug development professionals on how to systematically investigate the potential of this compound as an anti-cancer agent. The protocols outlined herein are based on established methodologies in preclinical oncology research and are designed to elucidate the compound's potential mechanisms of action, including its effects on cell viability, cell cycle progression, apoptosis, and key oncogenic signaling pathways.

Physicochemical Properties and Handling

Before commencing any biological evaluation, it is crucial to characterize the physicochemical properties of this compound. As a hydrochloride salt of an amine, it is expected to have improved aqueous solubility compared to its free base form, which is advantageous for in vitro studies.[2]

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂·HCl
Molecular Weight 265.74 g/mol
Appearance White to off-white solidGeneric
CAS Number 154108-33-5

Stock Solution Preparation: For in vitro assays, a stock solution of 10 mM is recommended. Due to its hydrochloride salt form, initial attempts to dissolve the compound should be in sterile, deionized water or phosphate-buffered saline (PBS). If solubility is limited, dimethyl sulfoxide (DMSO) can be used. It is crucial to determine the final concentration of DMSO in the cell culture medium, which should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. The stability of the stock solution at various storage conditions (-20°C, 4°C) should be determined empirically.

Hypothesized Mechanisms of Action in Oncology

Based on the chemical structure and the known activities of related benzylamine and phenoxyphenol derivatives, several plausible anti-cancer mechanisms can be postulated for this compound. These hypotheses form the basis for the subsequent experimental protocols.

  • Induction of Apoptosis: Many anti-cancer agents exert their effects by triggering programmed cell death. Phenoxyphenol compounds have been shown to induce apoptosis in cancer cells.[3] It is hypothesized that this compound may modulate the expression or activity of key apoptotic regulators.

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Stilbenoid compounds, which share some structural similarities, can induce cell cycle arrest, preventing cancer cells from dividing.[4][5] this compound could potentially arrest the cell cycle at critical checkpoints (e.g., G2/M phase).

  • Inhibition of Pro-Survival Signaling Pathways: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of tumor cell proliferation, survival, and metastasis.[6][7][8][9][10] The inhibition of STAT3 signaling is a promising therapeutic strategy in oncology.[11] Given that various benzylamine derivatives have been explored as STAT3 inhibitors, it is a key pathway to investigate for this compound.

Hypothesized_Mechanisms cluster_cellular_effects Cellular Effects cluster_outcomes Oncological Outcomes Compound 3-(4-Methoxyphenoxy)benzylamine hydrochloride Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest STAT3_Inhibition Inhibition of STAT3 Signaling Compound->STAT3_Inhibition ReducedViability Reduced Cancer Cell Viability Apoptosis->ReducedViability CellCycleArrest->ReducedViability STAT3_Inhibition->ReducedViability TumorGrowthInhibition Inhibition of Tumor Growth ReducedViability->TumorGrowthInhibition

Caption: Hypothesized anti-cancer mechanisms of this compound.

Experimental Protocols: In Vitro Evaluation

A step-wise in vitro evaluation is recommended to efficiently screen for anti-cancer activity and elucidate the mechanism of action.[12]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen determines the dose-dependent effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][11][13]

Materials:

  • Selected cancer cell lines (e.g., a panel including breast, lung, and colon cancer lines) and a non-cancerous control cell line.

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[14]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Workflow start Seed cells in 96-well plate treatment Treat with compound (various concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT solution incubation->mtt_add mtt_incubation Incubate for 4h mtt_add->mtt_incubation solubilize Solubilize formazan with DMSO mtt_incubation->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest.[1][15][16][17]

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • PBS.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.[15]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3: Apoptosis Detection by Western Blot

This protocol investigates the induction of apoptosis by examining key protein markers.[4][18][19][20]

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • Lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells as in the cell cycle analysis protocol. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptosis markers overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Analyze the changes in the expression levels of pro- and anti-apoptotic proteins. An increase in cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.

Apoptosis_Pathway_WB Compound 3-(4-Methoxyphenoxy)benzylamine hydrochloride Bcl2 Bcl-2 (anti-apoptotic) (Check for downregulation) Compound->Bcl2 Bax Bax (pro-apoptotic) (Check for upregulation) Compound->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Check for upregulation) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP (Check for upregulation) PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Key markers in the intrinsic apoptosis pathway to be analyzed by Western blot.

Protocol 4: Investigation of STAT3 Signaling Pathway

This protocol aims to determine if the compound inhibits the STAT3 signaling pathway.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or stimulated with a STAT3 activator (e.g., IL-6).

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3).

  • Other materials for Western blot as described above.

Procedure:

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-6 hours) before lysis. For stimulated models, pre-treat with the compound before adding the activator.

  • Western Blot: Perform Western blot analysis as described in Protocol 3.

  • Data Analysis: A decrease in the level of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 level indicates inhibition of the STAT3 pathway.

Experimental Protocols: In Vivo Evaluation

If promising in vitro activity is observed, the next step is to evaluate the anti-tumor efficacy in an in vivo model.[21][22][23][24]

Protocol 5: Xenograft Tumor Growth Inhibition Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line that showed sensitivity in vitro.

  • Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.[23]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[23]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo anti-tumor efficacy.

Conclusion

These application notes and protocols provide a comprehensive framework for the initial preclinical evaluation of this compound in oncology research. By systematically assessing its effects on cell viability, cell cycle, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a novel anti-cancer agent. Positive results from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic properties, and safety profile.

References

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Berenjeno, I. M., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Research, 77(9), 2446-2456.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • NIH. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Retrieved from [Link]

  • NIH. (2013). STAT3 SIGNALING: Anticancer Strategies and Challenges. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • NIH. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • Scientific Research Publishing. (2015). STAT3 Signaling in Cancer. Retrieved from [Link]

  • UNT Digital Library. (2014). Targeting the STAT3 signaling pathway in cancer. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) STAT3 Signaling in Cancer. Retrieved from [Link]

  • Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]

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Application Notes and Protocols: 3-(4-Methoxyphenoxy)benzylamine Hydrochloride as a Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] Upon forming a ternary complex, the PROTAC brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI.[1][5] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further POI molecules.[1][5]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][3][4][6][7] The linker must be carefully designed to allow for the formation of a productive ternary complex, where the POI and E3 ligase are oriented correctly for efficient ubiquitination.[6][7]

This application note focuses on 3-(4-Methoxyphenoxy)benzylamine hydrochloride , a versatile building block for PROTAC linkers. Its diaryl ether motif offers a degree of conformational rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[1] The terminal amine group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.[8] This document will provide a comprehensive guide to the application of this compound in PROTAC synthesis, including detailed protocols for its incorporation into a model PROTAC, and subsequent characterization and evaluation of the final degrader molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the pivotal role of the linker in facilitating the formation of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Synthesis of a Model PROTAC using this compound

This section provides a detailed protocol for the synthesis of a model PROTAC. For illustrative purposes, we will describe the coupling of a hypothetical carboxylic acid-functionalized POI ligand ("POI-COOH") and a carboxylic acid-functionalized E3 ligase ligand ("E3-COOH") to the 3-(4-Methoxyphenoxy)benzylamine linker.

Synthetic Workflow Overview

The synthesis will proceed in a stepwise manner, starting with the coupling of the linker to the POI ligand, followed by deprotection and subsequent coupling to the E3 ligase ligand.

Synthesis_Workflow Start 3-(4-Methoxyphenoxy) benzylamine HCl Step1 Amide Coupling (HATU, DIPEA) Start->Step1 POI_COOH POI-COOH POI_COOH->Step1 Intermediate POI-Linker-NH2 Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA) Intermediate->Step2 E3_COOH E3-COOH E3_COOH->Step2 Final_PROTAC Final PROTAC (POI-Linker-E3) Step2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of a model PROTAC.

Detailed Synthetic Protocol

Step 1: Coupling of POI-COOH with this compound

  • Reagents and Materials:

    • POI-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve POI-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.[9]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2: Coupling of POI-Linker with E3-COOH

  • Reagents and Materials:

    • POI-Linker intermediate from Step 1 (1.0 eq)

    • E3-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Follow the procedure outlined in Step 1, using the POI-Linker intermediate and E3-COOH as the coupling partners.

    • After workup, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[9]

Part 2: Characterization of the Final PROTAC

Thorough characterization of the synthesized PROTAC is essential to ensure its identity, purity, and stability before proceeding with biological evaluation.

Analytical Techniques
TechniquePurposeExample Data
LC-MS To confirm the molecular weight and assess the purity of the final PROTAC.Purity: >95% by UV at 254 nm. MS (ESI+): [M+H]+ calculated, found.
NMR To confirm the chemical structure of the final PROTAC.¹H NMR and ¹³C NMR spectra consistent with the proposed structure.
HRMS To determine the exact mass and elemental composition.High-resolution mass spectrometry data confirming the elemental formula.

Part 3: Biological Evaluation of the PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated. This involves assessing its ability to induce the degradation of the target protein and its effect on cell viability.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_assays Biological Assays cluster_results Key Parameters Cell_Culture Cell Seeding and Culture PROTAC_Treatment Treat cells with a dose range of PROTAC Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Target_Engagement Target Engagement Assay (e.g., NanoBRET, CETSA) PROTAC_Treatment->Target_Engagement Data_Analysis Data Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Target_Engagement->Data_Analysis DC50_Dmax Determine DC50 and Dmax Data_Analysis->DC50_Dmax IC50 Determine IC50 Data_Analysis->IC50 Target_Affinity Confirm Target Binding Data_Analysis->Target_Affinity

Sources

experimental procedure for N-alkylation of 3-(4-Methoxyphenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 3-(4-Methoxyphenoxy)benzylamine: Protocols and Mechanistic Insights

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 3-(4-Methoxyphenoxy)benzylamine, possesses a primary benzylic amine moiety that serves as a versatile handle for introducing a wide array of alkyl substituents. This modification can profoundly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and biological activity.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the experimental procedures for the N-alkylation of this specific amine. We will dissect two primary synthetic strategies: the highly controlled Reductive Amination and the classical Direct Alkylation . The discussion will extend beyond mere procedural steps to elucidate the underlying chemical principles, justify the selection of reagents, and offer robust protocols for synthesis, purification, and characterization, ensuring a comprehensive and self-validating experimental framework.

Strategic Overview: Choosing the Right Path for N-Alkylation

The N-alkylation of a primary amine like 3-(4-Methoxyphenoxy)benzylamine can be approached via two distinct mechanistic pathways. The choice of strategy is critical as it dictates the control over the degree of alkylation and the overall efficiency of the reaction.

G cluster_start Starting Material cluster_products Products start 3-(4-Methoxyphenoxy)benzylamine (Primary Amine) reductive Strategy 1: Reductive Amination start->reductive + Aldehyde/Ketone + Reducing Agent direct Strategy 2: Direct Alkylation start->direct + Alkyl Halide + Base secondary_amine Secondary Amine (Mono-alkylation) reductive->secondary_amine Controlled, High Selectivity direct->secondary_amine Initial Product tertiary_amine Tertiary Amine (Di-alkylation) direct->tertiary_amine secondary_amine->tertiary_amine Over-alkylation (Common Side Reaction)

Caption: Overview of N-alkylation strategies for a primary amine.

Strategy 1: Reductive Amination is generally the superior method for achieving selective mono-alkylation.[1][2] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This process is highly controlled because once the secondary amine is formed, it is significantly less reactive towards further amination under the same conditions.

Strategy 2: Direct Alkylation with an alkyl halide is a more traditional SN2 approach. However, it is notoriously difficult to control for primary amines.[3][4][5] The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces a mixture of secondary, tertiary, and even quaternary ammonium salts.[3][6]

Strategy 1: Reductive Amination

This two-step, one-pot process is the method of choice for synthesizing secondary amines from primary amines with high selectivity.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or a protonated iminium ion under mildly acidic conditions).[7][8] This electrophilic iminium species is then selectively reduced by a mild hydride reagent. The key to the reaction's success lies in using a reducing agent that is potent enough to reduce the C=N bond of the imine but not so reactive that it reduces the starting carbonyl compound.[9] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[2]

G Amine Primary Amine (R'-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde (R''CHO) Carbonyl->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O Product Secondary Amine (R'-NH-CH₂R'') Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Hydride Attack

Caption: Simplified workflow of the reductive amination mechanism.

Detailed Experimental Protocol: N-Ethylation

This protocol describes the synthesis of N-ethyl-3-(4-methoxyphenoxy)benzylamine using acetaldehyde as the carbonyl source.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-(4-Methoxyphenoxy)benzylamine229.285.01.15 gStarting material
Acetaldehyde44.057.5 (1.5 eq)0.42 mLUse a fresh bottle; highly volatile
Sodium Triacetoxyborohydride (STAB)211.947.5 (1.5 eq)1.59 gMoisture sensitive; handle quickly
Dichloromethane (DCM)--50 mLAnhydrous grade
Acetic Acid (Glacial)60.05~2-3 drops~0.1 mLOptional, to catalyze imine formation

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Methoxyphenoxy)benzylamine (1.15 g, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the amine is fully dissolved.

  • Addition of Carbonyl: Add acetaldehyde (0.42 mL, 7.5 mmol) to the solution. If desired, add 2-3 drops of glacial acetic acid to catalyze imine formation, which works best at a pH of around 4-5.[10] Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring mixture. Caution: The reaction may bubble slightly as hydrogen gas is evolved. Ensure the setup is not sealed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours. A new, less polar spot corresponding to the product should appear, and the starting amine spot should disappear.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Strategy 2: Direct Alkylation with Alkyl Halides

While less controlled, direct alkylation can be useful in specific contexts, such as when exhaustive alkylation to a tertiary amine is desired. For mono-alkylation, careful control of stoichiometry and conditions is required to minimize the formation of byproducts.[11]

Mechanistic Pitfall: The Over-Alkylation Problem

The direct alkylation of an amine with an alkyl halide is a classic SN2 reaction.[5] A significant drawback is that the secondary amine product is generally a stronger nucleophile than the primary amine reactant due to the electron-donating nature of the newly added alkyl group. This makes the product more likely to react with the remaining alkyl halide, leading to the formation of a tertiary amine.[3][4]

G cluster_step1 Desired Reaction (Sₙ2) cluster_step2 Side Reaction (Sₙ2) P_Amine Primary Amine (R-NH₂) S_Amine Secondary Amine (R-NH-R') P_Amine->S_Amine Alkyl_Halide1 Alkyl Halide (R'-X) Alkyl_Halide1->S_Amine S_Amine2 Secondary Amine (More Nucleophilic) T_Amine Tertiary Amine (R-N(R')₂) S_Amine2->T_Amine Alkyl_Halide2 Alkyl Halide (R'-X) Alkyl_Halide2->T_Amine

Caption: The competing reactions in direct amine alkylation.

Detailed Experimental Protocol: N-Benzylation

This protocol describes the synthesis of N-benzyl-3-(4-methoxyphenoxy)benzylamine, acknowledging the potential for over-alkylation.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-(4-Methoxyphenoxy)benzylamine229.285.01.15 gStarting material
Benzyl Bromide171.045.0 (1.0 eq)0.60 mLLachrymator; handle in a fume hood
Potassium Carbonate (K₂CO₃)138.2110.0 (2.0 eq)1.38 gFinely powdered and dried
Acetonitrile (MeCN)--50 mLAnhydrous grade

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, suspend potassium carbonate (1.38 g, 10.0 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of Amine: Add 3-(4-Methoxyphenoxy)benzylamine (1.15 g, 5.0 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Addition of Alkylating Agent: Add benzyl bromide (0.60 mL, 5.0 mmol) dropwise to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction by TLC. Expect to see the starting amine, the desired secondary amine, and a less polar spot corresponding to the tertiary amine byproduct.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting mixture of primary, secondary, and tertiary amines will require careful purification by flash column chromatography.

Purification and Characterization

Independent of the synthetic route, rigorous purification and characterization are essential to confirm the identity and purity of the final product.

Purification by Column Chromatography

Flash column chromatography using silica gel is the standard method for purifying the N-alkylated product from unreacted starting materials and byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes. The less polar tertiary amine will elute first, followed by the desired secondary amine, and finally the most polar primary starting amine.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure of the N-alkylated product.[12]

  • ¹H NMR:

    • The two protons of the primary benzylic amine (-CH₂-NH₂) in the starting material will be replaced by a new set of signals.

    • A broad singlet corresponding to the N-H proton of the secondary amine will appear (typically between 0.5-5.0 ppm), which will disappear upon a D₂O shake.[13][14]

    • New signals corresponding to the protons of the added alkyl group will be visible. For example, in the N-ethyl product, a quartet around 2.7 ppm (-N-CH₂-CH₃) and a triplet around 1.1 ppm (-N-CH₂-CH₃) would be expected.

    • The protons on the carbon adjacent to the nitrogen are deshielded and typically absorb in the 2.2 to 2.6 δ range.[13][14][15]

  • ¹³C NMR:

    • Carbons bonded to the nitrogen atom will be deshielded and appear in the 30-60 ppm range.[16] The spectrum will show new signals corresponding to the carbons of the introduced alkyl group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product.

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd molecular weight.[14][15] The N-alkylated product will have one nitrogen atom and thus an odd-numbered molecular ion peak.

  • Fragmentation Pattern: Amines undergo a characteristic α-cleavage, where the C-C bond adjacent to the nitrogen breaks, yielding a resonance-stabilized cation.[14][15] This fragmentation pattern can provide structural confirmation.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Tidwell, J. H., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(1), 169-171. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of N-alkylation reactions via the direct hydrogen transfer route. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Gunnell, E. K., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Vargas, M., et al. (2012). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 124(5), 1149-1153. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Reddit. (2022). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine?. r/chemistry. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Organic Process Research & Development, 25(7), 1716-1722. [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • ResearchGate. (n.d.). Important biologically active N-alkylated amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2025). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2019(2), M1061. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing 3-(4-Methoxyphenoxy)benzylamine hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Methoxyphenoxy)benzylamine hydrochloride in receptor binding assays. This document outlines the fundamental principles of receptor-ligand interactions and details robust protocols for characterizing the binding affinity and specificity of this compound. Methodologies for saturation, competition, and kinetic binding assays are presented, alongside critical considerations for experimental design, data analysis, and interpretation. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction to this compound and Receptor Binding Assays

1.1. The Investigational Compound: this compound

This compound is a versatile chemical entity with potential applications in pharmaceutical and biochemical research.[1] Its structure, featuring a benzylamine core with a methoxyphenoxy substituent, suggests its potential to interact with various biological targets.[1][2] Such compounds are often explored as intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1][2] The hydrochloride salt form generally confers good aqueous solubility, a desirable property for in vitro assays.[2] The primary goal of this guide is to provide a framework for elucidating the pharmacological profile of this and similar novel compounds through receptor binding assays.

1.2. The Gold Standard: Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand (e.g., a drug candidate) and its receptor.[3][4][5] These assays are fundamental for:

  • Determining Binding Affinity: Quantifying the strength of the interaction between a ligand and a receptor.

  • Target Identification and Validation: Identifying the specific molecular targets of a novel compound.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect binding affinity.

  • High-Throughput Screening (HTS): Screening large libraries of compounds for potential drug leads.[6]

Radioligand binding assays, due to their high sensitivity and robustness, are considered the gold standard in this field.[3][4] They involve the use of a radioactively labeled ligand (radioligand) to quantify its binding to a receptor.[7]

Foundational Principles and Assay Selection

The choice of assay type depends on the research question. The three primary types of radioligand binding assays are saturation, competition (or displacement), and kinetic assays.[3][4][8]

  • Saturation Assays: Determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][9] This is crucial for characterizing the receptor population and ensuring the validity of subsequent competition assays.

  • Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like this compound) by measuring its ability to compete with a known radioligand for binding to the receptor.[3][7][9]

  • Kinetic Assays: Measure the rates of association (kon) and dissociation (koff) of a radioligand, providing deeper insights into the binding mechanism.[4][8]

The following diagram illustrates the fundamental principle of a competition binding assay, which is the most common application for characterizing a novel unlabeled compound.

G cluster_0 Receptor Population cluster_1 Binding Events Receptor Receptor BoundComplex1 Receptor-Radioligand Complex (*L-R) Receptor->BoundComplex1 BoundComplex2 Receptor-Test Compound Complex (C-R) Receptor->BoundComplex2 Radioligand Radioligand (*L) Radioligand->Receptor Binds TestCompound Test Compound (e.g., 3-(4-Methoxyphenoxy)benzylamine hydrochloride) TestCompound->Receptor Competes G start Start: Prepare Reagents (Buffer, Membranes, Radioligand, Test Compound) setup Set up Assay Tubes (Total, NSB, Test Compound Concentrations) start->setup add_components Add Components: 1. Test Compound / NSB Ligand 2. Radioligand (fixed concentration) 3. Receptor Membranes setup->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_components->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis: - Calculate % Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff Equation (Ki) count->analyze end End: Determine Ki of Test Compound analyze->end

Sources

Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3-(4-Methoxyphenoxy)benzylamine hydrochloride is a chemical intermediate utilized in pharmaceutical development, biochemical research, and material science.[1] Its purity and concentration are critical parameters that can significantly impact the outcome of these applications. Therefore, robust and reliable analytical methods for its quantification are essential for quality control and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their fitness for purpose.[2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of this compound. The method described herein utilizes reverse-phase chromatography with UV detection, a common and robust approach in pharmaceutical analysis.

Principle and Experimental Rationale

Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, with its aromatic rings, possesses sufficient hydrophobicity to be retained on a C18 column. The mobile phase composition is optimized to achieve adequate retention, good peak shape, and a reasonable analysis time. UV detection is chosen due to the presence of chromophores (the aromatic rings) in the analyte, which allows for sensitive detection at a specific wavelength.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)[1][4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

1.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes

1.2.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 1 mg/mL solution in the same manner as the standard stock solution. Further dilute as necessary to fall within the calibration range.

Experimental Workflow

Caption: HPLC analysis workflow from solution preparation to data processing.

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.[5][6] This method is particularly useful for routine quality control where a high-throughput analysis is required.

Principle and Experimental Rationale

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound contains aromatic rings that absorb UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte in a sample can be determined by comparing it to a standard calibration curve. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the λmax.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Methanol (UV grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2.2.2. Instrumentation

  • Double-beam UV-Vis spectrophotometer with scanning capabilities.

2.2.3. Method Parameters

ParameterSetting
Solvent (Blank) Methanol
Wavelength Scan 200 - 400 nm (for determination of λmax)
Analytical Wavelength (λmax) To be determined experimentally (expect around 225-230 nm)
Slit Width 1 nm

2.2.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Methanol to concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare a sample solution in Methanol with an expected concentration within the calibration range.

Experimental Workflow

Caption: UV-Vis spectrophotometry workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is highly specific and sensitive, making it suitable for trace-level analysis and impurity profiling. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[8]

Principle and Experimental Rationale

In GC, volatile compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification and quantification. The primary amine in this compound can lead to poor peak shape due to interaction with active sites in the GC system. Derivatization, for example, by acylation, can block this active site, increase volatility, and improve chromatographic performance.[9]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable derivatizing agent

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

3.2.2. Instrumentation

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • GC column suitable for amine analysis (e.g., DB-5ms or equivalent).

3.2.3. GC-MS Conditions

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

3.2.4. Sample Preparation and Derivatization

  • Accurately weigh the reference standard and sample into separate reaction vials.

  • Add a known amount of internal standard to each vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of MSTFA to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Experimental Workflow

Caption: GC-MS workflow including derivatization and data analysis.

Method Validation

All analytical methods intended for quality control of pharmaceutical substances must be validated to ensure they are suitable for their intended purpose.[3][10] The validation should be performed according to ICH Q2(R2) guidelines.[3]

Validation Parameters

The following parameters should be evaluated for the validation of the analytical methods described above:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • System Suitability: An integral part of many analytical procedures to ensure that the system is performing adequately at the time of analysis.[11]

Acceptance Criteria for Validation
ParameterAcceptance Criteria
Specificity Peak purity index > 0.995 (for HPLC-DAD). No interference at the retention time or λmax of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness % RSD of results should be ≤ 2.0% for all variations.
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, % RSD of replicate injections ≤ 2.0% (for HPLC).

References

  • ICH, Q2(R2) Validation of Analytical Procedures, 2023. [Link]

  • AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained, 2025. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube, 2024. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • International Journal of Research and Review, Analytical Method Validation: ICH and USP Perspectives, 2025. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • 3-(4-Methoxyphenoxy)benzylamine, HCl, 98%+ (HPLC), C14H16ClNO2, 100 mg. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • Analytical Methods - RSC Publishing. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • Sharma et al., IJPSR, 2018; Vol. 9(2): 678-686. [Link]

  • This compound (C14H15NO2) - PubChemLite. [Link]

  • Separation of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry - Agilent. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis - ResearchGate. [Link]

  • CS 7 GCMS - CT.gov. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

  • Gas chromatographic/mass Spectrometric Assay for Profiling the Enantiomers of 3,4-methylenedioxymethamphetamine and Its Chiral Metabolites Using Positive Chemical Ionization Ion Trap Mass Spectrometry - PubMed. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed. [Link]

  • Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. [Link] (Note: A representative URL is used as the original may not be stable. The title and source are accurate).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-(4-Methoxyphenoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Methoxyphenoxy)benzylamine and its derivatives. These compounds, characterized by their aromatic amine structure, present unique challenges in reversed-phase chromatography, including poor peak shape and variable retention. This document outlines a systematic approach to method development, covering column and mobile phase selection, pH control, and optimization of critical chromatographic parameters. Furthermore, it details a complete validation protocol adhering to the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose in research, development, and quality control environments.

Introduction: The Chromatographic Challenge of Aromatic Amines

3-(4-Methoxyphenoxy)benzylamine and its analogues are an important class of compounds in pharmaceutical and chemical research. Their structural motif, featuring a basic amine group, makes them susceptible to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[1][2][3] These interactions, primarily with residual silanol groups on the silica-based packing material, often lead to significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2][4]

The primary amine functionality can exist in both a neutral and a protonated (cationic) state depending on the mobile phase pH.[5] This ionization state dramatically influences the analyte's interaction with the stationary and mobile phases.[5][6] Therefore, precise control over the mobile phase pH is paramount for achieving consistent and symmetrical peaks.[5][7] This application note will address these challenges by providing a logical, science-based workflow for developing a reliable and reproducible HPLC method.

Method Development Strategy: A Step-by-Step Approach

A successful HPLC method development strategy for basic compounds like 3-(4-Methoxyphenoxy)benzylamine derivatives involves a systematic evaluation of several key parameters. The overall workflow is designed to mitigate the inherent challenges associated with these analytes and achieve optimal separation.

Column Selection: The Foundation of Good Separation

The choice of the HPLC column is the most critical factor in achieving a successful separation.[8] For basic compounds, the primary consideration is to minimize the interaction with acidic silanol groups on the silica surface.[9]

  • Stationary Phase Chemistry:

    • C18 (Octadecylsilane): A C18 column is a common starting point for reversed-phase chromatography due to its hydrophobicity and wide applicability.[10][11] However, for basic compounds, it is crucial to select a C18 column with high-purity silica and effective end-capping to shield the residual silanol groups.[4][6]

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) offer an alternative selectivity and can improve peak shape for basic compounds.[12][13] These phases also provide compatibility with highly aqueous mobile phases.

    • Phenyl Phases: Phenyl columns can provide unique selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating structurally similar derivatives.

  • Column Dimensions and Particle Size:

    • Length and Internal Diameter: Standard column dimensions (e.g., 150 mm x 4.6 mm) are suitable for initial method development.[9] Shorter columns can be used for faster analysis times, while longer columns provide higher resolution for complex mixtures.[9][10]

    • Particle Size: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and resolution but generate higher backpressure.[8][11] A 5 µm particle size is a good starting point for standard HPLC systems.[9]

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition plays a pivotal role in controlling the retention and elution of the 3-(4-Methoxyphenoxy)benzylamine derivatives, as well as in mitigating peak tailing.[14][15]

  • Organic Modifier:

    • Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14][16] Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. The choice between the two can also influence selectivity.[17] A good starting point is a gradient elution from a low to a high concentration of the organic modifier to determine the approximate elution conditions.

  • Aqueous Phase and pH Control:

    • The Critical Role of pH: The pH of the mobile phase is the most critical parameter for controlling the peak shape of basic compounds.[5][7][14] By adjusting the pH, the ionization state of the amine group can be controlled.

      • Low pH (Acidic Conditions): Operating at a low pH (typically 2-3 pH units below the pKa of the amine) ensures that the analyte is fully protonated (ionized).[18] While this can improve solubility in the mobile phase, it can also lead to strong interactions with residual silanols, causing peak tailing.[19] However, at a very low pH, the silanol groups themselves are protonated and less likely to interact with the protonated amine.[13]

      • High pH (Basic Conditions): At a pH 2 units above the pKa, the amine will be in its neutral, non-ionized form, which is more hydrophobic and will be better retained on a reversed-phase column.[5][20] This often leads to improved peak shape. However, traditional silica-based columns are not stable at high pH. Therefore, a pH-stable column (e.g., hybrid silica or polymer-based) must be used.[6]

    • Buffer Selection: A buffer is essential to maintain a constant and reproducible pH throughout the analysis.[7] The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH.

      • For Low pH: Phosphate and formate buffers are common choices. Formic acid is also a popular additive for LC-MS applications due to its volatility.[17]

      • For High pH: Ammonium bicarbonate or organic buffers like pyrrolidine are suitable for use with pH-stable columns.[20][21]

Chiral Separation of Derivatives

For chiral 3-(4-Methoxyphenoxy)benzylamine derivatives, enantiomeric separation is often required. This is typically achieved using a chiral stationary phase (CSP).

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[22][23][24]

  • Mobile Phase for Chiral Separations:

    • Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often employed for chiral separations on polysaccharide-based CSPs.[23][25]

    • For basic compounds like benzylamine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to the mobile phase is often necessary to improve peak shape and resolution.[22]

Detailed Protocols

Protocol 1: Achiral Analysis by Reversed-Phase HPLC

This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of 3-(4-Methoxyphenoxy)benzylamine and its derivatives.

3.1.1. Experimental Workflow

Caption: Workflow for achiral HPLC method development.

3.1.2. Recommended Starting Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (with high-purity silica and end-capping)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

3.1.3. Optimization Strategy

  • Evaluate Peak Shape: If significant peak tailing is observed, consider the following adjustments:

    • Lower the pH further: If using a phosphate buffer, adjust the pH to be closer to 2.

    • Try a different column: A column with a different C18 chemistry or a polar-embedded phase may provide better peak shape.

    • Consider a high pH method: If a pH-stable column is available, developing a method at a pH > 8 may provide the best peak shape for these basic compounds.[6][26]

  • Optimize Selectivity: If co-elution of impurities or derivatives occurs, adjust the mobile phase composition by:

    • Changing the organic modifier from acetonitrile to methanol (or vice versa).

    • Altering the pH of the mobile phase.

    • Trying a column with a different stationary phase (e.g., Phenyl).

Protocol 2: Chiral Separation by HPLC

This protocol outlines a general approach for the enantiomeric separation of chiral 3-(4-Methoxyphenoxy)benzylamine derivatives.

3.2.1. Recommended Starting Conditions

ParameterCondition
Column Chiralpak IA or Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm or 254 nm
Injection Volume 10 µL

3.2.2. Optimization Strategy

  • Adjust Mobile Phase Composition: The ratio of hexane to alcohol is a critical parameter for controlling retention and resolution. Increasing the alcohol content will generally decrease retention time.[22]

  • Vary the Alcohol Modifier: Switching from isopropanol to ethanol can sometimes improve selectivity.

  • Optimize the Additive: The concentration of the amine additive can be adjusted to optimize peak shape.

Method Validation

Once an optimized HPLC method has been developed, it must be validated to ensure that it is suitable for its intended purpose.[27][28] The validation should be performed in accordance with ICH Q2(R2) guidelines.[29][30][31][32]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[33]The peak for the main analyte should be free from interference from placebo, impurities, and degradation products. Peak purity analysis (e.g., using a DAD detector) should confirm homogeneity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[33]A linear relationship between concentration and peak area should be demonstrated over a specified range (e.g., 80-120% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.[33]The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0% at multiple concentration levels.
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[33]The Relative Standard Deviation (RSD) for replicate injections and preparations should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[27]LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[33][34]The method should demonstrate reliability when small changes are made to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). System suitability parameters should remain within acceptable limits.
System Suitability

Before and during each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterTypical Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0% (for n≥5 injections)

Conclusion

The development of a robust and reliable HPLC method for 3-(4-Methoxyphenoxy)benzylamine derivatives requires a systematic approach that addresses the inherent challenges of analyzing basic compounds. Careful selection of the column and meticulous optimization of the mobile phase, particularly pH, are crucial for achieving good peak shape and reproducible results. For chiral derivatives, the use of polysaccharide-based CSPs with an amine modifier in the mobile phase is a proven strategy. Following the detailed protocols and validation guidelines presented in this application note will enable researchers, scientists, and drug development professionals to establish a suitable HPLC method for the accurate and precise analysis of this important class of compounds.

References

Application Note: High-Throughput LC-MS Analysis of Reaction Mixtures Containing 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated liquid chromatography-mass spectrometry (LC-MS) method for the rapid analysis of reaction mixtures containing 3-(4-methoxyphenoxy)benzylamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and monitoring its presence alongside related impurities is crucial for process optimization and quality control. The described method utilizes reversed-phase chromatography for efficient separation and a quadrupole time-of-flight (Q-TOF) mass spectrometer for sensitive and selective detection and identification of the target analyte and its potential byproducts. This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and includes a discussion on method validation following ICH Q2(R1) guidelines to ensure data integrity and reliability.

Introduction: The 'Why' Behind the Method

In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where rigorous monitoring of reaction progress is paramount.[1][2][3] this compound serves as a critical building block in numerous synthetic pathways. Its purity and the profile of any accompanying impurities directly impact the quality, safety, and efficacy of the final drug product.[4][5] Therefore, a rapid and reliable analytical method is essential for in-process control, allowing chemists to make informed decisions to optimize reaction conditions and ensure the desired product is formed with minimal byproducts.

This application note addresses the analytical challenges associated with polar aromatic amines, which can exhibit poor retention and peak shape on traditional reversed-phase columns.[6][7] By carefully selecting the stationary phase, mobile phase, and mass spectrometry parameters, we have developed a method that provides excellent chromatographic resolution and high-sensitivity detection for 3-(4-methoxyphenoxy)benzylamine and its related substances. The use of high-resolution mass spectrometry further enables the confident identification of unknown impurities, a critical aspect of impurity profiling.[1][4]

Experimental Design: A Logic-Driven Approach

The development of this LC-MS method was guided by the physicochemical properties of the target analyte, this compound. As a primary aromatic amine, it is a polar and basic compound. This understanding dictates the optimal choices for the analytical column, mobile phase composition, and ionization technique.

Materials and Reagents
  • Analyte: this compound (Reference Standard >98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additives: Formic acid (LC-MS grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for optimal resolution. A column with polar endcapping or a phenyl-hexyl phase can also provide alternative selectivity for aromatic and polar compounds.[8]

Causality in Method Development

Why Reversed-Phase Chromatography? Reversed-phase chromatography is the most common and versatile mode of separation in HPLC.[8][9] For a moderately polar compound like 3-(4-methoxyphenoxy)benzylamine, a C18 stationary phase provides sufficient hydrophobic interaction for retention.

Why a C18 Column? C18 columns are the workhorse of reversed-phase chromatography, offering a good balance of hydrophobicity for retaining a wide range of organic molecules.[10][11] The choice of a specific C18 column should be based on its suitability for polar analytes, often indicated by features like polar endcapping or embedded polar groups.[11]

Why Acidified Mobile Phase? The addition of a small amount of formic acid to the mobile phase serves two critical purposes. Firstly, it protonates the primary amine group of the analyte, ensuring it is in a single ionic form, which leads to sharper and more symmetrical peaks.[12] Secondly, an acidic mobile phase is highly compatible with positive ion mode electrospray ionization, promoting the formation of [M+H]⁺ ions for sensitive detection.[12]

Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar and ionizable molecules like our target analyte.[13][14][15] It generates intact molecular ions ([M+H]⁺), which is crucial for accurate mass determination and subsequent fragmentation analysis. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar compounds, but ESI is generally preferred for amines.[13][14][16][17]

Step-by-Step Protocols

This section provides detailed, actionable protocols for the LC-MS analysis of reaction mixtures containing this compound.

Sample Preparation Protocol

The goal of sample preparation is to ensure the sample is in a suitable form for injection, free of particulates, and at a concentration appropriate for the instrument's linear range.[18][19][20]

  • Homogenization: Ensure the reaction mixture is homogeneous. If solids are present, they should be fully dissolved or a representative liquid sample taken.

  • Dilution: Accurately dilute a small aliquot of the reaction mixture with the sample diluent (50:50 Acetonitrile:Water). A dilution factor of 1000-fold is a good starting point, but may need to be adjusted based on the expected concentration of the analyte.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[19]

  • Transfer: Transfer the filtered sample to an autosampler vial for analysis.

LC-MS Instrument Setup and Acquisition Method

The following table outlines the recommended starting parameters for the LC-MS system. These may require fine-tuning based on the specific instrument and column used.

Parameter Value Rationale
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides high resolution and efficiency for complex mixtures.
Mobile Phase AWater + 0.1% Formic AcidAcidic modifier for good peak shape and ESI efficiency.[12]
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient5% to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume2 µLA small injection volume minimizes potential for column overload.
MS System
Ionization ModePositive Electrospray (ESI+)Ideal for basic compounds like primary amines.[13][14]
Capillary Voltage3.5 kVOptimizes the electrospray process.
Gas Temperature325 °CFacilitates desolvation of the ESI droplets.
Gas Flow8 L/minAssists in the desolvation process.
Nebulizer Pressure45 psiCreates a fine spray for efficient ionization.
Mass Rangem/z 100 - 1000Covers the expected mass of the analyte and potential impurities.
Acquisition ModeMS1 (Full Scan) and Auto MS/MSMS1 for detection and quantification, MS/MS for structural elucidation.

Data Analysis and Interpretation

Expected Results

The following table summarizes the expected retention time and mass-to-charge ratio for 3-(4-methoxyphenoxy)benzylamine.

Compound Expected Retention Time (min) [M+H]⁺ (m/z)
3-(4-Methoxyphenoxy)benzylamine~ 4.5230.1227
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be used to confirm the identity of the compound and to identify unknown impurities. The fragmentation of protonated 3-(4-methoxyphenoxy)benzylamine is expected to proceed through cleavage of the benzylic C-N bond and bonds within the ether linkage.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22][23][24] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[24]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Reaction Mixture dilute Dilution sample->dilute filter Filtration (0.22 µm) dilute->filter vial Autosampler Vial filter->vial lc HPLC/UHPLC Separation (C18 Column) vial->lc ms Q-TOF MS Detection (ESI+) lc->ms acquire Data Acquisition (MS1 & MS/MS) ms->acquire process Chromatogram Processing & Peak Integration acquire->process identify Compound Identification (Accurate Mass & Fragmentation) process->identify report Reporting identify->report

Caption: LC-MS analysis workflow from sample preparation to reporting.

Proposed Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z 230.12 frag1 m/z 123.04 parent->frag1 Loss of C7H7O frag2 m/z 107.05 parent->frag2 Loss of C8H8N frag3 m/z 91.05 frag1->frag3 Loss of O

Caption: Proposed fragmentation of 3-(4-Methoxyphenoxy)benzylamine.

Troubleshooting

Even with a robust method, issues can arise. This section provides a brief guide to common problems and their potential solutions.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols on the column; pH of mobile phase too close to analyte pKa.Use a column with better endcapping; ensure mobile phase pH is at least 2 units away from the analyte's pKa.
Low Signal Intensity Inefficient ionization; ion suppression from matrix components.Optimize ESI source parameters; improve sample cleanup to remove interfering substances.[25][26]
Retention Time Shifts Column degradation; changes in mobile phase composition; temperature fluctuations.Use a guard column; prepare fresh mobile phase daily; ensure stable column temperature.[27]
Ghost Peaks Carryover from previous injections; contamination in the system.Implement a needle wash step; flush the system with a strong solvent.[28]

Conclusion

The LC-MS method detailed in this application note provides a powerful tool for the analysis of reaction mixtures containing this compound. The combination of high-resolution chromatography and sensitive mass spectrometric detection allows for the confident identification and monitoring of the target compound and related impurities. By following the provided protocols and adhering to method validation principles, researchers and drug development professionals can ensure the generation of high-quality, reliable data to support the efficient and safe production of pharmaceuticals.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • AZoM. (n.d.). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-483.
  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?
  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • SelectScience. (2015, July 1). Top Tips for LC-MS Sample Preparation.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • PubMed. (2011, March 9). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Waters. (n.d.). Impurities Application Notebook.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CHROMacademy. (n.d.). LC-MS Troubleshooting.
  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
  • Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.
  • LCGC. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Bio-Rad. (n.d.). HPLC Columns.
  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?
  • SIELC Technologies. (n.d.). Benzylamine.
  • PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • PubMed. (1980, March). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls.
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • Shimadzu. (n.d.). Interfaces for LC-MS.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • ResearchGate. (2025, August 6). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry.
  • PMC - NIH. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Doc Brown's Chemistry. (2025, November 13). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIH. (2020, August 28). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize coupling reactions involving 3-(4-methoxyphenoxy)benzylamine hydrochloride. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve common issues and enhance your synthetic success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound to ensure a solid start to your experimental design.

Q1: What are the key properties of this compound?

This compound is a versatile primary amine building block frequently used in pharmaceutical and materials science research.[1] Its key properties are summarized below:

PropertyValue
CAS Number 154108-33-5[1]
Molecular Formula C₁₄H₁₅NO₂·HCl[2]
Molecular Weight 265.74 g/mol [2]
Appearance Typically a white solid[3]
Solubility The hydrochloride salt form generally enhances water solubility.[1][3]
Stability Stable under recommended storage conditions (cool, dry place).[1]

This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the fields of oncology and neurology.[1]

Q2: What are the primary types of coupling reactions for this amine?

Given its primary amine functionality, this reagent is predominantly used in three major classes of coupling reactions:

  • Amide Bond Formation: Acylation with a carboxylic acid to form an amide linkage. This is one of the most common reactions in medicinal chemistry.

  • Reductive Amination: Reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary amine.[4]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate to form a diarylamine or N-aryl benzylamine.[5][6]

Q3: Is it necessary to free-base the amine from its hydrochloride salt before the reaction?

This is a critical and often overlooked question. The answer depends on the reaction conditions:

  • For Amide Coupling: Yes, it is almost always necessary. The amine hydrochloride is not nucleophilic. You must add a non-nucleophilic base (typically 1 equivalent, in addition to the base required for the coupling agent) to neutralize the HCl salt and liberate the free amine for the reaction to proceed. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • For Reductive Amination: It is highly recommended. While some protocols proceed in the presence of the salt, the reaction equilibrium and rate are significantly improved by starting with the free amine. Adding one equivalent of a base like TEA or DIPEA is standard practice.

  • For Buchwald-Hartwig Amination: The strong bases used in this reaction (e.g., NaOt-Bu, K₂CO₃, K₃PO₄) are more than sufficient to deprotonate the amine hydrochloride in situ.[7] Therefore, pre-neutralization is generally not required.

Q4: What are the essential safety precautions for handling this compound?

Like many amine hydrochlorides, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Handling: Avoid breathing dust.[9] Handle in a well-ventilated area or a chemical fume hood.[10] Wash hands thoroughly after handling.[8]

  • Irritation: The compound is classified as a skin and eye irritant.[8][9] In case of contact, rinse the affected area immediately and thoroughly with water.[11]

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[8][9][10][11]

Troubleshooting Guide: Amide Bond Formation

Low or no yield in amide coupling is a frequent challenge. The following guide helps diagnose and solve common issues.

Logical Flow for Troubleshooting Amide Coupling

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q: My amide coupling reaction has failed or given a very low yield. What went wrong?

This issue typically stems from one of four root causes:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) before the amine is added. If the coupling reagent is degraded, used in insufficient amounts, or not given enough time to work, this step will be inefficient.[12]

  • Amine Deactivation: As a hydrochloride salt, the amine's lone pair is protonated and non-nucleophilic. An acid-base reaction between the carboxylic acid and the free amine can also occur, deactivating the amine.[12] This is why a non-nucleophilic base is essential.

  • Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to water. Using non-anhydrous solvents or reagents can lead to hydrolysis, reverting the intermediate back to the starting carboxylic acid.[12]

  • Steric Hindrance: Bulky groups near the reacting centers of either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete conversion.[12]

Q: How do I select the optimal coupling reagent?

The choice of coupling reagent is critical. While many options exist, they differ in efficiency, reaction time, and side-product profiles.

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC/HOBt 1–12 hours70–95%A cost-effective and reliable choice. HOBt suppresses racemization and improves yield. Byproducts are water-soluble, simplifying purification.[13]
DCC/HOBt 1–12 hours75–98%Highly effective but produces an insoluble dicyclohexylurea (DCU) byproduct that must be filtered off.[13]
HATU/Base 15–60 minutes85–99%One of the most efficient and fastest reagents, ideal for difficult or sterically hindered couplings.[13]
HBTU/Base 30–120 minutes80–98%Very effective, with slightly longer reaction times than HATU.[13]

For 3-(4-methoxyphenoxy)benzylamine, which is not exceptionally hindered, EDC/HOBt is a good starting point. If yields are poor, switching to a more powerful uronium-based reagent like HATU is a logical next step.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for rapid and efficient amide bond formation.[13]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5-3.0 equivalents). Note: At least 1 equivalent of the base is for neutralizing the amine hydrochloride.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[13]

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 15-60 minutes, monitoring the reaction by TLC or LC-MS.[13]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, but chemoselectivity can be a challenge.[4]

Workflow for Optimizing Reductive Amination

Reductive_Amination_Optimization start Low Yield in Reductive Amination q1 Is the Carbonyl Being Reduced? start->q1 q2 Is Imine Formation Sluggish? q1->q2 No sol1 Use a milder, imine-selective reducing agent: - NaBH(OAc)₃ (STAB) - NaBH₃CN q1->sol1 Yes sol2 Perform reaction in two steps: 1. Form imine first 2. Add NaBH₄ later q1->sol2 Yes q3 Is Over-Alkylation Occurring? q2->q3 No sol3 Add catalytic acetic acid (1-5 mol%) q2->sol3 Yes sol4 Remove water (e.g., add MgSO₄ or use Dean-Stark) q2->sol4 Yes sol5 Use precise 1:1 stoichiometry of amine to carbonyl q3->sol5 Yes end_ok Optimized Reaction q3->end_ok No sol1->end_ok sol2->end_ok sol3->end_ok sol4->end_ok sol5->end_ok Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)(NHR')L₂ Pd_Complex->Amido_Complex Amine Coordination & Deprotonation (R'NH₂, Base) Amido_Complex->Pd0 Reductive Elimination Product_Complex Product Amido_Complex->Product_Complex Ar-NHR'

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic route.

Introduction

The synthesis of this compound is a multi-step process that can be approached through several synthetic routes. The two most common pathways involve the reductive amination of 3-(4-methoxyphenoxy)benzaldehyde and the reduction of 3-(4-methoxyphenoxy)benzyl cyanide. While seemingly straightforward, both methods are susceptible to a range of side reactions that can impact yield and purity. This guide provides a comprehensive overview of these potential pitfalls and offers practical, field-proven solutions.

Part 1: Troubleshooting Common Side Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.

Route 1: Reductive Amination of 3-(4-Methoxyphenoxy)benzaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1][2] It typically involves the reaction of an aldehyde or ketone with an amine source, followed by the in-situ reduction of the resulting imine or iminium ion.

Q1: My reaction is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A1: The formation of secondary (bis-[3-(4-methoxyphenoxy)benzyl]amine) and tertiary amines is a classic side reaction in reductive aminations, arising from the reaction of the newly formed primary amine with the starting aldehyde.[3]

  • Causality: The primary amine product is nucleophilic and can compete with the ammonia source (e.g., ammonia, ammonium acetate) for the aldehyde, leading to over-alkylation.

  • Troubleshooting Strategies:

    • Use a Large Excess of the Amine Source: Employing a significant molar excess of ammonia or an ammonium salt (e.g., ammonium acetate) can outcompete the primary amine product for the aldehyde, thus favoring the formation of the desired primary amine.

    • Control the Stoichiometry of the Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion over the aldehyde.[4][5][6] This minimizes the concentration of the starting aldehyde available for reaction with the product amine.

    • Stepwise Procedure: Consider a two-step process where the imine is pre-formed by reacting 3-(4-methoxyphenoxy)benzaldehyde with ammonia, followed by the addition of a reducing agent like sodium borohydride (NaBH₄).[3] This can sometimes offer better control over the reaction.

Q2: I am observing the formation of 3-(4-methoxyphenoxy)benzyl alcohol in my reaction mixture. What is causing this and how can I prevent it?

A2: The presence of the corresponding alcohol indicates that the reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine intermediate.

  • Causality: This side reaction is more prevalent with less selective or overly reactive reducing agents, such as sodium borohydride, if it is present before the imine has had sufficient time to form.[7]

  • Troubleshooting Strategies:

    • Optimize the Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] NaBH(OAc)₃ is known for its high selectivity in reducing imines and iminium ions in the presence of aldehydes and ketones.

    • Control Reaction pH: The formation of the imine is pH-dependent. Maintaining a weakly acidic pH (around 5-6) facilitates imine formation and subsequent reduction.[6] This can be achieved by using ammonium acetate as the ammonia source or by adding a catalytic amount of acetic acid.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting aldehyde and the formation of the imine before adding the reducing agent in a stepwise approach.

Route 2: Reduction of 3-(4-Methoxyphenoxy)benzyl Cyanide

The reduction of a nitrile is another common route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

Q3: My nitrile reduction is yielding secondary and tertiary amine byproducts. How can I suppress their formation?

A3: Similar to reductive amination, the formation of secondary and tertiary amines is a common issue in nitrile reductions, particularly during catalytic hydrogenation.

  • Causality: The primary amine product can react with the intermediate imine, leading to the formation of secondary and subsequently tertiary amines.[8][9]

  • Troubleshooting Strategies:

    • Use of LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that generally provides the primary amine with minimal formation of secondary or tertiary amine byproducts when used correctly.[10][11][12][13] Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the reagent.

    • Catalytic Hydrogenation Conditions:

      • Acidic Conditions: Performing the hydrogenation in the presence of an acid (e.g., HCl in ethanol) can protonate the primary amine product, rendering it non-nucleophilic and preventing its reaction with the imine intermediate.[14]

      • Ammonia Addition: The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines by competing for the intermediate imine.

    • Choice of Catalyst: The choice of catalyst and support can influence selectivity. Palladium on carbon (Pd/C) is a common choice.[14]

Q4: I am finding 3-(4-methoxyphenoxy)benzoic acid or its amide as an impurity. What is the source of this contamination?

A4: The presence of the carboxylic acid or amide indicates hydrolysis of the nitrile starting material.

  • Causality: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[15][16][17][18][19] This can occur during the reaction workup if not carefully controlled.

  • Troubleshooting Strategies:

    • Anhydrous Reaction Conditions: When using reagents like LiAlH₄, it is crucial to maintain strictly anhydrous conditions to prevent both the hydrolysis of the nitrile and the decomposition of the reducing agent.[10]

    • Careful Workup: During the workup of LiAlH₄ reactions, which involves the sequential addition of water and base, keep the temperature low to minimize the risk of nitrile hydrolysis. For catalytic hydrogenation, ensure the workup conditions are not overly acidic or basic for prolonged periods at high temperatures.

    • Purification: If these impurities are formed, they can often be removed by acid-base extraction during the workup, as the carboxylic acid is acidic and the desired amine is basic.

General Issues Applicable to Both Routes

Q5: I suspect ether cleavage is occurring, leading to phenolic byproducts. How can I confirm this and prevent it?

A5: The diaryl ether linkage and the methoxy group in 3-(4-methoxyphenoxy)benzylamine are susceptible to cleavage under strongly acidic conditions.

  • Causality: Ethers can be cleaved by strong acids like HBr or HI.[20] While HCl is less reactive, prolonged exposure at elevated temperatures, especially during the formation of the hydrochloride salt, can lead to cleavage.[20] The methoxy group can be cleaved to a phenol, and the diaryl ether bond can also be susceptible. The mechanism can be either Sₙ1 or Sₙ2.[20]

  • Troubleshooting Strategies:

    • Mild Acidic Conditions: When forming the hydrochloride salt, use a solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol at low temperatures. Avoid using concentrated aqueous HCl, especially with heating.

    • Analytical Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to identify the phenolic byproducts. The disappearance of the methoxy signal in the NMR and the appearance of a new aromatic proton signal, along with a change in the mass spectrum, would indicate ether cleavage.

    • Alternative Salt Formation: If acid-catalyzed cleavage is a persistent issue, consider isolating the product as the free base and only forming the salt in the final step under carefully controlled conditions.

Q6: My catalytic hydrogenation is reducing the aromatic rings. How can I avoid this?

A6: The reduction of aromatic rings is a potential side reaction during catalytic hydrogenation, especially under harsh conditions.

  • Causality: While aromatic rings are generally resistant to hydrogenation under conditions that reduce alkenes, they can be reduced under high pressure and/or with highly active catalysts like rhodium on carbon.[21][22][23]

  • Troubleshooting Strategies:

    • Milder Conditions: Use lower hydrogen pressure and temperature. Catalytic hydrogenation of nitriles to amines can often be achieved under milder conditions than those required for aromatic ring reduction.[21]

    • Catalyst Selection: Palladium-based catalysts are generally less prone to reducing aromatic rings compared to platinum or rhodium catalysts under similar conditions.[24]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best solvent for the reductive amination of 3-(4-methoxyphenoxy)benzaldehyde?

A: For reductive aminations using sodium triacetoxyborohydride, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[7] Tetrahydrofuran (THF) is also a suitable option. Methanol is generally not recommended with NaBH(OAc)₃ due to its reactivity with the reagent.[7]

Q: How can I purify the final this compound product?

A:

  • Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.[14]

  • Acid-Base Extraction: Before salt formation, the crude free base can be purified by dissolving it in an organic solvent and washing with a dilute aqueous acid to remove non-basic impurities. Then, the aqueous layer is basified, and the purified free base is extracted back into an organic solvent.

  • Distillation: If the free base is thermally stable, it can be purified by vacuum distillation before converting it to the hydrochloride salt.[25]

Q: How do I handle LiAlH₄ safely?

A: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents.[10] All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. The workup of LiAlH₄ reactions should be performed cautiously by slowly adding the quenching agents at low temperatures.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 3-(4-methoxyphenoxy)benzaldehyde (1.0 eq) in dichloromethane (DCM), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Nitrile Reduction using Lithium Aluminum Hydride
  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3-(4-methoxyphenoxy)benzyl cyanide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Follow the procedure in Protocol 1, step 8 and 9 for hydrochloride salt formation and purification.

Visualizations

Reductive_Amination_Pathway Aldehyde 3-(4-Methoxyphenoxy)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol 3-(4-Methoxyphenoxy)benzyl alcohol (Side Product) Aldehyde->Alcohol + [H] Ammonia NH3 Ammonia->Imine PrimaryAmine 3-(4-Methoxyphenoxy)benzylamine (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine (Side Product) PrimaryAmine->SecondaryAmine + Aldehyde - H2O, +[H] TertiaryAmine Tertiary Amine (Side Product) SecondaryAmine->TertiaryAmine + Aldehyde - H2O, +[H] ReducingAgent [H] ReducingAgent->PrimaryAmine ReducingAgent->Alcohol

Caption: Reaction pathways in the reductive amination of 3-(4-methoxyphenoxy)benzaldehyde.

Nitrile_Reduction_Pathway Nitrile 3-(4-Methoxyphenoxy)benzyl Cyanide Amide Amide Intermediate (Side Product) Nitrile->Amide + H2O ImineIntermediate Imine Intermediate Nitrile->ImineIntermediate + [H] PrimaryAmine 3-(4-Methoxyphenoxy)benzylamine (Desired Product) SecondaryAmine Secondary Amine (Side Product) PrimaryAmine->SecondaryAmine + Imine Intermediate CarboxylicAcid Carboxylic Acid (Side Product) Amide->CarboxylicAcid + H2O ReducingAgent [H] ReducingAgent->PrimaryAmine ReducingAgent->ImineIntermediate Water H2O, H+ or OH- Water->Amide Water->CarboxylicAcid ImineIntermediate->PrimaryAmine + [H]

Caption: Reaction pathways in the reduction of 3-(4-methoxyphenoxy)benzyl cyanide.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1634–1643. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved January 4, 2026, from [Link]

  • How to purify Benzylamine? (2024, November 8). Reddit. Retrieved January 4, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 4, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2019, August 12). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Reduction of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved January 4, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductions of Aromatic Rings. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]

  • Reduction of Aromatic Compounds. (2023, October 27). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Reduction/Hydrogenation of Aromatic Rings. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of benzylamine salts. (n.d.). Google Patents.
  • Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (n.d.). Google Patents.
  • Mastering Chemical Synthesis with 3-Methoxybenzylamine: A Comprehensive Guide. (2025, October 14). Tejahn. Retrieved January 4, 2026, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. (2013, November 15). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (n.d.). Google Patents.
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  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • The hydrogenation of hydroxybenzyl cyanide over a Pd/C catalyst. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Yield in Amidation with 3-(4-Methoxyphenoxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amidation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 3-(4-Methoxyphenoxy)benzylamine hydrochloride as a starting material. This document provides in-depth, field-proven insights and actionable protocols to help you diagnose and resolve common issues in your synthetic workflow.

I. The Core Challenge: Understanding the Reactant

3-(4-Methoxyphenoxy)benzylamine is a valuable building block in medicinal chemistry, frequently used in the synthesis of novel therapeutic agents.[1] However, it is typically supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. While beneficial for storage, this salt form presents a critical, often overlooked, hurdle in amidation chemistry. The primary nitrogen atom, the very nucleophile required for the reaction, is protonated to form an ammonium salt (R-NH₃⁺). This positively charged species is electrophilic, not nucleophilic, and is incapable of attacking an activated carboxylic acid.[2]

Therefore, the first and most critical step in any troubleshooting process is to address the non-nucleophilic nature of the starting amine.

II. Troubleshooting Workflow: A Visual Guide

Before diving into specific questions, the following flowchart provides a high-level overview of the diagnostic and troubleshooting process.

TroubleshootingWorkflow start Low or No Yield Observed check_amine Is your amine an HCl salt? (e.g., 3-(4-Methoxyphenoxy)benzylamine HCl) start->check_amine add_base Action: Add sufficient non-nucleophilic base (e.g., DIPEA, 2-3 eq.) check_amine->add_base  Yes   check_coupling Is the coupling agent optimal? check_amine->check_coupling No base_stoichiometry Rationale: Must neutralize both the HCl salt AND the acid generated during coupling. add_base->base_stoichiometry add_base->check_coupling select_reagent Action: Switch to a high-efficiency reagent (e.g., HATU, COMU, PyBOP) check_coupling->select_reagent  No / Unsure   check_conditions Are reaction conditions anhydrous and optimal? check_coupling->check_conditions Yes reagent_rationale Rationale: Some reagents are faster, suppress racemization, and handle hindered substrates better. select_reagent->reagent_rationale select_reagent->check_conditions optimize_conditions Action: Use anhydrous solvent (DMF, DCM). Consider temperature and pre-activation time. check_conditions->optimize_conditions  No / Unsure   check_workup Is product lost during workup? check_conditions->check_workup Yes conditions_rationale Rationale: Water hydrolyzes activated intermediates. Pre-activation ensures the acid is ready before amine addition. optimize_conditions->conditions_rationale optimize_conditions->check_workup optimize_workup Action: Implement targeted aqueous washes (e.g., acid, base, brine) to remove byproducts. check_workup->optimize_workup  Yes / Unsure   success Yield Improved check_workup->success No workup_rationale Rationale: Removes unreacted reagents and byproducts (e.g., ureas, HOBt) simplifying purification. optimize_workup->workup_rationale optimize_workup->success

Caption: Troubleshooting workflow for amidation reactions.

III. Frequently Asked Questions (FAQs)

Q1: I've mixed my carboxylic acid, this compound, and a coupling agent like EDC, but I'm getting no product. What's the most likely cause?

The most probable cause is the protonated state of your amine. The amine hydrochloride is not nucleophilic. For the reaction to proceed, you must add a base to deprotonate the ammonium salt and generate the free amine (R-NH₂) in situ. Without a base, there is no active nucleophile to participate in the coupling reaction.[2][3]

Q2: I added one equivalent of base, but my yield is still very low. How much base is actually needed?

This is a common pitfall. You need to add at least two equivalents of a suitable base, and often using three is safer. Here’s the rationale:

  • Equivalent 1: Neutralizes the hydrochloride salt, freeing the amine. (R-NH₃⁺Cl⁻ + Base -> R-NH₂ + Base-H⁺Cl⁻)

  • Equivalent 2: Scavenges the proton that is released during the amide bond formation. As the activated acid reacts, it generates an acidic byproduct that can re-protonate your amine, rendering it inactive again.[4]

Using a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is highly recommended.[5][6] Unlike triethylamine (TEA), DIPEA is sterically hindered, which prevents it from competing with your primary amine as a nucleophile and attacking the activated carboxylic acid.

Q3: Which coupling agent should I use? Does it make a difference?

Yes, the choice of coupling agent is critical and can significantly impact yield, reaction time, and the suppression of side reactions like racemization.[4] While many options exist, they fall into several main classes. For challenging or valuable substrates, moving beyond simple carbodiimides like DCC or EDC is often beneficial.

Coupling Agent Class Strengths Common Issues / Byproducts
EDC (or DIC/DCC)CarbodiimideInexpensive, common.Can be slow; requires an additive (HOBt, Oxyma) to prevent racemization; urea byproduct can be difficult to remove.[7]
HATU / HBTUAminium/UroniumVery fast and efficient, low racemization, good for hindered substrates.[7][8]More expensive; byproducts are water-soluble and easily removed.
PyBOP PhosphoniumHighly effective, especially for hindered systems.Can be less atom-economical.
COMU Aminium/UroniumConsidered a highly effective and greener alternative to HATU, operates efficiently in various solvents.[8][9]More expensive than carbodiimides.
T3P® Phosphonic AnhydrideVery effective, byproducts are water-soluble, making for an easy workup.[8][10]Often sold as a solution in an organic solvent.

Recommendation: For 3-(4-Methoxyphenoxy)benzylamine, starting with HATU is an excellent choice due to its high reactivity and reliability.[7]

Q4: I'm seeing several spots on my TLC plate that aren't starting material or product. What side reactions could be occurring?

Several side reactions can lower your yield:

  • Hydrolysis: If your solvent or reagents are not anhydrous, water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid.[3] Always use high-quality, anhydrous solvents.

  • Dimerization/Polymerization: If your carboxylic acid also contains an amine, or vice-versa, self-coupling can occur. This is not an issue with your specific substrates.

Q5: How can I improve my product recovery during the workup?

A well-designed workup is crucial for isolating your product in high purity and yield. The goal is to remove unreacted starting materials, the coupling agent byproducts, and the base.[11] A standard aqueous workup is highly effective.

Typical Workup Sequence:

  • Quench: Stop the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract: Extract your product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 1 M citric acid) to remove the organic base (like DIPEA) and any unreacted amine.[11][12]

  • Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and additives like HOBt.[11]

  • Brine Wash: A final wash with saturated NaCl solution (brine) removes residual water from the organic layer.[3]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

IV. Recommended Experimental Protocols

Protocol 1: High-Yield Amidation using HATU

This protocol is optimized for the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (as solvent)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (3.0 eq) to the mixture and stir for an additional 15-20 minutes. This "pre-activation" step is crucial for forming the active ester of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Once the reaction is complete, proceed with the aqueous workup as described in the FAQ section.

Protocol 2: Aqueous Workup for Purification

This protocol details the steps to effectively purify the crude reaction mixture after amidation.

Procedure:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 times)

    • Saturated aqueous NaHCO₃ (2 times)

    • Saturated aqueous NaCl (brine) (1 time)

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer and let it sit for 10-15 minutes to remove all traces of water.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude amide product, which can then be further purified by column chromatography or recrystallization if necessary.[11]

V. References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • McKervey, M. A., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, RSC Publishing. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link]

  • Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. [Link]

  • Vale, N., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, NIH. [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. ResearchGate. [Link]

  • What are the best suggestions for an efficient and rapid procedure for amidation? ResearchGate. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

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Technical Support Center: Enhancing the Solubility of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Methoxyphenoxy)benzylamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with reaction products involving this versatile building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of this compound and its derivatives.

Q1: My final, dried product containing this compound is poorly soluble in my target solvent. What's the likely cause?

Poor solubility is almost always a symptom of insufficient purity. While this compound itself has defined solubility characteristics, residual impurities from the synthesis can significantly suppress its ability to dissolve. Common culprits include unreacted starting materials, side-products, residual solvents, or an incorrect salt form.[1][2]

Q2: What are the most common impurities I should be looking for?

Given that the synthesis of the parent structure involves forming a diaryl ether and subsequent functional group manipulations, impurities often fall into these categories:

  • Organic Impurities (Process-Related): Unreacted starting materials (e.g., 3-phenoxybenzyl alcohol, 4-methoxyphenol, or corresponding halides), by-products from side reactions, or the free base form of the target molecule.[1]

  • Inorganic Impurities: Residual catalysts (e.g., copper or palladium from C-O coupling reactions) or inorganic salts from workup procedures.[1]

  • Residual Solvents: Volatile organic compounds used during the reaction or purification that were not completely removed.[1][3]

Q3: How critical is pH to the solubility of my amine hydrochloride product?

Extremely critical. Amine hydrochlorides are salts formed by reacting the basic amine with hydrochloric acid.[4] Their solubility, particularly in polar protic solvents like water or ethanol, is highly pH-dependent. In acidic to neutral conditions (pH < 7), the compound exists in its protonated, ionic salt form (R-NH3+ Cl-), which is generally more soluble.[5][6] In basic conditions (pH > 7-8), it will convert to the neutral free base (R-NH2), which is significantly less polar and thus less soluble in aqueous media.[7][8]

Q4: My product won't dissolve. Can I simply switch to a stronger solvent like DMSO or DMF?

While solvents like DMSO or DMF can dissolve a wider range of compounds, this approach often masks the underlying problem, which is typically purity. Using a "sledgehammer" solvent may get your compound into solution for initial analysis, but it does not solve the issue for downstream applications like formulation, biological testing, or achieving specific crystalline forms. The presence of impurities will still affect reaction outcomes, safety profiles, and reproducibility. Purification is almost always the correct first step.

Q5: What are the first practical steps I should take to improve the solubility of my crude product?

Begin with purification. A well-executed recrystallization is often the most effective first step for crystalline solids like amine hydrochlorides.[9] This process is excellent at removing small amounts of impurities with different solubility profiles. If that fails, a pH-based liquid-liquid extraction can be used to remove non-basic impurities.

In-Depth Troubleshooting Guide

When poor solubility persists, a systematic approach is required to diagnose and solve the problem. This guide provides a logical workflow from characterization to purification.

Workflow: From Insolubility to Purified Product

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification A Poor Solubility Observed B Step 1: Analytical Characterization (HPLC, LC-MS, NMR) A->B C Impurity Profile Identified? B->C D Strategy 1: Recrystallization C->D Crystalline solid & minor impurities E Strategy 2: pH-Based Extraction C->E Non-basic or neutral impurities F Strategy 3: Chromatography C->F Complex mixture or persistent impurities G Re-analyze Purified Product (Check purity and solubility) D->G E->G F->G H Product Meets Solubility Specs? G->H H->B No, Re-evaluate I Proceed to Next Step H->I Yes

Caption: Troubleshooting workflow for solubility issues.

Step 1: Analytical Characterization - Identify the Root Cause

Before attempting any purification, you must understand the nature of your product mixture. Guesswork leads to wasted time and materials. A comprehensive impurity profile is essential for selecting the right purification strategy.[10]

Table 1: Recommended Analytical Techniques for Impurity Profiling

Analytical TechniquePrimary PurposeInformation Gained
HPLC (High-Performance Liquid Chromatography) Quantify purity and resolve components.Provides the percentage purity of the main peak and reveals the number and relative abundance of impurities.[3]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify impurities by molecular weight.Couples HPLC separation with mass detection to provide the molecular weight of each impurity, aiding in its identification.[1][2]
NMR (Nuclear Magnetic Resonance) Spectroscopy Elucidate the structure of the product and impurities.Confirms the structure of the desired product and can help identify the structure of major impurities if they can be isolated or their signals resolved.[3]
GC-MS (Gas Chromatography-Mass Spectrometry) Detect and identify residual solvents.Ideal for identifying volatile organic compounds (e.g., THF, Toluene, Ethanol) that may be trapped in the solid product.[3]
Step 2: Targeted Purification Strategies

Based on your analytical data, select the most appropriate purification method.

Strategy 1: Recrystallization (For Crystalline Solids with Minor Impurities)

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the solubility differences between the desired compound and impurities in a chosen solvent system at different temperatures.[11] For amine hydrochlorides, alcohols are often excellent choices.[9]

Table 2: Common Solvents for Recrystallizing Amine Hydrochloride Salts

SolventRationale & Comments
Isopropanol (IPA) Often the preferred choice. Many amine hydrochlorides have good solubility in hot IPA but are poorly soluble when cold, leading to high recovery.[12]
Ethanol (EtOH) Effective, but some hydrochloride salts can be highly soluble even in cold ethanol, potentially reducing yield.[12]
Methanol (MeOH) Generally provides high solubility, which can make it difficult to recover the product. Often used as part of a solvent/anti-solvent system.
Ethanol / Diethyl Ether A common solvent/anti-solvent pair. The product is dissolved in a minimum of hot ethanol, and ether is added slowly until the solution becomes cloudy (the point of saturation), then allowed to cool.[12]
Water Can be used for highly polar compounds, but the significant organic backbone of 3-(4-Methoxyphenoxy)benzylamine may limit its utility unless the product is very impure with non-polar contaminants.

Experimental Protocol: Recrystallization using Isopropanol

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a hot plate with a stirrer) in a well-ventilated fume hood.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Strategy 2: pH-Based Liquid-Liquid Extraction (For Non-Basic/Neutral Impurities)

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The hydrochloride salt is converted to its free base form, which is soluble in organic solvents, allowing aqueous-soluble impurities to be washed away.

G A Impure R-NH3+ Cl- (Soluble in Water) B Add Base (e.g., NaOH aq.) to pH > 10 A->B C Free Base R-NH2 (Insoluble in Water) B->C D Extract with Organic Solvent (e.g., EtOAc) C->D E Organic Layer: Contains Pure R-NH2 D->E F Aqueous Layer: Contains Salts & Polar Impurities (Discard) D->F G Add HCl in Ether or IPA to Organic Layer E->G H Pure Crystalline R-NH3+ Cl- (Precipitates) G->H

Sources

preventing byproduct formation in benzylamine acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzylamine acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-benzyl amides. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own experiments.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the acylation of benzylamine.

Q1: My reaction is giving a low yield with significant unreacted benzylamine. What's going wrong?

Answer: This is a frequent issue, often stemming from the deactivation of the nucleophile (benzylamine) or premature decomposition of the electrophile (acylating agent).

Root Causes & Solutions:

  • Acidic Byproduct Formation: The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl). This acid reacts with the basic benzylamine starting material to form a non-nucleophilic ammonium salt, effectively halting the reaction and leaving 50% of your amine unreacted.[1]

    • Solution: Always use at least one equivalent of a base to neutralize the acid as it forms. Common choices include triethylamine (TEA), pyridine, or aqueous sodium hydroxide under Schotten-Baumann conditions.[1][2]

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are highly reactive and susceptible to hydrolysis, especially in the presence of water and a base. If your reaction is too slow or conditions are too wet, your acylating agent may be consumed before it can react with the amine.[3]

    • Solution: Ensure your solvent and glassware are dry if running under anhydrous conditions. When using aqueous conditions like the Schotten-Baumann method, the reaction's success depends on the acylation being significantly faster than hydrolysis. Vigorous stirring is essential to maximize the interface between the organic and aqueous layers.[4][5]

  • Insufficiently Reactive Acylating Agent: The reactivity order for common acylating agents is Acyl Halide > Acyl Anhydride > Ester/Carboxylic Acid. Using a less reactive agent like an ester without a catalyst or forcing conditions will result in low conversion.

    • Solution: For routine acylations, acyl chlorides or anhydrides are preferred for their high reactivity.[6] Direct amidation with carboxylic acids is possible but typically requires high temperatures (>180 °C) or specialized catalysts to overcome the formation of a stable acid-base salt.[7]

Q2: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the diacylated benzylamine. How can I prevent this?

Answer: Formation of the N,N-diacylated byproduct occurs when the initially formed N-benzyl amide is deprotonated and reacts with a second molecule of the acylating agent. While the amide nitrogen is significantly less nucleophilic than the starting amine, this "over-acylation" can be forced under certain conditions.[8]

Key Factors & Prevention Strategies:

  • Stoichiometry Control: Using a large excess of the acylating agent is the most common cause.

    • Solution: Use a strict 1:1 stoichiometry of benzylamine to the acylating agent, or a slight excess (1.05 to 1.1 equivalents) of the amine. Perform a slow addition of the acylating agent to a solution of the benzylamine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting amine.

  • Base Selection: A strong, non-hindered base can deprotonate the product amide, creating a highly nucleophilic amidate anion that readily reacts again.

    • Solution: Opt for a weaker base like pyridine or a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9] In many cases, the classic Schotten-Baumann conditions using aqueous NaOH are effective because the amide product resides in the organic phase, minimizing its exposure to the base.[5]

  • Temperature: Higher temperatures can provide the activation energy needed for the less favorable second acylation.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and resolve issues in your benzylamine acylation reaction.

G start Reaction Problem low_yield Low Yield / Unreacted Amine start->low_yield Is conversion low? byproduct Byproduct Formation start->byproduct Is purity the issue? no_base Used < 1 eq. Base? low_yield->no_base diacyl Diacylation (Over-acylation)? byproduct->diacyl other_byprod Other Byproducts? byproduct->other_byprod wet_cond Anhydrous reaction with wet solvent? no_base->wet_cond No add_base Solution: Add >= 1 eq. of base to neutralize HCl. no_base->add_base Yes low_reac Used a weak acylating agent? wet_cond->low_reac No dry_solve Solution: Use dry solvents and inert atmosphere. wet_cond->dry_solve Yes use_strong_reag Solution: Use acyl chloride or anhydride. low_reac->use_strong_reag Yes excess_acyl Used excess acylating agent? diacyl->excess_acyl purify Solution: Purify starting materials. Consider alternative reaction conditions. other_byprod->purify Yes strong_base Used strong, non-hindered base? excess_acyl->strong_base No slow_add Solution: Use 1:1 stoichiometry. Add acylating agent slowly. excess_acyl->slow_add Yes weak_base Solution: Use a weaker or sterically hindered base (e.g., Pyridine, DIPEA). strong_base->weak_base Yes

Caption: Troubleshooting logic for benzylamine acylation.

Section 2: Key Mechanistic Insights

Understanding the underlying reaction mechanisms is critical for rational problem-solving.

The Desired Acylation Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide bond.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products BnNH2 Benzylamine (Nucleophile) Intermediate [Bn-NH2(+)-C(O-)-R-Cl] BnNH2->Intermediate Nucleophilic Attack RCOCl Acyl Chloride (Electrophile) RCOCl->Intermediate Amide N-Benzyl Amide Intermediate->Amide Collapse & Leaving Group Expulsion HCl HCl Intermediate->HCl

Caption: General mechanism of benzylamine acylation.

The Diacylation Byproduct Pathway

Diacylation is a two-step process. After the desired mono-acylated amide is formed, a sufficiently strong base can deprotonate the amide nitrogen. This generates a resonance-stabilized amidate anion, which is a potent nucleophile that can attack a second molecule of the acylating agent.

G Amide N-Benzyl Amide (Product) Amidate Amidate Anion (Nucleophilic) Amide->Amidate Deprotonation Base Strong Base Base->Amidate Diacyl_Int Tetrahedral Intermediate Amidate->Diacyl_Int Nucleophilic Attack Acyl_Cl Acyl Chloride Acyl_Cl->Diacyl_Int Diacyl_Prod N,N-Diacyl Byproduct Diacyl_Int->Diacyl_Prod Collapse

Caption: Mechanism of diacylation byproduct formation.

Table 1: Comparison of Common Bases

The choice of base is critical for success. This table summarizes the properties of common bases used in acylation reactions.

BasepKa of Conjugate AcidTypeKey Characteristics & Use Cases
Sodium Hydroxide (NaOH) ~15.7InorganicUsed in aqueous, biphasic Schotten-Baumann conditions.[5] Highly effective at neutralizing HCl in the aqueous phase.
Pyridine ~5.2Organic, NucleophilicActs as both a base and a nucleophilic catalyst. Generally mild and less likely to cause over-acylation.[9]
Triethylamine (TEA) ~10.7Organic, HinderedCommon, inexpensive organic base. Can sometimes promote ketene formation from acyl halides with α-hydrogens.[3]
DIPEA (Hünig's Base) ~11.0Organic, Highly HinderedNon-nucleophilic due to steric bulk. Excellent choice for preventing side reactions when working with sensitive substrates.[9]

Section 3: Optimized Protocol

Protocol: Schotten-Baumann Acylation of Benzylamine

This classic and robust procedure utilizes a two-phase system to achieve clean and high-yielding mono-acylation by physically separating the acid-scavenging base from the main reaction.[4][10]

Materials:

  • Benzylamine

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Dichloromethane (DCM) or Diethyl Ether

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane (approx. 0.2 M concentration).

  • Addition of Base: Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cooling: Place the flask in an ice-water bath and begin vigorous stirring. The efficiency of the biphasic reaction depends on maximizing the surface area between the two layers.

  • Slow Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 eq.) in a small amount of dichloromethane. Add this solution dropwise to the rapidly stirring biphasic mixture over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the consumption of benzylamine.

  • Workup - Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the lower organic layer.

  • Workup - Extraction: Extract the remaining aqueous layer with a fresh portion of dichloromethane (x1).

  • Workup - Washing: Combine all organic layers and wash sequentially with deionized water (x1) and then brine (x1). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and rinse it with a small amount of fresh dichloromethane.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzyl amide product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.[11]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use acetic anhydride instead of acetyl chloride?

    • A: Yes, acetic anhydride is a very effective acetylating agent.[2] The reaction produces acetic acid as a byproduct instead of HCl, which is less corrosive. You will still need one equivalent of base to neutralize the acetic acid. The reaction is generally less exothermic than with acetyl chloride.

  • Q: My benzylamine has turned yellow. Can I still use it?

    • A: Yellowing of benzylamine often indicates oxidation and the formation of impurities, such as the corresponding imine.[12] Using impure starting material can lead to a complex mixture of byproducts. It is highly recommended to purify it by vacuum distillation before use.[12]

  • Q: Why is the product amide less nucleophilic than the starting benzylamine?

    • A: The lone pair of electrons on the nitrogen atom of an amide is delocalized through resonance with the adjacent carbonyl group. This makes the lone pair less available for nucleophilic attack compared to the localized lone pair on an amine nitrogen.[8] This inherent difference in reactivity is the primary reason why mono-acylation is generally favored over di-acylation.

  • Q: Are there "greener" or more atom-economical methods for this reaction?

    • A: Yes, direct amidation between a carboxylic acid and an amine, which produces only water as a byproduct, is the most atom-economical approach.[7] However, this method is challenging because it requires high temperatures or specific catalysts to overcome the initial acid-base reaction that forms a non-reactive salt. Research into catalytic direct amidation under milder conditions is an active area of development.[7]

References

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. Available at: [Link]

  • van der Zwan, K. P., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications. Available at: [Link]

  • Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka - ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at: [Link]

  • Optimization of reaction conditions for self-coupling of benzylamine a - ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines. Available at: [Link]

  • YouTube. (2021-02-09). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. Available at: [Link]

  • YouTube. (2024-02-22). Acylation of an amine using acetic anhydride. Available at: [Link]

  • Reddit. (2024-11-08). How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]

  • Google Patents. SU522790A3 - Method for preparing benzylamine derivatives or their salts.

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Technical Support Center: Scale-Up Synthesis of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-methoxyphenoxy)benzylamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate in pharmaceutical development, ensuring a robust, scalable, and pure synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during scale-up.

Our discussion will focus on the two primary synthetic stages: the formation of the core diaryl ether structure and the subsequent transformation to the target benzylamine, culminating in the isolation of the hydrochloride salt.

Overall Synthetic Workflow

The synthesis of this compound can be approached via two principal routes, primarily differing in the strategy for introducing the aminomethyl group.

Synthetic_Workflow cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: Reductive Amination Pathway A_start1 3-Halobenzonitrile A_coupling C-O Cross-Coupling (e.g., Ullmann, Buchwald-Hartwig) A_start1->A_coupling A_start2 4-Methoxyphenol A_start2->A_coupling A_intermediate 3-(4-Methoxyphenoxy)benzonitrile A_coupling->A_intermediate A_reduction Nitrile Reduction (e.g., Catalytic Hydrogenation) A_intermediate->A_reduction A_amine 3-(4-Methoxyphenoxy)benzylamine (Free Base) A_reduction->A_amine Final_Salt HCl Salt Formation & Crystallization A_amine->Final_Salt B_start1 3-Halobenzaldehyde B_coupling C-O Cross-Coupling (e.g., Ullmann, Buchwald-Hartwig) B_start1->B_coupling B_start2 4-Methoxyphenol B_start2->B_coupling B_intermediate 3-(4-Methoxyphenoxy)benzaldehyde B_coupling->B_intermediate B_amination Reductive Amination (Ammonia source + Reducing Agent) B_intermediate->B_amination B_amine 3-(4-Methoxyphenoxy)benzylamine (Free Base) B_amination->B_amine B_amine->Final_Salt Product 3-(4-Methoxyphenoxy)benzylamine HCl Final_Salt->Product

Caption: High-level overview of the two primary synthetic routes.

Part 1: Troubleshooting the Diaryl Ether Formation (C-O Cross-Coupling)

The construction of the diaryl ether bond is a critical step. The two most common industrial methods are the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O coupling).[2][3] The choice between them involves a trade-off between cost, reaction conditions, and substrate scope.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu), often stoichiometric or high-loading.[3][4]Palladium (Pd) with specialized phosphine ligands.[2][5]
Conditions Harsh: High temperatures (>180 °C), polar aprotic solvents.[3]Mild: Lower temperatures (80-120 °C), common organic solvents.[2]
Substrate Scope Traditionally limited to electron-deficient aryl halides.[4]Very broad, including electron-rich and -neutral aryl halides.[2][6]
Scale-Up Concern High energy costs, potential for thermal decomposition, copper contamination.[7]Cost of palladium and ligands, need for rigorous Pd removal.[8]
Frequently Asked Questions (FAQs): C-O Coupling

Q1: My Ullmann coupling reaction is sluggish and gives low yields, forcing me to use extreme temperatures. How can I improve this?

A: This is a classic challenge with traditional Ullmann reactions.[4] The high activation energy is often a barrier.

  • Expert Insight: The issue often lies with the copper source and the absence of activating ligands. Using "activated" copper powder or in-situ generation can help, but modern approaches are more effective.

  • Troubleshooting Steps:

    • Introduce a Ligand: The single most effective improvement is the addition of a ligand. Simple, inexpensive ligands like N,N-dimethylglycine or various diamines can dramatically lower the required temperature and catalyst loading.[6][7]

    • Optimize the Base: The choice of base is critical. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially with less reactive aryl halides.

    • Consider an Alternative: If conditions remain too harsh, a switch to a Palladium-catalyzed Buchwald-Hartwig protocol is strongly recommended for scale-up, as the milder conditions often justify the initial catalyst cost by preventing byproduct formation and decomposition.[9]

Q2: I'm observing a significant amount of a dehalogenated byproduct (e.g., 3-cyanophenol or 3-hydroxybenzonitrile) in my coupling reaction. What causes this and how can I prevent it?

A: Dehalogenation is a known side reaction in transition metal-catalyzed couplings, particularly under harsh conditions or with certain substrate/catalyst combinations.[10]

  • Causality: This side reaction is often caused by a competing reduction pathway where the aryl halide is reduced instead of undergoing the desired coupling. This can be exacerbated by impurities in solvents or reagents, or by reaction temperatures that are too high for the stability of the intermediates.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the first and most crucial step. The activation energy for dehalogenation may be higher than for the desired coupling, but at excessive temperatures, it becomes a significant pathway. The use of ligands, as mentioned above, enables lower temperatures.

    • Ensure Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a robust inert atmosphere (Nitrogen or Argon). Traces of oxygen can interfere with the catalytic cycle and promote side reactions.

    • Screen Ligands (for Buchwald-Hartwig): If using a Pd system, the choice of ligand is critical. Sterically hindered biarylphosphine ligands are generally designed to promote reductive elimination (the desired C-O bond formation) over competing pathways.

Q3: We are using a Buchwald-Hartwig coupling, but our process struggles with removing residual palladium to the <10 ppm level required for our API. What are the best practices for this?

A: Palladium removal is a critical and often challenging step in pharmaceutical process chemistry. The choice of method depends on the nature of the product and the process stream.

  • Expert Insight: A multi-pronged approach is often necessary. No single method is universally effective.

  • Recommended Strategies:

    • Activated Carbon Treatment: This is a common first-line approach. The choice of carbon (grade, particle size, pH) is important and requires screening.

    • Specialized Scavengers: There are numerous commercially available scavengers with high affinity for palladium (e.g., silica- or polymer-bound thiols, isocyanates). These can be very effective but add cost.

    • Extraction/Wash: An aqueous wash with a solution containing a chelating agent like thiourea or L-cysteine can be effective at pulling palladium into the aqueous phase.

    • Crystallization: The final crystallization of the product or a downstream intermediate is a powerful purification step. Ensuring the palladium species are not co-crystallizing with your product is key. Often, an upstream carbon treatment followed by crystallization is the most robust method.

Part 2: Troubleshooting the Amine Formation

Whether starting from the nitrile (Route A) or the aldehyde (Route B), the formation of the primary amine presents its own set of scale-up challenges, most notably the formation of the secondary amine impurity, N,N-[bis(3-(4-methoxyphenoxy)benzyl)]amine.

Mechanism of Secondary Amine Formation

Secondary_Amine_Formation RCN R-CN (Nitrile) Imine R-CH=NH (Intermediate Imine) RCN->Imine Reduction Step 1 PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine Reduction Step 2 SecondaryAmine (R-CH₂)₂NH (Byproduct) Imine->SecondaryAmine Further Reduction PrimaryAmine->Imine Reacts with (Nucleophilic Attack)

Caption: Pathway for secondary amine byproduct formation.

The primary amine product can react with the intermediate imine, which is still present in the reaction mixture, to form a new imine that is then reduced to the secondary amine byproduct.[11]

Frequently Asked Questions (FAQs): Amine Formation

Q4: During the catalytic hydrogenation of 3-(4-methoxyphenoxy)benzonitrile, I'm consistently getting 5-10% of the secondary amine byproduct. How can I suppress this?

A: This is the most common issue in nitrile reductions. The key is to minimize the opportunity for the newly formed primary amine to react with the intermediate imine.

  • Expert Insight: The concentration of ammonia or an ammonia equivalent can shift the equilibrium away from the formation of the secondary amine.

  • Troubleshooting Steps:

    • Ammonia Sparging/Addition: The most effective method is to perform the hydrogenation in the presence of ammonia.[12] Using a solution of ammonia in methanol as the solvent or sparging gaseous ammonia through the reaction mixture is a common industrial practice. This increases the concentration of NH₃, which competes with the primary amine for reaction with the imine.

    • Acidic Additives: Adding a small amount of an acid scavenger like magnesium oxide or using acidic conditions can sometimes help by protonating the primary amine, making it less nucleophilic. However, this can also affect catalyst activity.

    • Optimize Hydrogen Pressure and Temperature: Higher hydrogen pressure can increase the rate of reduction of the imine to the primary amine, potentially minimizing its residence time and the chance to react further. Lowering the temperature can slow the undesired condensation reaction more than the desired hydrogenation.

Q5: We are scaling up a reductive amination of 3-(4-methoxyphenoxy)benzaldehyde. What are the critical process parameters to control?

A: Reductive amination is a powerful one-pot reaction, but its success on a large scale hinges on carefully controlling the reaction sequence.[13][14]

  • Causality: The main competing reactions are the reduction of the starting aldehyde to the corresponding alcohol (3-(4-methoxyphenoxy)benzyl alcohol) and the formation of the secondary amine.

  • Critical Parameters:

    • Order of Addition: It is often crucial to allow the aldehyde and the ammonia source (e.g., ammonium acetate, aqueous ammonia) to react first to form the imine before introducing the reducing agent. This minimizes the amount of free aldehyde available to be reduced to the alcohol.

    • Choice of Reducing Agent: For scale-up, catalytic hydrogenation is preferred over stoichiometric hydrides like NaBH₄ or NaBH(OAc)₃ for cost and waste reasons. However, if using hydrides, NaBH(OAc)₃ is often chosen for its mildness and selectivity for the imine over the aldehyde.[15]

    • pH Control: The pH of the reaction medium is critical for imine formation. It must be weakly acidic to neutral to facilitate both the carbonyl protonation and maintain the amine nucleophilicity. Typically, a pH range of 5-7 is optimal.

Part 3: Final Product Isolation & Purification

The final step involves forming the hydrochloride salt and purifying it to meet pharmaceutical standards.

Frequently Asked Questions (FAQs): Salt Formation & Purification

Q6: My free base is an oil, and I'm struggling to get a consistent, crystalline hydrochloride salt. It either oils out or precipitates as a fine, difficult-to-filter solid. What should I do?

A: Crystallization of amine hydrochlorides can be challenging. The choice of solvent system and the method of HCl addition are critical.[16][17]

  • Expert Insight: The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt has limited solubility, allowing for controlled crystallization rather than rapid precipitation.

  • Troubleshooting Steps:

    • Solvent Screening: A good starting point is a combination of a protic solvent (like isopropanol or ethanol) and a non-polar co-solvent (like MTBE, heptane, or toluene). Dissolve the free base in the protic solvent and then slowly add the HCl source. The co-solvent can be added to induce crystallization.

    • Control the HCl Addition: Instead of using aqueous HCl, which introduces water and can hinder crystallization, use a solution of HCl in a solvent like isopropanol or dioxane.[18] Add the HCl solution slowly at a slightly elevated temperature and then cool slowly to allow for crystal growth.

    • Seeding: If you have a small amount of good quality crystalline material, use it to seed the batch. This provides a template for proper crystal growth and can prevent oiling out.

Q7: How do I remove the secondary amine impurity from my final product? It seems to co-crystallize with the desired hydrochloride salt.

A: Removing structurally similar impurities is a classic purification challenge.

  • Troubleshooting Steps:

    • Recrystallization Optimization: Systematically screen different solvent systems for recrystallization. The goal is to find a system where the desired product has significantly lower solubility than the impurity at a given temperature. A mixture like Methanol/MTBE or Ethanol/Ethyl Acetate might provide the necessary differentiation.

    • pH-Based Extraction (Free Base): Before salt formation, you can sometimes exploit the slight difference in basicity between the primary and secondary amines. A carefully controlled liquid-liquid extraction at a specific pH might selectively partition one amine over the other, though this can be difficult to scale.

    • Derivatization: As a last resort for very challenging separations, the mixture of free bases can be reacted with a reagent that selectively derivatizes the primary amine (e.g., forming a sulfonamide). The derivatized product is then easily separated by chromatography or crystallization, followed by a deprotection step. This adds steps but can be very effective.

Appendix: Example Protocol (Route A)

This protocol is a representative example and should be optimized for specific equipment and scale.

Step 1: Buchwald-Hartwig C-O Coupling

  • To a rigorously dried and inerted reactor, add 3-bromobenzonitrile (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add toluene (10 vol).

  • In a separate vessel, pre-mix a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable ligand (e.g., XPhos, 0.02 eq) in a small amount of toluene. Add this catalyst slurry to the main reactor.

  • Heat the reaction mixture to 100-110 °C and monitor by HPLC until the 3-bromobenzonitrile is consumed.

  • Cool the mixture, filter off the inorganic salts, and wash the filter cake with toluene.

  • Treat the combined organic phases with an appropriate palladium scavenger (e.g., activated carbon) and filter.

  • Concentrate the solvent under reduced pressure to obtain crude 3-(4-methoxyphenoxy)benzonitrile.

Step 2: Catalytic Hydrogenation and Salt Formation

  • Charge a hydrogenation-rated reactor with the crude 3-(4-methoxyphenoxy)benzonitrile (1.0 eq) and a suitable catalyst (e.g., 5% Rh/Al₂O₃ or Raney Nickel, ~5-10 wt%).

  • Add methanol saturated with ammonia (10-15 vol) as the solvent.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C.

  • Monitor the reaction by HPLC for the disappearance of the nitrile and intermediate imine.

  • Once complete, cool, vent the reactor, and filter off the catalyst.

  • Concentrate the filtrate to a smaller volume. Add a suitable co-solvent like MTBE or isopropanol.

  • Slowly add a solution of HCl in isopropanol until the pH is ~1-2.

  • Cool the mixture slowly to 0-5 °C to induce crystallization.

  • Filter the solid product, wash with cold co-solvent, and dry under vacuum to yield this compound.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Ullmann reaction. Wikipedia. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. ACS Publications. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent. MDPI. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]

  • Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications. [Link]

  • Preparation method of 3, 4-dimethoxy benzonitrile.
  • Synthesis of benzylamine hydrochloride. PrepChem.com. [Link]

  • This compound. PubChemLite. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Institutes of Health. [Link]

  • Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Wiley Online Library. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. ACS Publications. [Link]

  • Supporting Information - Synthesis of Benzylamine Hydrochloride. MPG.PuRe. [Link]

  • Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Synthesis of 3-(4-Chlorophenoxy)benzonitrile. ResearchGate. [Link]

  • How to purify Benzylamine? Reddit. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the C-N cross-coupling of substituted benzylamines with aryl halides.

Issue 1: Low to No Product Yield

Q1: My Buchwald-Hartwig amination reaction with a benzylamine is showing very low or no conversion. What are the first steps I should take to troubleshoot this?

A1: Low or no product yield is a common but solvable issue. A systematic approach is essential. Before making drastic changes to the catalyst system, verify the fundamentals of your reaction setup.[1]

Initial Checks:

  • Integrity of the Reaction Environment: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with an inert gas like argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.[1]

  • Reagent Purity and Anhydrous Conditions: Moisture is detrimental. Solvents should be anhydrous, and bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and should be handled in a glovebox. Ensure your benzylamine and aryl halide are pure.

  • Catalyst Activity: The heart of the reaction is the generation of the active LPd(0) species.[2] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This process can sometimes be inefficient.[3]

    • Expert Insight: Consider switching to a palladium precatalyst, such as a G3 or G4 Buchwald Precatalyst. These compounds generate the active LPd(0) catalyst rapidly and quantitatively upon exposure to a base, leading to more reproducible results.[2][4]

If these initial checks do not resolve the issue, the problem likely lies with the specific combination of catalyst, base, or solvent for your substrates.

dot

Troubleshooting_Workflow start Low / No Yield Observed check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents Confirm Purity of Starting Materials & Base check_inert->check_reagents OK re_run Re-run Experiment with Fresh Reagents check_inert->re_run Issue Found check_catalyst Assess Catalyst Activity: Is Pd(0) being generated? check_reagents->check_catalyst OK check_reagents->re_run Issue Found check_catalyst->re_run Inefficient Precatalyst? Use Pd(0) source or G3/G4 Precatalyst optimize Systematic Optimization Required check_catalyst->optimize OK re_run->start screen_ligand Screen Different Ligands (e.g., Bulky Biarylphosphines) optimize->screen_ligand screen_base Screen Different Bases (e.g., NaOtBu vs. K3PO4) screen_ligand->screen_base screen_solvent Screen Different Solvents (Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent success Successful Reaction screen_solvent->success Optimized Conditions Found

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation

Q2: My reaction is messy, with several side products obscuring my desired N-benzylated aniline. What are these side products and how can I prevent them?

A2: Side product formation points to a mismatch between the reactivity of your catalyst system and your substrates. Identifying the side product is the first step to solving the problem.

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is consumed but replaced with a hydrogen atom. It often competes with the desired C-N coupling, especially with electron-rich aryl chlorides.

    • Causality & Solution: This pathway is often favored when the reductive elimination step is slow. Using more electron-rich, sterically bulky phosphine ligands (e.g., the Buchwald biarylphosphine ligand family) can accelerate the reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

  • Phenol or Diaryl Ether Formation: This indicates that water or hydroxide is acting as a nucleophile.

    • Causality & Solution: This is a clear sign of non-anhydrous conditions or a contaminated base.[2] Ensure all reagents and solvents are rigorously dried. Using a hydroxide base is sometimes necessary, but this requires specialized ligands like KPhos that are designed to suppress competing hydroxylation.[6][7][8]

  • Homocoupling of Benzylamine (Oxidative Self-Coupling): You may observe the formation of an imine derived from two benzylamine molecules.

    • Causality & Solution: This typically occurs under aerobic conditions and can be catalyzed by various transition metals.[9] While sometimes a desired transformation, in this context, it points to a failure of the Pd-catalyzed cycle and likely an issue with oxygen contamination. Rigorous inert conditions are the primary solution.

  • Over-arylation of Primary Benzylamines: If you start with a primary benzylamine (Ar-CH₂-NH₂), you may form the tertiary amine product (Ar-CH₂-N(Ar')₂).

    • Causality & Solution: The initially formed secondary amine product can be more reactive than the starting primary amine. The use of very bulky ligands, such as BrettPhos, can create a sterically crowded catalytic center that disfavors the coupling of the bulkier secondary amine product.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst system selection and optimization for benzylamine cross-couplings.

Q1: How do I select the optimal palladium source and ligand for coupling a substituted benzylamine with an aryl halide?

A1: This is the most critical decision in setting up your reaction. The choice depends on the electronic and steric properties of both coupling partners. Benzylamines are generally good nucleophiles, but their reactivity can be tuned by substituents.

The modern standard for this transformation relies on bulky, electron-rich monophosphine ligands, often from the dialkylbiaryl phosphine family.[5] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of even challenging aryl chlorides.[5]

Scenario Recommended Ligand Class Specific Examples Rationale & Expert Insight
General Purpose / Unactivated Aryl Halides Bulky Dialkylbiaryl PhosphinesXPhos, SPhos, RuPhosThese provide a great balance of reactivity and stability, promoting fast oxidative addition and reductive elimination. They are the first choice for most systems.[5]
Primary Benzylamines Very Bulky Dialkylbiaryl PhosphinesBrettPhos, t-BuBrettPhosThe significant steric bulk prevents over-arylation, a common side reaction where the secondary amine product reacts again.[2][10]
Sterically Hindered Substrates (e.g., ortho-substituted aryl halide) Sterically Demanding LigandsXPhos, DavePhosThe steric hindrance on the ligand can help accommodate a crowded coordination sphere, facilitating the coupling of bulky partners.
Electron-Deficient Amines or Challenging Couplings Bidentate Bite-Angle LigandsXantphos, BINAPWhile often considered "older generation," these ligands can be effective in specific cases, particularly when the monoligated species is too unstable. Xantphos is known to be a robust ligand.[11][12][13]

Recommended Palladium Source: For maximum reproducibility, use a third-generation (G3) Buchwald precatalyst of the chosen ligand (e.g., XPhos Pd G3). This ensures efficient and consistent generation of the active LPd(0) catalyst.[2]

Q2: What is the role of the base, and how do I choose the right one for my benzylamine coupling?

A2: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.[13]

The choice of base is a trade-off between reactivity and substrate compatibility:

  • Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS): These are the most common and generally most effective bases for Buchwald-Hartwig aminations.[4] Their high basicity facilitates the deprotonation of the coordinated benzylamine, driving the reaction forward. NaOtBu is the standard choice for most applications.

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are used when your substrates contain base-sensitive functional groups (e.g., esters, ketones, nitriles) that would be hydrolyzed or undergo side reactions with strong alkoxides.[2] The reactions may require higher temperatures or longer reaction times.

  • Organic Bases (e.g., DBU): In some cases, a soluble organic base like DBU can be used to create a fully homogeneous reaction mixture, which can be advantageous for kinetics and for applications in continuous flow chemistry.[11]

Base Type pKaH (approx.) Typical Use Case Considerations
Sodium tert-butoxide (NaOtBu)19General purpose, high reactivityHighly hygroscopic; can cause side reactions with sensitive functional groups.
Potassium Phosphate (K₃PO₄)12.3Substrates with base-labile groupsLess reactive; may require higher catalyst loading or temperature.
Cesium Carbonate (Cs₂CO₃)10.3Substrates with base-labile groupsOften provides good results where other weak bases fail.
DBU13.5Achieving homogeneous conditionsCan be useful for specific substrates or flow chemistry setups.[11]

Q3: Which solvent should I use, and how important is it?

A3: Solvent choice is critical for ensuring that all components, especially the palladium complexes in the catalytic cycle, remain dissolved. Insolubility is a frequent and underestimated cause of reaction failure.[4]

  • Aprotic, Non-polar to Moderately Polar Solvents are preferred.

    • Toluene and Dioxane: These are the most common and well-validated solvents for Buchwald-Hartwig reactions.[14] Toluene is often a good first choice.

    • Ethers (THF, 2-MeTHF, CPME): Tetrahydrofuran (THF) is also widely used. For improved safety and environmental profile ("greener" chemistry), consider 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which often perform as well as or better than traditional solvents.[15]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Substituted Benzylamine

This procedure is a starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Aryl halide (1.0 equiv)

  • Substituted benzylamine (1.1-1.2 equiv)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 2-MeTHF)

  • Oven-dried glassware, magnetic stir bar, inert gas (Argon or N₂) supply.

Procedure:

  • Setup (in a glovebox): To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst and the base.

  • Reagent Addition (in a glovebox): Add the aryl halide and the substituted benzylamine.

  • Solvent Addition: Add the anhydrous solvent.

  • Seal and Remove: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Reaction: Place the vial in a preheated aluminum heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

dot

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) pd_oxadd L(Ar)Pd(II)-X pd0->pd_oxadd Oxidative Addition pd_amine [L(Ar)Pd(II)-NHR'R'']+X- pd_oxadd->pd_amine + R'R''NH (Benzylamine) pd_amido L(Ar)Pd(II)-NR'R'' pd_amine->pd_amido + Base - Base-H+X- pd_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd_amido->product arx Ar-X (Aryl Halide) arx->pd0 amine R'R''NH (Benzylamine) amine->pd_oxadd

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Koen, M., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl C
  • Li, B-J. (2020).
  • Optimization of reaction conditions for self-coupling of benzylamine.
  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl C
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Wang, D-H., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Kashani, S.K., et al.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • C—H bond and C—N bond activation for catalytic benzylation reaction: three strategies.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Kempe, R., et al. (2015).
  • Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • Surry, D.S. & Buchwald, S.L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Fleckenstein, C.A. & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Substrate scope for the cross-coupling reaction between benzylamine derivatives and aniline derivatives.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.

Sources

work-up procedure to remove unreacted 3-(4-Methoxyphenoxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Work-up & Purification Strategies

Topic: Effective Removal of Unreacted 3-(4-Methoxyphenoxy)benzylamine Hydrochloride For Internal Use and Distribution to R&D Personnel

Introduction for the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their reaction mixtures containing unreacted this compound. As a common building block in medicinal chemistry, its effective removal is critical for obtaining high-purity target compounds.[1] This document moves beyond standard protocols to provide a troubleshooting framework, explaining the chemical principles behind each purification strategy to empower you to make informed decisions during your work-up procedure.

Core Principles: The Chemistry of Separation

The successful removal of 3-(4-methoxyphenoxy)benzylamine, whether in its free base or hydrochloride salt form, hinges on exploiting its acid-base properties. The key is the reversible conversion between the water-soluble ionic salt and the organic-soluble neutral free amine.

  • 3-(4-Methoxyphenoxy)benzylamine (Free Base): A primary amine (pKa of the conjugate acid is typically ~9-10), which is basic and generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[2]

  • This compound (HCl Salt): An ammonium salt, which is ionic and therefore highly soluble in aqueous solutions but poorly soluble in most non-polar organic solvents.[3][4]

This equilibrium is the foundation of liquid-liquid acid-base extraction, the primary technique for its removal.[5][6]

G cluster_org Organic Phase cluster_aq Aqueous Phase amine_free Free Amine (Organic Soluble) amine_hcl Amine HCl Salt (Water Soluble) amine_free->amine_hcl + HCl (Acid Wash) pH < 7 amine_hcl->amine_free + NaOH (Base Wash) pH > 10 G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_hcl Wash with 1M HCl (aq) (Repeat 2-3x) dissolve->wash_hcl wash_bicarb Wash with sat. NaHCO3 (aq) wash_hcl->wash_bicarb waste Aqueous Waste (Contains Amine HCl) wash_hcl->waste Remove Aqueous Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Neutral Product concentrate->product

Caption: Standard Acid-Base Extraction Workflow for a Neutral Product.

SolventDensity (g/mL)Water Immiscible?Notes
Ethyl Acetate 0.902YesLess dense than water. Good general-purpose solvent.
Dichloromethane (DCM) 1.33YesDenser than water. Can sometimes form emulsions.
Diethyl Ether 0.713YesLess dense than water. Highly volatile.
Toluene 0.867YesLess dense than water. Good for less polar compounds.
Table 1: Common Solvents for Liquid-Liquid Extraction.
Q2: I performed an acidic wash, but TLC analysis still shows the amine impurity in my organic layer. What went wrong?

This is a common issue that can point to several root causes. Here’s a troubleshooting guide:

Potential CauseExplanationRecommended Solution
Incomplete Protonation The aqueous wash may not have been acidic enough to fully protonate the amine, especially if the reaction mixture contained basic components that partially neutralized the acid.Ensure the aqueous layer is acidic (pH 1-2) after extraction using pH paper. Use a more concentrated acid solution (e.g., 2 M HCl) or perform additional washes.
Insufficient Washing One wash may not be enough to overcome the partition coefficient. The amine has some finite, albeit small, solubility in the organic phase even when protonated.Increase the number of acidic washes to 3 or 4. This ensures a more complete transfer into the aqueous phase.
Product is Basic Your desired product may also be basic and is being extracted along with the impurity.If your product is also an amine, acid-base extraction will not be selective. You must use an alternative method like column chromatography (see Q4).
Table 2: Troubleshooting Poor Separation in Acidic Extraction.
Q3: An emulsion formed during the extraction and the layers won't separate. How can I resolve this?

Emulsions are colloidal suspensions of one immiscible liquid in another and are a frequent frustration in liquid-liquid extractions.

Immediate Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

Q4: My product is sensitive to acid. What are the alternative work-up procedures?

If your target molecule contains acid-labile functional groups (e.g., certain esters, acetals, or Boc-protecting groups), an acidic wash is not viable. In this case, you must rely on chromatography or a specialized extraction.

Alternative 1: Column Chromatography Flash column chromatography is the most robust alternative. [7][8]The amine is polar and will interact strongly with the silica gel stationary phase.

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or DCM/Methanol.

  • Pro-Tip: To prevent the amine from "streaking" on the acidic silica gel, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.5-1% by volume). This neutralizes the acidic sites on the silica and results in sharper peaks and better separation.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC) For very polar products that are difficult to separate from the amine using normal-phase chromatography, HILIC can be an excellent option. [10][11]HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous solvent. [11][12]

Q5: How can I confirm that the amine impurity has been completely removed?

Visual confirmation is not sufficient. You must use an analytical technique to verify the purity of your final compound.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Visualization: Co-spot your purified product alongside a sample of the crude mixture and a standard of the 3-(4-methoxyphenoxy)benzylamine starting material.

    • Staining: Since the amine may not be UV-active, use a chemical stain. A ninhydrin stain is highly effective as it reacts with primary amines to produce a distinct purple spot. A potassium permanganate (KMnO₄) stain can also be used as a general visualizing agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting impurities. Look for the characteristic signals of the starting material, such as the methoxy singlet (~3.8 ppm) and the benzylic CH₂ singlet (~3.8-4.0 ppm), in the spectrum of your final product.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the purity of your sample and can detect even trace amounts of the residual amine.

References
  • University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Modus Advanced. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Wikipedia. (2023). Liquid–liquid extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Not Voodoo. (n.d.). Workup for Removing Amines. [Link]

  • Hughes, V. L., & Vernon, A. A. (1962). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society. [Link]

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  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

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  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • PubMed. (2006). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]

  • Journal of Chemical & Engineering Data. (2003). Solubilities of Ammonia and Ammonium Chloride in Ammoniated and Nonammoniated Methanol and Ethylene Glycol between 298 K and 353 K. [Link]

  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]

  • Solubility of Things. (n.d.). Ammonium. [Link]

  • Wikipedia. (2024). Ammonia. [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents?[Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Google Patents. (1967).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Google Patents. (2013).
  • ChemBK. (2024). 4-(4-methylphenoxy)benzylamine hcl. [Link]

  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • Google Patents. (1987).
  • YouTube. (2022). How to purify Amine?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Taylor & Francis Online. (2016). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • PubChemLite. (2025). This compound (C14H15NO2). [Link]

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  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzylamine hydrochloride. [Link]

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stability issues of 3-(4-Methoxyphenoxy)benzylamine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Understanding its behavior under various chemical conditions is paramount for ensuring the integrity of your experimental data, the robustness of your analytical methods, and the quality of your synthesized products.

Section 1: Compound Profile & Inherent Stability

This compound is a key intermediate in pharmaceutical and biochemical research, valued for its unique structural motifs.[1] Its stability is governed by the interplay of its three primary functional groups: the amine hydrochloride salt, the diaryl ether linkage, and the aromatic methoxy group. The hydrochloride salt form generally enhances stability and handling compared to the free base.[2][3]

Caption: Structure of this compound.

PropertyValueReference(s)
CAS Number 154108-33-5 (base), 1170566-12-7 (HCl)[1][4][5]
Molecular Formula C₁₄H₁₅NO₂·HCl[1][6]
Molecular Weight 265.74 g/mol [1][6]
Appearance White or cream-colored solid[1]
Recommended Storage 0-8 °C, desiccate[1]

Section 2: Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during experimental work.

Q1: My assay values are decreasing in an acidic solution (pH < 4), especially when heated. What is the likely cause?

A1: Root Cause Analysis The most probable cause of degradation in acidic media is the acid-catalyzed cleavage of the diaryl ether bond . Ethers are generally stable but can undergo cleavage under strong acidic conditions, a reaction often accelerated by heat.[7][8][9]

  • Mechanism: The reaction is initiated by the protonation of the ether oxygen atom.[7][8][10] This makes the oxygen a better leaving group (an alcohol), allowing for nucleophilic attack by a counter-ion or solvent molecule (e.g., water) on one of the adjacent carbon atoms. This breaks the C-O bond.[10][11] For this specific molecule, the cleavage would result in the formation of 4-methoxyphenol and 3-(aminomethyl)phenol or related benzyl species.

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting Steps:

  • Confirm pH: Use a calibrated pH meter to verify the acidity of your solution. The rate of hydrolysis is often pH-dependent.

  • Control Temperature: If possible, conduct your experiment at a lower temperature to minimize the rate of ether cleavage.

  • Employ a Stability-Indicating Method: Use a validated HPLC method (see Protocol 2) to separate the parent peak from potential degradants. Look for the emergence of new peaks that correspond to the expected cleavage products.

  • Use Buffers: For experiments requiring acidic conditions, use a suitable buffer (e.g., citrate, acetate) to maintain a constant pH and avoid excursions into highly acidic territory.

Q2: Is the compound stable in basic solutions (pH > 8)? I've noticed a change in my sample's behavior.

A2: Root Cause Analysis this compound is generally much more stable under basic conditions than acidic ones. The ether linkage is highly resistant to base-catalyzed hydrolysis because the phenoxide ion is a poor leaving group.[12]

However, you may observe two key changes:

  • Deprotonation: The amine hydrochloride salt will be neutralized to its free base form (3-(4-Methoxyphenoxy)benzylamine). This will change the molecule's solubility (it may become less water-soluble) and its chromatographic retention time.

  • Increased Susceptibility to Oxidation: The free amine is more susceptible to oxidation than its protonated salt form.[13][14] The benzylic carbon and the nitrogen atom are potential sites for oxidative degradation, especially if the solution is exposed to air (oxygen) over time.

Troubleshooting Steps:

  • Monitor for Free Base Formation: If using HPLC, you may notice a shift to a later retention time as the compound becomes more non-polar in its free base form.

  • Prevent Oxidation: If oxidative degradation is suspected, prepare solutions fresh and consider purging the solvent and the vial headspace with an inert gas like nitrogen or argon.

  • pH Control: If your experiment is sensitive to the protonation state of the amine, use a suitable basic buffer (e.g., phosphate, borate) to maintain a consistent pH.

Q3: What are the recommended practices for preparing and storing solutions of this compound to ensure maximum stability?

A3: Best Practices Proper handling and storage are crucial for preventing unintended degradation.

  • Solid Storage: Store the solid hydrochloride salt, as supplied, in a tightly sealed container at the recommended temperature (0-8 °C) and protected from moisture (desiccate).[1] The salt form is significantly more stable for long-term storage than the free base.

  • Solution Preparation:

    • For aqueous solutions, use purified water (e.g., HPLC-grade) and consider using a buffer to maintain a pH between 4 and 7, where the compound is expected to be most stable.

    • For organic stock solutions, use high-purity, dry solvents. Solvents like DMSO or DMF are common, but their stability should be verified for your specific application.[2]

  • Solution Storage:

    • Store solutions at low temperatures (2-8 °C) to slow the rate of any potential degradation.[15]

    • Protect solutions from light by using amber vials or wrapping them in foil, as photolytic degradation is a common pathway for aromatic compounds.[13][16]

    • Prepare solutions fresh whenever possible. For critical quantitative experiments, avoid using solutions that have been stored for extended periods without re-verification of their concentration and purity.

Section 3: Technical Guides & Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the specificity of your analytical method.[14][16] The goal is to achieve 5-20% degradation of the active ingredient.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 2-8 hr Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 2-8 hr Start->Base Oxidation Oxidation 3% H₂O₂, RT, 24 hr Start->Oxidation Thermal Thermal Solid & Solution @ 80°C Start->Thermal Photo Photolytic ICH Q1B conditions Start->Photo Neutralize Neutralize Acid/Base Samples (to ~pH 7) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-PDA (vs. unstressed control) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Assess Peak Purity & Mass Balance Characterize major degradants (LC-MS) Analyze->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Create a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water or acetonitrile/water mixture.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[13][16]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[13][16]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over 24 hours, taking aliquots for analysis.[13]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the UV spectra of new peaks.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated analytical method capable of separating the parent compound from its potential degradation products.[17][18]

ParameterRecommended Starting ConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 or 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides an acidic pH to ensure the amine is protonated, leading to sharp, symmetrical peak shapes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a linear gradient, e.g., 10% to 90% B over 20 minutes.A gradient is necessary to elute both the polar degradants and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at ~210 nm and ~256 nmBenzylamine moieties typically have absorbance maxima in these regions.[19] Monitor multiple wavelengths.
Injection Vol. 10 µLAdjust as needed based on concentration and detector response.

Method Validation: Once the separation is optimized using samples from the forced degradation study, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."

Summary of Stability Profile

Stress ConditionPredicted StabilityPrimary Degradation Pathway
Acidic (pH < 4) Labile , especially with heat.[20]Acid-catalyzed cleavage of the diaryl ether bond.[7][9][11]
Neutral (pH 6-8) Generally Stable Slow hydrolysis or oxidation may occur over long periods.
Basic (pH > 8) Relatively Stable Ether bond is stable.[12] The free amine form is more susceptible to oxidation than the salt form.[14]
Oxidative (H₂O₂) Susceptible Oxidation of the amine (to N-oxide) or the benzylic carbon.[13][14]
Photolytic (Light) Potentially Labile Aromatic systems can be susceptible to photolytic degradation.[16] Requires experimental confirmation.
Thermal (Heat) Generally Stable in solid form near ambient temperatures. Accelerates degradation in acidic/basic solutions.In the absence of other stressors, the molecule should have good thermal stability.

References

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012). ResearchGate. [Link]

  • Ethers on hydrolysis give. (n.d.). Allen. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Forced degradation products: Topics. (n.d.). Science.gov. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. (2013). ACS Sustainable Chemistry & Engineering. [Link]

  • Evidence for an Initiation of the Methanol-to-Olefin Process by Reactive Surface Methoxy Groups on Acidic Zeolite Catalysts. (2025). ResearchGate. [Link]

  • Ethers on hydrolysis gives A esters B alcohols C aldehydes. (n.d.). Vedantu. [Link]

  • Acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution. (n.d.). Canadian Science Publishing. [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube. [Link]

  • Base-catalyzed depolymerization of lignin into phenols. (2025). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde. (2019). RSC Publishing. [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates. (n.d.). PubMed. [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Benzylamine. (n.d.). SIELC Technologies. [Link]

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  • Assay and Stability Testing. (n.d.). Kinam Park. [Link]

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  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Forming oxalte salts of amines. (2021). Sciencemadness. [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.). ResearchGate. [Link]

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  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. (2024). MDPI. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Validation of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of 3-(4-methoxyphenoxy)benzylamine hydrochloride, a key building block in medicinal chemistry.[1] We will demonstrate why Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a level of structural detail and confidence that other methods cannot replicate. This guide is designed to move beyond rote protocol, delving into the causality behind experimental choices to empower researchers with a robust validation strategy.

The Synthetic Context: Anticipating Impurities

A robust analytical validation begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. The synthesis of this compound likely proceeds through a two-step sequence:

  • Diaryl Ether Formation: The core diaryl ether linkage is typically formed via a nucleophilic aromatic substitution, most commonly an Ullmann condensation or a Buchwald-Hartwig amination.[1][2][3][4] These reactions couple a substituted phenol with an aryl halide.

  • Amine Formation: The benzylamine moiety is likely introduced by the reduction of a benzonitrile precursor. This is a common and efficient method for the synthesis of benzylamines.[5][6][7]

This synthetic pathway suggests the potential for several classes of impurities that must be monitored in the final product:

  • Starting Materials: Unreacted 3-halobenzonitrile (or other precursor) and 4-methoxyphenol.

  • Intermediates: The diaryl ether nitrile intermediate.

  • Side-Reaction Products: Homocoupled products from the diaryl ether formation or over-reduction products from the nitrile reduction.

  • Solvent and Reagent Residues: Residual solvents and reagents used throughout the synthesis.

Why NMR is the Definitive Tool for Validation

While other analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable information about the purity of a sample, they fall short in providing a complete structural picture.[8][9] NMR spectroscopy, on the other hand, offers a direct window into the molecular structure.

FeatureNMR SpectroscopyHPLC-UVGC-MS
Structural Information Provides detailed information on the chemical environment of each proton and carbon, allowing for unambiguous structure confirmation.Provides retention time and UV absorbance, which are not unique structural identifiers.Provides retention time and a mass fragmentation pattern, which can be suggestive of a structure but may not be definitive for isomers.
Impurity Identification Can identify and quantify unknown impurities without the need for reference standards.Requires reference standards for impurity identification and quantification.Can tentatively identify impurities based on fragmentation patterns, but confirmation often requires standards.
Quantification Quantitative NMR (qNMR) can provide highly accurate purity assessments without the need for a specific reference standard of the analyte.Requires a certified reference standard for accurate quantification.Generally considered semi-quantitative unless extensive calibration is performed.
Sample Preparation Simple dissolution in a deuterated solvent.Requires method development for mobile phase, column, and detection wavelength.May require derivatization for polar or non-volatile compounds like amine hydrochlorides.[10]

The NMR Validation Workflow

A comprehensive NMR validation of this compound involves the acquisition and interpretation of both ¹H and ¹³C NMR spectra.

G cluster_0 This compound C1-NH3+ C1-NH3+ C2 C2 C1-NH3+->C2 C3 C3 C2->C3 C4 C4 C3->C4 O1 O1 C3->O1 C5 C5 C4->C5 C6 C6 C5->C6 C6->C2 C7 C7 O1->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 O2 O2 C10->O2 C11->C7 C12-H3 C12-H3 O2->C12-H3

Caption: Chemical structure of this compound.

Comparison with Alternative Analytical Techniques

To provide a comprehensive validation, it is instructive to compare the data obtained from NMR with that from other common analytical techniques.

HPLC-UV Analysis

An HPLC-UV method can be developed to assess the purity of the reaction product.

Protocol: HPLC-UV Method Development

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective for separating aromatic amines.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (likely around 220-230 nm and 270-280 nm) should be used.

  • Analysis: The purity is determined by the area percentage of the main peak.

Limitations:

  • Co-elution: Impurities with similar polarity may co-elute with the main peak, leading to an overestimation of purity.

  • Response Factor: Different impurities will have different UV responses, so area percentage does not directly correlate to mass percentage without determining the response factor for each impurity.

  • Lack of Structural Information: HPLC-UV provides no definitive structural information.

GC-MS Analysis

GC-MS can be used to identify volatile impurities and, with derivatization, the main product.

Protocol: GC-MS Analysis

  • Derivatization: The amine hydrochloride is not suitable for direct GC analysis. Derivatization, for example, by silylation or acylation, would be necessary to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Analysis: The mass spectrum of the main peak can be compared to a library to confirm its identity.

Limitations:

  • Derivatization: The derivatization step adds complexity and can introduce artifacts.

  • Thermal Decomposition: The analyte may degrade at the high temperatures of the GC inlet.

  • Quantification: Accurate quantification by GC-MS is challenging without appropriate internal standards.

Conclusion: The Unparalleled Confidence of NMR Validation

For the definitive validation of this compound reaction products, NMR spectroscopy is the superior analytical technique. It provides an unparalleled level of structural detail, allowing for unambiguous confirmation of the target molecule and the identification and quantification of process-related impurities and residual solvents in a single experiment. While techniques like HPLC-UV and GC-MS have their place in purity assessment and screening for volatile impurities, they cannot replace the comprehensive structural information and inherent quantitative nature of NMR. By adopting an NMR-centric validation strategy, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthetic intermediates, a critical step in the path to new therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2018). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Journal of Physical Chemistry C. Retrieved from [Link]

  • ACS Publications. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]

  • ACS Publications. (1969). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2002). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands: Evidence for a Hydridic−Protonic Outer Sphere Mechanism. Organometallics. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

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A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis Including Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Linker as the Keystone of PROTAC Efficacy

In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][] A PROTAC is elegantly composed of three parts: a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects them.[3][5][6]

Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's success.[5][7] It is not a passive tether but an active modulator that profoundly influences the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase)—the essential prelude to protein degradation.[3][5][8] The linker's length, composition, rigidity, and attachment points dictate the PROTAC's overall efficacy, selectivity, and crucial drug-like properties such as solubility and cell permeability.[1][7][9] An improperly designed linker can lead to steric hindrance, unstable ternary complexes, or poor pharmacokinetic profiles, ultimately compromising degradation.[5][10] This guide provides a comparative analysis of common linker classes, with a special focus on the emerging role of benzylamine derivatives, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Multifaceted Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the POI and E3 ligase, enabling the formation of a stable and catalytically competent ternary complex.[5][8] However, its influence extends far beyond simple proximity inducement.

  • Ternary Complex Stability and Cooperativity: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[8] Conversely, a poorly designed linker can introduce steric clashes, leading to negative cooperativity and reduced degradation.[5][8]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside the traditional "drug-like" chemical space, posing challenges for solubility and permeability.[11] The linker's chemical makeup is a key tool for modulating these properties. Hydrophilic linkers like polyethylene glycol (PEG) can enhance aqueous solubility, while more lipophilic linkers, such as alkyl chains, may improve cell permeability.[5][11]

  • Cellular Permeability and the "Chameleon Effect": Achieving a balance between solubility for systemic circulation and lipophilicity for membrane traversal is a central challenge.[12] Some linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar state in the aqueous cytoplasm, thereby balancing these conflicting requirements.[8][12]

The PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome.

A Comparative Analysis of Common Linker Classes

The evolution of PROTAC design has moved from synthetically tractable alkyl and PEG linkers to more sophisticated and functional linkers.[1][2] The choice of linker must be empirically optimized for each specific POI and E3 ligase pair.[1]

Alkyl and PEG Linkers: The Flexible Workhorses

Alkyl and Polyethylene Glycol (PEG) chains are the most common motifs in PROTAC linkers, prized for their synthetic accessibility and flexibility.[1][]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility, which can increase the probability of forming a productive ternary complex. However, they are generally hydrophobic, which can lead to poor aqueous solubility.[5] Despite this, alkyl linkers can enhance cell permeability and may offer greater metabolic stability compared to PEG linkers, which can undergo ether peroxidation.[11]

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and are widely used to improve the solubility of PROTACs.[7] The ether oxygens can also act as hydrogen bond acceptors.[5] While beneficial for solubility, this hydrophilicity can sometimes impede passive diffusion across cell membranes, and PEG linkers may be more susceptible to metabolism.[5]

The relationship between linker length and degradation efficacy is often non-linear, highlighting the necessity for careful optimization.[10] For instance, studies on BRD4 degraders found that both very short and longer PEG linkers were effective, while intermediate lengths showed reduced potency.[1][10]

"Clickable" Linkers for Modular Synthesis

The need to rapidly synthesize and screen libraries of PROTACs with varying linkers has driven the adoption of "click chemistry".[][] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is frequently used to form a stable triazole moiety within the linker.[1][] This approach allows for a highly convergent synthesis, where the POI-binding and E3-binding fragments, each equipped with an alkyne or azide handle, can be quickly joined.[1][14] This modularity accelerates the optimization of linker length, composition, and attachment points.[1]

Rigid and Constrained Linkers: The Rise of Benzylamine Derivatives

While flexibility can be advantageous, excessive flexibility may lead to an entropic penalty upon ternary complex formation, reducing its stability.[5][8] This has led to the exploration of more rigid and conformationally constrained linkers.

  • Piperazine/Piperidine Moieties: Incorporating saturated heterocycles like piperazine or piperidine can rigidify the linker, which may help pre-organize the PROTAC into a bioactive conformation.[15] These groups can also be ionized at physiological pH, which has been shown to significantly improve the solubility and permeability of PROTACs.[15]

  • Aromatic and Benzylamine Linkers: Aromatic units, such as a disubstituted phenyl ring, can be introduced to provide conformational restriction.[1] Benzylamine derivatives are an emerging class of rigid linkers that offer unique advantages. For example, a benzyl linker was used in the design of a SMARCA2/4 degrader (ACBI1) to provide conformational restriction and to target a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing ternary complex stability.[1][16] Linkers such as 4-(4-Boc-Piperazino)benzylamine and Benzyl-PEG3-amine are commercially available building blocks that combine the rigidity of the benzyl group with other favorable properties, enabling their incorporation into diverse PROTAC designs.[17][18]

The following diagram illustrates the structural differences between these key linker classes.

Linker_Types cluster_peg PEG Linker (Flexible, Hydrophilic) cluster_alkyl Alkyl Linker (Flexible, Hydrophobic) cluster_benzyl Benzylamine-Derivative Linker (Rigid) l1 POI-Ligand--O(CH₂CH₂O)n--E3-Ligand l2 POI-Ligand--(CH₂)n--E3-Ligand l3 POI-Ligand--[Phenyl]-CH₂NH--E3-Ligand

Caption: Structural representations of common PROTAC linker types.

Data Synthesis: Head-to-Head Linker Comparison

The optimal linker is highly dependent on the specific target and E3 ligase combination. The following table summarizes experimental data from published studies, illustrating the impact of different linker compositions on PROTAC performance.

TargetE3 LigaseLinker TypeKey ObservationReference
BTK CRBNPEG vs. AlkylIn a series of BTK degraders, PEG linkers generally resulted in lower DC50 values and higher Dmax compared to alkyl linkers of similar lengths, likely due to enhanced solubility and favorable flexibility.[10]
BRD4 CRBNPEGThe potent degrader ARV-825 utilizes a PEG-based linker. Studies show a non-linear relationship between PEG length and efficacy, with both short (0 units) and long (4-5 units) linkers outperforming intermediate lengths.[10]
SMARCA2 VHLAlkyl vs. PEGPROTACs with alkyl-based linkers showed significantly higher cell permeability (Caco-2) compared to their PEGylated counterparts, demonstrating the trade-off between solubility and permeability.[11]
SMARCA2 VHLBenzylThe degrader ACBI1 incorporates a rigid para-disubstituted benzyl unit to restrict conformation and engage in a beneficial pi-stacking interaction with Y98 of VHL.[1][16]
Various VHLVariousA systematic study found that linkers allowing the PROTAC to fold and shield polar surface area in nonpolar environments correlated with high passive cell permeability.[12]

Experimental Corner: How to Evaluate Linker Performance

A systematic evaluation of a PROTAC linker library is essential for identifying optimal candidates.[5] This involves a tiered approach, starting with cellular degradation assays and followed by more detailed biophysical characterization.

Protocol 1: Assessing PROTAC-Mediated Degradation by Western Blotting

This is the foundational assay to determine if a PROTAC is active in cells.

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.[19]

  • PROTAC Preparation & Treatment: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[19]

  • Incubation: Remove the old medium and treat the cells with the PROTAC dilutions. Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to obtain protein lysates.[19]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.[19]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Acquisition & Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities, normalize the POI signal to the loading control, and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[19]

WB_Workflow A 1. Seed Cells B 2. Treat with PROTAC (Dose-Response) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to Membrane D->E F 6. Antibody Probing (Anti-POI, Anti-Loading Control) E->F G 7. Image & Quantify Bands F->G H 8. Calculate DC50 & Dmax G->H

Caption: Experimental workflow for Western Blot-based degradation assay.

Protocol 2: Measuring Ternary Complex Formation by Surface Plasmon Resonance (SPR)

While degradation is the ultimate endpoint, understanding ternary complex formation provides crucial mechanistic insight. A PROTAC's ability to form a stable ternary complex is a prerequisite for its activity.[20]

Objective: To measure the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3).

Methodology:

  • Immobilization: Covalently immobilize a purified protein partner (e.g., the E3 ligase) onto an SPR sensor chip surface.[5][21]

  • Binary Interaction (Analyte 1): Inject the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity (KD) between the PROTAC and the ligase.[5]

  • Ternary Interaction (Analyte 2): To measure the ternary complex, inject a constant, near-saturating concentration of the second protein partner (the POI) mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.[5][21]

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and overall affinity (KD) of the ternary complex. The cooperativity (α), a measure of how the binding of one partner influences the binding of the other, can be calculated by comparing the ternary affinity to the binary affinities. A high cooperativity factor often correlates with potent cellular degradation.[21]

Other techniques to assess ternary complex formation include Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and live-cell NanoBRET assays.[22][23][24]

Conclusion and Future Outlook

The linker is a central and highly tunable component in PROTAC design, acting as a master regulator of the molecule's physicochemical properties and biological activity. The traditional flexible linkers, such as PEG and alkyl chains, remain foundational due to their synthetic ease and ability to sample multiple conformations. However, the field is increasingly shifting towards more sophisticated, rigid linkers that incorporate elements like piperazine, piperidine, and benzylamine derivatives.[1][2] These constrained linkers can improve solubility, permeability, and metabolic stability, while also pre-organizing the PROTAC for more efficient and cooperative ternary complex formation.

The future of linker design will likely involve a deeper, structure-guided approach, leveraging advances in computational modeling and cryogenic electron microscopy (cryo-EM) to understand the precise conformational dynamics of the ternary complex.[1] This will enable a more rational, less empirical design process, accelerating the development of next-generation protein degraders with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including functional and responsive linkers, promises to unlock the full therapeutic potential of the PROTAC modality.

References

The Rational Design of Monoamine Oxidase B Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenoxy)benzylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone for managing neurodegenerative conditions like Parkinson's disease.[1] MAO-B inhibitors prevent the breakdown of dopamine in the brain, offering a validated strategy to alleviate motor symptoms.[2] The 3-(4-methoxyphenoxy)benzylamine scaffold has emerged as a promising chemotype for designing such inhibitors. This guide provides an in-depth analysis of its structure-activity relationships (SAR), comparing the parent scaffold to rationally designed analogs. We will explore the chemical causality behind experimental designs, present detailed methodologies for synthesis and evaluation, and offer insights grounded in established bio-organic chemistry principles.

The 3-(4-Methoxyphenoxy)benzylamine Scaffold: A Privileged Structure for MAO-B Inhibition

The core structure of 3-(4-methoxyphenoxy)benzylamine presents three key regions amenable to chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Our analysis will dissect the molecule into these regions to understand the SAR drivers.

SAR_Regions A Region A (Benzylamine Moiety) B Region B (Central Phenoxy Linker) C Region C (Substituted Phenyl Ring) placeholder Mechanism MAO_B MAO-B Enzyme Complex_S Enzyme-Substrate Complex MAO_B->Complex_S Binds Complex_I Enzyme-Inhibitor Complex (Inactive) MAO_B->Complex_I Binds Substrate Substrate (e.g., Dopamine) Substrate->Complex_S Inhibitor Inhibitor (Analog) Inhibitor->Complex_I Products Products Complex_S->Products Metabolism

References

A Senior Application Scientist's Guide to Synthetic Building Blocks: Comparative Efficacy of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of 3-(4-Methoxyphenoxy)benzylamine hydrochloride, a versatile and increasingly popular building block, against other common alternatives in the context of reductive amination—a cornerstone reaction in medicinal chemistry.

Introduction: The Strategic Value of Benzylamine Scaffolds

Benzylamines are foundational building blocks in organic synthesis, prized for their utility in forming crucial C-N bonds. Their derivatives are scaffolds for a vast array of bioactive molecules and active pharmaceutical ingredients (APIs).[1] The subject of this guide, this compound, is a diaryl ether derivative that offers unique structural and electronic properties. Its structure is characterized by a methoxyphenoxy group, which can enhance solubility, reactivity, and the potential for specific biological interactions, making it particularly valuable in the development of therapeutics for neurological disorders.[2] This guide will dissect its performance by comparing it to simpler and electronically distinct benzylamine analogs.

Core Application: A Deep Dive into Reductive Amination

Reductive amination is one of the most effective and widely used methods for synthesizing secondary and tertiary amines from carbonyl compounds (aldehydes or ketones).[3][4] The reaction proceeds via a two-step, one-pot mechanism:

  • Imine Formation: The primary amine (in this case, the benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a Schiff base, or imine intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the imine C=N double bond to a C-N single bond, yielding the final amine product.[5][6]

The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (STAB) are preferred because they are mild enough not to reduce the starting aldehyde or ketone, ensuring high selectivity for the imine intermediate.[5][7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde/Ketone (R-CHO) Imine Imine Intermediate (R-CH=N-CH2Ar) Carbonyl->Imine + Amine - H2O Amine Benzylamine (Ar-CH2NH2) Amine->Imine Product Secondary Amine (R-CH2-NH-CH2Ar) Imine->Product + [H-] Reducer Reducing Agent (e.g., NaBH4) Reducer->Product G start Project Goal q1 Need to maximize reaction speed and yield? start->q1 q2 Need to significantly increase lipophilicity (LogP)? q1->q2 No res1 Use 4-Methoxybenzylamine HCl q1->res1 Yes q3 Need a balance of properties with a novel scaffold? q2->q3 No res2 Use 3-[4-(CF3)Phenoxy]benzylamine HCl q2->res2 Yes res3 Use 3-(4-Methoxyphenoxy)benzylamine HCl q3->res3 Yes res4 Use Benzylamine HCl q3->res4 No (Standard baseline needed)

Caption: Decision guide for selecting the appropriate benzylamine building block.

Experimental Protocol: Solvent-Free Reductive Amination

This protocol is adapted from established green chemistry methods and demonstrates a self-validating system for synthesizing a secondary amine. [3][6] Objective: To synthesize N-(3-(4-methoxyphenoxy)benzyl)isobutylamine from this compound and isobutyraldehyde.

Materials:

  • This compound (1 eq.)

  • Isobutyraldehyde (1.1 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq., catalytic)

  • Mortar and pestle

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: In a small beaker, dissolve this compound in a minimal amount of 5% NaHCO₃ solution to neutralize the HCl salt and liberate the free amine. Extract the free amine into ethyl acetate (3x volumes), combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • Imine Formation: In an agate mortar, combine the 3-(4-Methoxyphenoxy)benzylamine oil (1 eq.) and isobutyraldehyde (1.1 eq.).

    • Causality: Using a slight excess of the aldehyde pushes the equilibrium towards imine formation. The solvent-free condition is environmentally friendly and can accelerate the reaction by increasing reactant concentration.

  • Gently grind the mixture with a pestle for 15-20 minutes. The formation of a thicker, slushy consistency indicates the successful formation of the imine intermediate.

  • Reduction Setup: To the mortar, add powdered NaBH₄ (1.5 eq.) and PTSA (0.1 eq.).

    • Causality: PTSA acts as a mild acid catalyst to activate the imine for reduction. NaBH₄ is the hydride source for the reduction. [6]5. Continue to grind the solid mixture for an additional 25-30 minutes. The reaction is typically exothermic.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of 5% NaHCO₃ solution to the mortar to neutralize the PTSA and destroy any excess NaBH₄.

  • Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(3-(4-methoxyphenoxy)benzyl)isobutylamine can be purified by column chromatography on silica gel if necessary.

Conclusion and Recommendations

The selection of a synthetic building block is a multi-faceted decision that balances reactivity, cost, and the desired physicochemical properties of the final product.

  • This compound emerges as a superior choice when the goal is to introduce a diaryl ether scaffold that offers a balance of good reactivity, enhanced solubility, and a unique three-dimensional structure beneficial for exploring new chemical space. [2]Its performance is robust and predictable, making it a reliable tool for medicinal chemists.

  • For rapid, high-yield syntheses where the resulting PMB-amine can be used as-is or deprotected later, 4-Methoxybenzylamine remains an excellent option. [8]* When the primary objective is to increase lipophilicity and block potential sites of metabolism, 3-[4-(Trifluoromethyl)Phenoxy]benzylamine is the logical choice, despite its slightly attenuated reactivity. [9]* The parent Benzylamine remains the cost-effective workhorse for generating simple, baseline analogs.

Ultimately, this compound is not just a substitute for simpler benzylamines but a strategic building block that empowers researchers to access novel molecular architectures with desirable drug-like properties.

References

  • Milo, A., Chen, L., Grice, K. A., & Vosburg, D. A. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 2261-2267. Retrieved from [Link]

  • Gribble, G. W. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Narvariya, R., Gupta, S., Jain, A., & Panda, T. K. (2022). One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride and A Mechanistic Investigation using Computational Method. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • Fukunishi, Y., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5437-5446. Retrieved from [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H15NO2). Retrieved from [Link]

  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Gong, Y. D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(8), 9603-9636. Retrieved from [Link]

  • Gong, Y. D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Retrieved from [Link]

  • Eze, F. I., et al. (2018). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 8, 269-278. Retrieved from [Link]

Sources

biological evaluation of compounds synthesized using 3-(4-Methoxyphenoxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Comparative Guide to the Biological Evaluation of Novel Kinase Inhibitors

For drug discovery researchers, the journey from a newly synthesized compound to a potential therapeutic candidate is a rigorous path of biological evaluation. This guide provides an in-depth, comparative framework for assessing the biological activity of novel kinase inhibitors, a critical class of therapeutics, particularly in oncology. While inspired by the synthetic potential of precursors like 3-(4-Methoxyphenoxy)benzylamine hydrochloride, this guide focuses on a practical, target-oriented approach to evaluation, using the well-established Epidermal Growth Factor Receptor (EGFR) kinase inhibitors as a case study.

Here, we will outline a comprehensive workflow for the biological characterization of a hypothetical novel EGFR inhibitor, "Compound X," synthesized from a benzylamine precursor. We will compare its hypothetical performance metrics with those of established drugs—Gefitinib, Erlotinib, and Lapatinib—to provide a realistic benchmark for evaluation. This guide is designed to equip researchers with the foundational knowledge and practical protocols to navigate the critical stages of preclinical drug discovery.

The Central Role of Kinase Inhibitors and the EGFR Target

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting cell proliferation and survival.[2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2][4] This makes EGFR a prime target for therapeutic intervention. Small molecule kinase inhibitors that target EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][5]

This guide will use the EGFR signaling pathway as the context for evaluating our hypothetical "Compound X."

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds & Activates CompoundX Compound X (Inhibitor) CompoundX->EGFR Inhibits Kinase Activity Gefitinib Gefitinib / Erlotinib (Inhibitors) Gefitinib->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition.

A Step-by-Step Guide to the Biological Evaluation of "Compound X"

The biological evaluation of a novel kinase inhibitor is a multi-stage process designed to answer key questions: Is it active against the intended target? How potent and selective is it? Does it work in a cellular context? And what is its mechanism of action?

Experimental_Workflow cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Synthesis Synthesis of 'Compound X' KinaseAssay In Vitro Kinase Assay (Biochemical) Synthesis->KinaseAssay Is it active? CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Does it work in cells? Selectivity Kinase Selectivity Profiling CellViability->Selectivity Is it selective? MOA Mechanism of Action Studies Selectivity->MOA How does it work?

Figure 2: Overall Experimental Workflow for Biological Evaluation.

Part 1: Primary Screening - The In Vitro Kinase Assay

The first step is to determine if "Compound X" directly interacts with and inhibits the enzymatic activity of EGFR. This is typically done using an in vitro kinase assay.[6][7][8][9][10]

Principle: A purified recombinant EGFR kinase domain is incubated with a substrate (a peptide or protein that EGFR phosphorylates), a phosphate donor (usually ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured. A reduction in phosphorylation in the presence of the inhibitor indicates activity.

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, for example, 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.

    • Enzyme: Dilute recombinant human EGFR (wild-type or mutant) to the desired concentration in kinase buffer.

    • Substrate: Prepare a stock solution of a generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1.

    • ATP: Prepare a stock solution of ATP. For IC₅₀ determination, it's common to use an ATP concentration close to the Kₘ of the enzyme.[11]

    • Inhibitor: Prepare a serial dilution of "Compound X" in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the diluted "Compound X" or vehicle control (DMSO in kinase buffer).

    • Add 25 µL of the diluted EGFR enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of a master mix containing the substrate and radiolabeled [γ-³²P]ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of "Compound X" relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 2: Secondary Screening - Cellular Activity and Selectivity

An essential next step is to determine if the biochemical activity of "Compound X" translates into a biological effect in a cellular context. This is commonly assessed using a cell viability assay, such as the MTT assay, on cancer cell lines that are known to be dependent on EGFR signaling.[12][13][14][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed cancer cells (e.g., A549 for wild-type EGFR, or PC-9 for EGFR-mutant) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "Compound X" in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of "Compound X." Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13][15]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of "Compound X" relative to the vehicle-treated cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[11] Selectivity profiling involves testing "Compound X" against a panel of other kinases. This is often done through specialized contract research organizations (CROs) that offer large kinase screening panels.

Principle: "Compound X" is tested at a fixed concentration (e.g., 1 µM) against a large number of different purified kinases (e.g., >100) in in vitro kinase assays. The percentage of inhibition for each kinase is determined. Highly selective compounds will potently inhibit the target kinase (EGFR) with minimal inhibition of other kinases.

Part 3: Mechanism of Action Studies

Understanding how an inhibitor works is crucial.[16][17] For kinase inhibitors, key questions include whether the inhibition is competitive with ATP, non-competitive, or uncompetitive.[18][19] This is typically determined by performing kinetic studies where the in vitro kinase assay is run with varying concentrations of both the inhibitor and ATP. The data is then plotted using methods like Lineweaver-Burk plots to determine the mode of inhibition.

Comparative Analysis: "Compound X" vs. Established EGFR Inhibitors

The data generated for "Compound X" should be compared to that of well-characterized, clinically approved drugs to understand its potential.

Compound Target(s) IC₅₀ vs. Wild-Type EGFR (in vitro) GI₅₀ vs. EGFR-mutant NSCLC cells (e.g., PC-9) Mechanism of Action
"Compound X" (Hypothetical) EGFRTo be determinedTo be determinedTo be determined
Gefitinib EGFR~3 nM[20]~77 nM[21]Reversible, ATP-competitive inhibitor of EGFR.[20]
Erlotinib EGFR~2 nM[3]~20 nM[3]Reversible, ATP-competitive inhibitor of EGFR.[3][]
Lapatinib EGFR, HER2~10 nM (EGFR)VariesReversible, ATP-competitive dual inhibitor of EGFR and HER2.[23][24][25][26][27]

Note: IC₅₀ and GI₅₀ values can vary depending on the specific assay conditions and cell lines used.

A successful "Compound X" would ideally exhibit high potency against EGFR (low nanomolar IC₅₀), particularly against clinically relevant mutant forms, and demonstrate potent growth inhibition in EGFR-dependent cancer cell lines. Furthermore, it should display a high degree of selectivity for EGFR over other kinases in profiling screens.

Conclusion

The biological evaluation of novel compounds synthesized from versatile precursors like this compound is a systematic and data-driven process. By following a structured workflow of primary biochemical screening, secondary cellular assays, and selectivity profiling, researchers can build a comprehensive biological profile of their candidate molecules. Comparing the performance of a novel compound against established drugs provides crucial context and helps to identify candidates with the potential for further development. This guide offers a foundational framework and practical protocols to aid researchers in this critical endeavor.

References

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  • Thota, S., et al. (2023). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Molecules, 28(15), 5821.
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A Researcher's Guide to In Vitro Assay Validation for Novel Compounds Containing the 3-(4-Methoxyphenoxy)benzylamine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assay validation of novel compounds featuring the 3-(4-methoxyphenoxy)benzylamine moiety. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will navigate the critical decisions in assay selection, delve into the nuances of validation parameters, and provide actionable protocols to ensure the generation of robust and reliable data for your promising new chemical entities.

The 3-(4-Methoxyphenoxy)benzylamine Scaffold: A Starting Point for Discovery

The 3-(4-methoxyphenoxy)benzylamine moiety represents a versatile scaffold in medicinal chemistry.[1][2][3] Its structural features, including the ether linkage and the benzylamine group, suggest potential interactions with a variety of biological targets, particularly within the realm of kinase inhibitors and other enzyme-targeted therapies.[4] When a novel compound containing this moiety is synthesized, a rigorous in vitro evaluation is the foundational step to characterize its biological activity and therapeutic potential.[5][6]

This guide will use the common scenario of a novel compound from this class being identified as a potential protein kinase inhibitor to illustrate the assay validation process.

Strategic Assay Selection: Biochemical vs. Cell-Based Approaches

The initial critical decision in characterizing a novel compound is the choice of the primary assay platform.[7] This choice is not merely technical but strategic, as it will dictate the type of data generated and its physiological relevance. The two mainstays of early drug discovery are biochemical and cell-based assays.[8]

Biochemical Assays: These assays measure the direct interaction of a compound with its purified target protein in an isolated system.[8]

  • Advantages:

    • Direct Target Engagement: Unambiguously demonstrates that the compound interacts with the intended target.

    • Mechanistic Insights: Allows for the determination of kinetic parameters like Ki and mode of inhibition.

    • Higher Throughput: Generally simpler and more amenable to high-throughput screening (HTS).[9]

  • Disadvantages:

    • Lack of Physiological Context: Does not account for cell permeability, efflux pumps, or metabolic degradation of the compound.

    • Potential for False Positives: Some compounds may show activity in a biochemical assay but fail in a cellular context.[8][10]

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway in living cells.[11]

  • Advantages:

    • Greater Physiological Relevance: Provides information on cell permeability, potential toxicity, and engagement with the target in its native environment.[8]

    • Functional Readout: Measures the downstream consequences of target engagement, which can be more indicative of potential therapeutic efficacy.

  • Disadvantages:

    • More Complex: Can be more challenging to develop and optimize, with higher inherent variability.[12]

    • Ambiguous Mechanism: A positive result may not definitively prove direct target engagement, as the compound could be acting on other components of the signaling pathway.

Recommendation for Novel 3-(4-Methoxyphenoxy)benzylamine Compounds:

For a novel compound with a putative kinase target, a dual approach is recommended. A biochemical assay should be employed initially to confirm direct target binding and to determine intrinsic potency. This should then be followed by a relevant cell-based assay to confirm on-target activity in a more physiological setting.

In-Depth Validation of a Biochemical Kinase Assay: A Step-by-Step Guide

Here, we provide a detailed protocol and validation plan for a representative biochemical assay: a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.[9] This format is widely used due to its sensitivity and robustness.[13][14]

Experimental Workflow: TR-FRET Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer plate Dispense Reagents and Compound into 384-well Plate reagents->plate compound Compound Serial Dilution compound->plate incubate Incubate at Room Temperature plate->incubate add_detection Add TR-FRET Detection Reagents (e.g., Eu-antibody and APC-acceptor) incubate->add_detection read Read Plate on TR-FRET Reader add_detection->read calc Calculate Percent Inhibition read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for a TR-FRET biochemical kinase assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Perform serial dilutions of the novel 3-(4-methoxyphenoxy)benzylamine compound and a known control inhibitor in DMSO, followed by a dilution in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well assay plate.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the TR-FRET detection mix (containing a europium-labeled antibody specific for the phosphorylated substrate and an allophycocyanin-labeled acceptor).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.[15]

Assay Validation Parameters and Acceptance Criteria

The validation of this assay must be conducted in accordance with established guidelines such as ICH Q2(R1).[16][17][18]

Validation ParameterDescriptionKey Considerations & Acceptance Criteria
Specificity/Selectivity The ability of the assay to measure the intended kinase activity without interference from other components.Run the assay in the absence of the kinase, substrate, or ATP to ensure no signal is generated. The signal in these wells should be <10% of the positive control.
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Run the assay with the control inhibitor at multiple concentrations in triplicate on the same day. The coefficient of variation (CV) should be ≤15%. Intermediate Precision (Inter-assay): Repeat the assay on three different days with different analysts. The inter-assay CV should be ≤20%.
Accuracy The closeness of the measured value to a known true value.Determine the IC50 of a well-characterized control inhibitor. The measured IC50 should be within a predefined range of the historical average (e.g., ± 2-fold).
Linearity & Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.While not always applicable to IC50 determination in the same way as quantitative assays, the dose-response curve should exhibit a clear sigmoidal shape with well-defined upper and lower plateaus.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of inhibitor that can be reliably detected and quantified.For an inhibition assay, this relates to the lowest IC50 value that can be accurately determined. This is often limited by the lowest concentration in the dilution series.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Test the effect of small changes in incubation times (±10 min) and reagent concentrations (±10%). The IC50 values should not significantly differ.

Transitioning to a Cell-Based Assay: Confirming Cellular Potency

Once the biochemical potency of the novel compound is established, a cell-based assay is crucial to confirm its activity in a more physiologically relevant system.[8][10] A common approach is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase in a relevant cell line.

Cellular Phosphorylation Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Serial Dilutions of the Compound incubate_overnight->treat_cells incubate_treatment Incubate for a Defined Period treat_cells->incubate_treatment lyse_cells Lyse Cells and Measure Substrate Phosphorylation (e.g., ELISA, Western Blot) incubate_treatment->lyse_cells calc_inhibition Calculate Percent Inhibition of Phosphorylation lyse_cells->calc_inhibition determine_ic50 Determine Cellular IC50 calc_inhibition->determine_ic50

Caption: Workflow for a cell-based phosphorylation assay.

Comparative Data Summary: Biochemical vs. Cellular Potency
CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
Novel Compound A 15150
Control Inhibitor B 525

Analysis of Comparative Data:

The data in the table illustrates a common scenario where the cellular IC50 is higher than the biochemical IC50.[8][10] This "potency shift" can be attributed to several factors, including:

  • Cell Membrane Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.

  • Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.

  • Efflux Pumps: The compound may be actively transported out of the cell.

  • High Intracellular ATP Concentration: In the cell, the compound must compete with millimolar concentrations of ATP, which is often much higher than the ATP concentration used in biochemical assays.

A significant potency shift (e.g., >100-fold) may indicate a potential liability for the compound series and should be investigated further.

Troubleshooting Common Issues in Assay Validation

IssuePotential CausesTroubleshooting Steps
High Variability in Replicates Inconsistent pipetting, cell seeding density, or reagent instability.Review pipetting technique, use automated liquid handlers if possible, ensure consistent cell passage number and health, and prepare fresh reagents for each experiment.[19][20]
Poor Z'-factor Suboptimal assay window, high background signal, or unstable reagents.Optimize reagent concentrations (enzyme, substrate, ATP), check for reagent degradation, and ensure the assay buffer composition is appropriate.
Inconsistent IC50 Values Compound solubility issues, degradation of the compound, or variability in the biological system (e.g., cell passage number).Visually inspect compound stock solutions for precipitates, prepare fresh dilutions for each experiment, and use cells within a defined passage number range.[19]

Conclusion

The validation of in vitro assays is a cornerstone of early drug discovery, providing the critical data needed to make informed decisions about the progression of novel compounds.[6][21] For new chemical entities containing the 3-(4-methoxyphenoxy)benzylamine moiety, a systematic and rigorous approach to assay validation, guided by principles of scientific integrity and regulatory standards, is paramount. By carefully selecting the appropriate assay platforms, meticulously validating their performance, and critically interpreting the resulting data, researchers can build a robust foundation for the development of the next generation of therapeutics.

References

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A Comparative Guide to Purity Assessment of Synthesized 3-(4-Methoxyphenoxy)benzylamine Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous confirmation of a molecule's purity and impurity profile is a cornerstone of safety, efficacy, and regulatory compliance. For novel therapeutic agents like 3-(4-Methoxyphenoxy)benzylamine derivatives, which hold potential in various pharmacological areas, establishing a robust analytical framework is not merely a quality control step but a fundamental component of the development lifecycle. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this class of compounds. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of various HPLC-based approaches, grounding our discussion in established scientific principles and regulatory expectations.

The unique structure of 3-(4-Methoxyphenoxy)benzylamine, characterized by a diaryl ether linkage and a primary benzylic amine, presents specific analytical challenges. These include the potential for impurities from starting materials, by-products from the synthetic route (e.g., Ullmann condensation or other cross-coupling reactions), and degradation products formed under stress conditions. A well-designed HPLC strategy must be capable of resolving the active pharmaceutical ingredient (API) from all these potential contaminants.

I. The Primary Workhorse: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

For routine purity analysis and impurity profiling, a stability-indicating reversed-phase HPLC method with UV detection is the industry standard. Its versatility, robustness, and suitability for the chromophoric nature of aromatic compounds make it the primary choice. The goal is to develop a method that can separate the main compound from its potential process-related impurities and any degradation products that may form under stress conditions, thus proving its stability-indicating capability as mandated by ICH guidelines.[1]

The development of a successful RP-HPLC method is a systematic process of optimizing selectivity and resolution.

  • Column Selection: A C18 (octadecylsilyl) column is the quintessential starting point for moderately polar compounds like our target molecule.[2] The long alkyl chains provide a hydrophobic stationary phase that retains the analyte primarily through hydrophobic interactions with its aromatic rings. A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[3]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is the most powerful tool for manipulating retention and selectivity.[4]

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and different selectivity, which can be advantageous.[4] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is essential for resolving early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.[1]

    • Aqueous Phase & pH Control: The basic nature of the benzylamine moiety (pKa ~9) necessitates pH control to ensure consistent retention and good peak shape. Operating at a low pH (e.g., 2.5-3.5) with a buffer like phosphate or an additive like phosphoric or formic acid protonates the amine group. This consistent positive charge prevents peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[4]

  • Detection Wavelength: The presence of two aromatic rings in the 3-(4-Methoxyphenoxy)benzylamine structure results in strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to assess the UV spectra of the analyte and all impurities, helping to select an optimal wavelength (e.g., around 225 nm or 254 nm) for sensitive detection of all components and to check for peak purity.[2][5]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, logP, UV spectra) B Select Column (e.g., C18, 5µm, 150x4.6mm) A->B C Screen Mobile Phases (ACN/Water vs. MeOH/Water) B->C D Evaluate pH (e.g., pH 3.0 vs. pH 7.0) C->D E Optimize Gradient Profile (Slope, Time) D->E F Fine-tune Flow Rate & Column Temperature E->F G Assess Peak Shape & Resolution F->G H Forced Degradation Study G->H I Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) H->I J Final Method I->J

Caption: Workflow for RP-HPLC method development and validation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

II. Comparative and Orthogonal HPLC Techniques

Relying on a single analytical method can be perilous, as co-elution of impurities can mask problems.[6] Therefore, employing orthogonal methods—those that use different separation mechanisms—is crucial for a comprehensive purity assessment.

Method Principle Primary Application Advantages Disadvantages
RP-HPLC (C18) Hydrophobic InteractionRoutine Purity, Impurity Profiling, Stability TestingRobust, versatile, widely available columns, good for aromatic compounds.May not resolve all structurally similar impurities or enantiomers.
Chiral HPLC Enantioselective InteractionEnantiomeric Purity AssessmentDirectly separates enantiomers, essential for chiral drugs.[7]Expensive columns, method development can be empirical and challenging.[7]
UHPLC Hydrophobic Interaction (sub-2µm particles)High-Throughput Screening, Improved ResolutionFaster analysis times, higher resolution, increased sensitivity, less solvent consumption.[8]Requires specialized high-pressure equipment, potential for blockages.

Since the benzylamine carbon atom is a potential stereocenter if substituted, assessing enantiomeric purity is often a regulatory requirement. Chiral HPLC is the gold standard for this purpose.[9]

  • Expertise & Causality: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[9][10] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the analyte enantiomers and the chiral cavities of the CSP. Normal phase (using hexane/alcohol mixtures) or polar organic modes are often employed.[10] For amines, adding a basic modifier like diethylamine (DEA) to the mobile phase is critical to improve peak shape and prevent strong ionic interactions with the stationary phase.[10]

  • Instrumentation: Standard HPLC system.

  • Chromatographic Conditions:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

For laboratories focused on high-throughput analysis or dealing with complex impurity profiles, UHPLC offers significant advantages over conventional HPLC.[8]

  • Expertise & Causality: UHPLC utilizes columns packed with sub-2 µm particles, which dramatically increases separation efficiency.[8] This leads to sharper, narrower peaks, which translates to better resolution between closely eluting impurities and higher sensitivity (better signal-to-noise ratio).[8] The higher efficiency allows for the use of shorter columns and higher flow rates, drastically reducing analysis time without sacrificing separation quality.[11] The fundamental separation principles (e.g., reversed-phase) remain the same, allowing for straightforward method transfer from a validated HPLC method.

III. Self-Validating Systems: Forced Degradation Studies

A crucial component of a trustworthy purity method is demonstrating its stability-indicating nature. This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally produce degradation products.[12] The HPLC method must be able to resolve the parent drug from all significant degradants.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze Stressed Samples and Control with HPLC-PDA A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photolytic Stress (ICH Q1B light exposure) E->F G Check for Peak Purity of Parent Peak F->G H Ensure Resolution (Rs > 1.5) between Parent and Degradants G->H I Perform Mass Balance Calculation H->I J Confirm Method is Stability-Indicating I->J

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare solutions of the drug substance (~1 mg/mL) in appropriate solvents.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

  • Photostability: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the primary RP-HPLC method. The goal is to achieve 5-20% degradation of the active substance to ensure that significant degradation pathways are explored without being excessive.[12]

IV. Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of 3-(4-Methoxyphenoxy)benzylamine derivatives requires a multi-faceted analytical strategy. While a validated, stability-indicating RP-HPLC method serves as the foundation for routine quality control, it should be complemented by orthogonal techniques. Chiral HPLC is indispensable for confirming enantiomeric purity, and UHPLC offers a superior alternative for high-throughput environments demanding greater resolution and speed. The integration of these methods, underpinned by rigorous forced degradation studies and validation in line with ICH guidelines, creates a self-validating system that ensures the highest degree of confidence in the quality, safety, and consistency of the synthesized compound. This comprehensive approach is not just good science; it is a prerequisite for successful drug development in a stringent regulatory environment.

References

A Senior Application Scientist's Guide to the Characterization of 3-(4-Methoxyphenoxy)benzylamine-Derived Ligands for Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor affinity of 3-(4-methoxyphenoxy)benzylamine and its derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for robust characterization, and contextualize the potential findings within the broader landscape of receptor pharmacology, with a particular focus on the high-probability targets: the monoamine transporters.

Introduction: Unveiling the Therapeutic Potential of Novel Benzylamine Scaffolds

The 3-(4-methoxyphenoxy)benzylamine scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. Its structural motifs are present in a variety of biologically active compounds, suggesting potential interactions with a range of receptor systems. The primary goal of this guide is to equip researchers with the necessary tools and knowledge to systematically evaluate the receptor binding profile of ligands derived from this core structure. Our initial hypothesis, based on the prevalence of similar structures in monoamine transporter literature, is that these compounds are likely to exhibit affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1]

Ligand Synthesis and Characterization: The Foundation of Reliable Data

A robust characterization of receptor affinity begins with the unambiguous synthesis and purification of the ligands of interest. A general synthetic route to 3-(4-methoxyphenoxy)benzylamine hydrochloride is a crucial first step for further derivatization.

General Synthetic Approach

A plausible synthetic route, which should be optimized for each specific derivative, could involve the following key steps. This is a generalized procedure and may require adaptation based on the specific derivative being synthesized.

Step-by-step Synthesis Overview:

  • Ether Formation: Reaction of 3-hydroxybenzaldehyde with 4-methoxyfluorobenzene under basic conditions to form the diaryl ether linkage.

  • Reductive Amination: Conversion of the resulting aldehyde to the primary amine via reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, which often improves stability and handling.

It is imperative to characterize the final compound and all intermediates thoroughly using techniques such as NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

Comparative Receptor Affinity Profiling: Identifying the Primary Targets

The cornerstone of this characterization is the determination of the binding affinities of the novel ligands at a panel of relevant receptors. Given the structural similarities to known monoamine transporter inhibitors, a primary screen targeting DAT, SERT, and NET is the most logical starting point.

Rationale for Target Selection

Monoamine transporters are integral membrane proteins that regulate the synaptic concentrations of dopamine, serotonin, and norepinephrine.[2][3] Their modulation is a key mechanism of action for many antidepressant and psychostimulant drugs.[1] The benzylamine and methoxyphenoxy moieties are common features in ligands that bind to these transporters, making them a high-priority for investigation.[4][5]

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The following is a detailed protocol for a competitive binding assay.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis prep_ligand Prepare serial dilutions of 3-(4-methoxyphenoxy)benzylamine derivative mix Incubate membrane homogenate, radioligand, and test compound prep_ligand->mix prep_radio Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) prep_radio->mix prep_mem Prepare cell membrane homogenates expressing the target transporter prep_mem->mix filter Rapid vacuum filtration to separate bound and free radioligand mix->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Calculate Ki values from IC50 using the Cheng-Prusoff equation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]

      • A fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET). The concentration should be at or near the Kd of the radioligand for its receptor.

      • A range of concentrations of the unlabeled test ligand (e.g., your 3-(4-methoxyphenoxy)benzylamine derivative).

      • The cell membrane preparation.

    • Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known inhibitor, e.g., cocaine for DAT).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test ligand concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the curve fit.

    • Calculate the Ki (inhibition constant), which represents the affinity of the test ligand for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Comparative Data Presentation

The binding affinities of the 3-(4-methoxyphenoxy)benzylamine derivatives should be compared with known reference compounds.

LigandDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
3-(4-Methoxyphenoxy)benzylamine Experimental ValueExperimental ValueExperimental Value
Derivative 1 Experimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental Value
Cocaine (Reference)~250~300~500
Fluoxetine (Reference)~2000~1~300
Nisoxetine (Reference)~100~200~0.8

Note: Reference Ki values are approximate and can vary between studies.

Delving Deeper: Functional Assays and Signaling Pathways

High binding affinity does not necessarily equate to functional activity. Therefore, it is crucial to perform functional assays to determine whether the ligands act as inhibitors, substrates (releasers), or have no functional effect.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine) into cells expressing the corresponding transporter.

Experimental Workflow for Monoamine Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Inhibition cluster_sep Termination & Lysis cluster_quant Quantification & Analysis prep_cells Plate cells expressing the target transporter preincubate Pre-incubate cells with test compound or vehicle prep_cells->preincubate prep_ligand Prepare serial dilutions of test compound prep_ligand->preincubate add_substrate Add radiolabeled substrate (e.g., [3H]dopamine) preincubate->add_substrate incubate Incubate for a short period (e.g., 5-10 minutes) add_substrate->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells to release internalized substrate terminate->lyse count Quantify radioactivity in the cell lysate lyse->count analyze Calculate IC50 for uptake inhibition count->analyze

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Understanding Downstream Signaling

Should the ligands show affinity for G protein-coupled receptors (GPCRs) in broader screening, understanding their impact on downstream signaling is essential. GPCRs are a vast family of receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[7][8][9][10]

Generalized GPCR Signaling Pathway

G Ligand Ligand (e.g., 3-(4-methoxyphenoxy) benzylamine derivative) GPCR GPCR Ligand->GPCR Binding G_protein Heterotrimeric G Protein (Gαβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: A simplified overview of a G protein-coupled receptor signaling pathway.

Structure-Activity Relationship (SAR) Analysis: Guiding Future Drug Design

By systematically modifying the 3-(4-methoxyphenoxy)benzylamine scaffold and evaluating the receptor affinity and functional activity of the resulting analogs, a structure-activity relationship (SAR) can be established. This provides invaluable insights into the molecular determinants of ligand-receptor interactions and guides the rational design of more potent and selective compounds.

Key questions to address in an SAR study include:

  • What is the effect of substituents on the phenoxy ring?

  • How does modification of the benzylamine moiety influence affinity and selectivity?

  • Are there stereochemical preferences for receptor binding?

Conclusion: A Pathway to Novel Therapeutics

The characterization of 3-(4-methoxyphenoxy)benzylamine-derived ligands for receptor affinity is a critical step in the journey of drug discovery. By employing the systematic approach outlined in this guide, from synthesis and purification to comprehensive binding and functional assays, researchers can effectively elucidate the pharmacological profile of this promising class of compounds. The resulting data will not only contribute to our fundamental understanding of ligand-receptor interactions but also pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

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  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. PubMed Central.[Link]

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  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. PubMed.[Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central.[Link]

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed.[Link]

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The Fulcrum of Efficacy: A Head-to-Head Comparison of Polyethylene Glycol (PEG) and Benzylamine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug design, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker connecting the potent payload to its delivery vehicle is a critical determinant of therapeutic success. The choice of linker dictates the stability of the conjugate in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site. This guide provides an in-depth, head-to-head comparison of two widely employed linker technologies: polyethylene glycol (PEG) linkers and benzylamine-based linkers. By delving into their chemical properties, performance characteristics, and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their pursuit of next-generation therapeutics.

The Pivotal Role of Linkers in Drug Conjugates

A linker in a drug conjugate is far from a passive spacer. It is an active modulator of the conjugate's properties, tasked with the dual role of maintaining a stable connection between the drug and its carrier in the systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and liberation of the active payload upon reaching the target tissue or cell.[1][2][3][] The ideal linker should enhance the overall therapeutic index of the drug by optimizing its solubility, stability, and pharmacokinetic and pharmacodynamic profiles.[][6][7]

Polyethylene Glycol (PEG) Linkers: The Solubility Enhancers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[8][9][10] The incorporation of PEG chains, a process known as PEGylation, has been a cornerstone of drug development for decades, aimed at improving the physicochemical and pharmacokinetic properties of therapeutic molecules.[11][12][13]

Core Attributes of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers significantly improves the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[12][14] This is particularly crucial for ADCs, where the conjugation of hydrophobic payloads can lead to aggregation and reduced efficacy.[15][16]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the drug conjugate, which reduces its renal clearance and prolongs its circulation half-life.[][9][12][17] This "stealth effect" also helps the conjugate evade the mononuclear phagocyte system, leading to increased systemic exposure.[8][18]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic sites on the drug or carrier molecule, reducing the likelihood of an immune response.[14][19][17]

  • Versatility in Design: PEG linkers can be synthesized in various lengths (molecular weights) and architectures (linear or branched), allowing for fine-tuning of the conjugate's properties.[20] They can also be functionalized with a wide array of reactive groups for conjugation to different molecules.[21]

Mechanism of Action:

PEG linkers primarily act as hydrophilic spacers. In ADCs, they can be incorporated as part of both cleavable and non-cleavable linker systems. For instance, a PEG chain can be integrated alongside a cleavable moiety, such as a peptide sequence susceptible to lysosomal proteases or a pH-sensitive hydrazone.[22][23] Upon internalization into the target cell, the cleavable unit is processed, releasing the PEG-modified payload or the payload in its native form, depending on the linker design.

Diagram: Representative Structure of a PEG Linker in an ADC

PEG_Linker_ADC Antibody Antibody PEG PEG Spacer (Hydrophilic Chain) Antibody->PEG Cleavable_Unit Cleavable Unit (e.g., Peptide, Hydrazone) PEG->Cleavable_Unit Drug Payload Cleavable_Unit->Drug Drug Release (Intracellular)

Caption: A schematic of a PEG linker in an ADC, highlighting its components.

Benzylamine Linkers: Masters of Controlled Release

Benzylamine-based linkers, particularly those incorporating a p-aminobenzyl carbamate (PABC) self-immolative spacer, are integral to many clinically successful ADCs.[1] Their primary function is to ensure stable drug conjugation in circulation and facilitate efficient, traceless release of the payload following a specific triggering event.

Core Attributes of Benzylamine Linkers:

  • Self-Immolative Chemistry: The hallmark of the PABC system is its ability to undergo a 1,6-elimination reaction following the cleavage of a trigger moiety. This intramolecular cyclization leads to the release of the unmodified payload, which is often crucial for its pharmacological activity.[1]

  • Tunable Stability: The stability of the benzylamine linker system can be modulated by modifying the cleavable trigger (e.g., the peptide sequence) or by making chemical modifications to the PABC spacer itself.[1][2] This allows for the optimization of the linker's stability profile to balance systemic stability with efficient payload release.

  • Well-Defined Release Mechanism: The drug release mechanism is predictable and dependent on the cleavage of the trigger, which is often designed to be susceptible to enzymes that are upregulated in the tumor microenvironment or within tumor cells (e.g., cathepsins).[2][24]

Mechanism of Action:

In a typical PABC-containing linker, a cleavable unit, such as a dipeptide (e.g., valine-citrulline), is attached to the amino group of the PABC spacer. The payload is connected to the PABC spacer via a carbamate linkage. The entire linker-payload construct is then conjugated to the antibody. Upon internalization of the ADC into a target cell, lysosomal proteases cleave the dipeptide trigger. This cleavage event initiates a cascade of electronic rearrangements within the PABC spacer, leading to a 1,6-elimination that expels the payload in its original, active form.

Diagram: Mechanism of Drug Release from a Benzylamine (PABC) Linker

PABC_Release_Mechanism ADC Antibody Linker Val-Cit PABC Drug Cleavage Enzymatic Cleavage (Cathepsin B) ADC->Cleavage Intermediate Unstable Intermediate 1,6-Elimination Cleavage->Intermediate Released_Drug Released Payload Intermediate->Released_Drug Byproducts Linker Byproducts Intermediate->Byproducts

Caption: The self-immolative drug release mechanism of a PABC linker.

Head-to-Head Comparison: PEG vs. Benzylamine Linkers

FeaturePolyethylene Glycol (PEG) LinkersBenzylamine (PABC) Linkers
Primary Function Solubility enhancement, increased hydrodynamic volume, steric shielding.[9][12][25]Controlled, self-immolative drug release.[1]
Solubility Excellent; significantly improves the solubility of hydrophobic payloads.[14]Generally lower; may require the incorporation of hydrophilic components for highly hydrophobic drugs.[24]
Pharmacokinetics Prolongs circulation half-life by increasing hydrodynamic size and reducing renal clearance.[][12][17]Pharmacokinetic profile is more dependent on the antibody and the overall conjugate properties rather than the linker itself.
Drug Release Dependent on the incorporated cleavable moiety (e.g., pH-sensitive, enzyme-cleavable).[23][26]Traceless release of the unmodified payload via a self-immolative mechanism following enzymatic cleavage of a trigger.[1]
Stability Generally stable in circulation; stability of the linkage depends on the chosen conjugation chemistry.[9][19]Stability can be tuned by modifying the peptide trigger or the PABC spacer to balance systemic stability and payload release.[1][2]
Versatility Highly versatile; can be synthesized in various lengths and architectures with diverse functional groups.[22][20][21]Primarily used in enzyme-cleavable linker systems for ADCs.
Key Advantage Overcoming solubility and aggregation issues associated with hydrophobic payloads.[15][16]Precise and efficient release of the unmodified payload at the target site.[1]
Potential Limitation Can sometimes lead to reduced binding affinity of the targeting moiety due to steric hindrance.[][6]Requires the presence of specific enzymes for cleavage, which may vary between patients and tumor types.[24]

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Reactive Payload to an Antibody using an NHS-PEG-Maleimide Linker

Objective: To conjugate a thiol-containing payload to the lysine residues of an antibody via a heterobifunctional PEG linker.

Materials:

  • Antibody solution (in PBS, pH 7.2-7.4)

  • NHS-PEG-Maleimide linker (e.g., NHS-PEG4-Maleimide)

  • Thiol-containing payload

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO (e.g., 10 mM).[17]

    • Prepare a stock solution of the thiol-containing payload in DMSO.

  • Antibody-Linker Conjugation:

    • Add the NHS-PEG-Maleimide stock solution to the antibody solution at a molar ratio of 5-20 fold excess of the linker.[17] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the conjugation buffer.

  • Payload Conjugation:

    • Immediately add the thiol-containing payload stock solution to the purified antibody-linker conjugate at a slight molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

  • Final Purification:

    • Purify the final ADC using SEC to remove excess payload and other small molecules.

  • Characterization:

    • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.[17]

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Plasma Stability Assay for an ADC with a Benzylamine Linker

Objective: To evaluate the stability of an ADC and determine the rate of premature payload release in plasma.[1]

Materials:

  • ADC with a benzylamine-based linker

  • Human plasma (or plasma from other relevant species)

  • Assay buffer (e.g., PBS)

  • Protein precipitation solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • ADC Incubation:

    • Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.[1]

    • Incubate the plasma-ADC mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot of the mixture.[1]

  • Protein Precipitation:

    • To each plasma sample, add 3 volumes of cold protein precipitation solution to precipitate the plasma proteins and stop the reaction.[1]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant, which contains the released payload, by a validated LC-MS/MS method to quantify the amount of released payload.

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.

    • Determine the half-life of the linker in plasma.

Conclusion: A Symbiotic Approach for Optimal Drug Design

The choice between polyethylene glycol and benzylamine linkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific challenges and objectives of the drug development program. PEG linkers are unparalleled in their ability to enhance the solubility and pharmacokinetic properties of drug conjugates, making them indispensable for formulations involving hydrophobic payloads.[12][22][14] Benzylamine linkers, with their sophisticated self-immolative mechanism, offer a highly controlled and efficient means of releasing the active payload in its native form at the target site.[1]

In fact, the future of linker technology may lie in the synergistic combination of these two approaches. The incorporation of PEG moieties into benzylamine-based linkers can impart favorable hydrophilic properties to the linker-payload system, potentially enabling higher drug-to-antibody ratios without inducing aggregation.[24] This hybrid approach could harness the solubility-enhancing benefits of PEG while retaining the precise, self-immolative release mechanism of benzylamine linkers, ultimately leading to the development of safer and more effective targeted therapies. As our understanding of the intricate interplay between the linker, payload, and biological environment continues to evolve, so too will our ability to rationally design the next generation of life-saving medicines.

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cytotoxicity assays for novel therapeutic agents derived from 3-(4-Methoxyphenoxy)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating 3-(4-Methoxyphenoxy)benzylamine hydrochloride and its Derivatives

For researchers at the forefront of drug discovery, the initial assessment of a novel therapeutic agent's cytotoxicity is a critical checkpoint. This guide provides a comprehensive comparison of key cytotoxicity assays, offering the scientific rationale behind selecting the most appropriate methods for evaluating compounds such as this compound. As a versatile chemical building block, this compound and its derivatives are explored in various therapeutic areas, including oncology and neurology, making a thorough understanding of their cellular impact paramount.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to design robust, self-validating cytotoxicity studies.

The First Line of Inquiry: Choosing the Right Cytotoxicity Assay

Here, we compare three widely used categories of cytotoxicity assays: those that measure metabolic activity, membrane integrity, and specific apoptotic events.

Assay Principle Specific Assays What it Measures Pros Cons
Metabolic Activity MTT, MTS, XTT, ResazurinReduction of a substrate by mitochondrial dehydrogenases in viable cells.[4][5]Simple, cost-effective, high-throughput.[5][6]Can be confounded by compounds affecting mitochondrial respiration; indirect measure of viability.[5][7]
Membrane Integrity LDH Release, Propidium Iodide (PI) StainingRelease of cytosolic enzymes (LDH) or uptake of membrane-impermeable dyes (PI) by cells with compromised membranes.[8][9][10]Direct measure of cell lysis (necrosis); LDH assay is simple and reliable.LDH assay may not detect early apoptotic events; PI requires flow cytometry or fluorescence microscopy.
Apoptosis Caspase-Glo® 3/7, Annexin V StainingActivity of key executioner caspases (Caspase-3/7) or externalization of phosphatidylserine (Annexin V).[11][12]Provides mechanistic insight into programmed cell death.[13]May miss non-apoptotic cell death; can be more complex and costly.

Delving Deeper: Experimental Protocols and Their Rationale

The choice of assay dictates the experimental workflow. Below are detailed, step-by-step methodologies for three representative assays, grounded in established scientific principles.

MTT Assay: A Workhorse for Initial Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening due to its simplicity and high-throughput compatibility.[4][6] It relies on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][14] The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 3-4: Incubation & Assay cluster_readout Data Acquisition node_seed Seed cells in a 96-well plate at optimal density (e.g., 5,000-10,000 cells/well) node_treat Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) node_seed->node_treat 24h incubation node_mtt Add MTT solution (final concentration ~0.5 mg/mL) and incubate for 2-4 hours node_treat->node_mtt 48-72h incubation node_solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals node_mtt->node_solubilize node_read Measure absorbance at 570-590 nm using a microplate reader node_solubilize->node_read

Caption: Workflow for the MTT cytotoxicity assay.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimal seeding density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results. A preliminary experiment to determine the optimal cell number is recommended.[16]

  • Incubation Time: A 48-72 hour treatment period is common for small molecules to allow sufficient time for the compound to exert its effects.[17]

  • Controls: Including vehicle controls (e.g., DMSO, the solvent for the compound) is essential to ensure that the observed cytotoxicity is not due to the solvent itself.[17][18] A positive control (a known cytotoxic agent) validates the assay's performance.[17][18]

LDH Release Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) release assay is a direct measure of cytotoxicity based on the loss of cell membrane integrity.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[19][20] The amount of LDH in the supernatant is proportional to the number of lysed cells.[20]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_setup Cell Seeding & Treatment cluster_sample Sample Collection cluster_assay Enzymatic Reaction cluster_readout Data Acquisition node_setup Seed and treat cells as in the MTT assay node_supernatant Carefully collect a portion of the cell culture supernatant node_setup->node_supernatant After incubation node_reaction Add supernatant to a new plate with LDH reaction mixture node_supernatant->node_reaction node_read Incubate and measure absorbance (e.g., at 490 nm) node_reaction->node_read ~30 min incubation

Caption: Workflow for the LDH release assay.

Causality Behind Experimental Choices:

  • Supernatant Collection: Careful handling of the supernatant is critical to avoid disturbing the cell monolayer and artificially inflating LDH levels.

  • Controls: In addition to vehicle and positive controls, it is essential to include a "maximum LDH release" control, where cells are completely lysed with a detergent. This is used to determine 100% cytotoxicity.[21] A "no-cell" control is also necessary to measure the background LDH levels in the culture medium.[20]

Caspase-Glo® 3/7 Assay: A Mechanistic Look into Apoptosis

To determine if a compound induces programmed cell death (apoptosis), assays that measure the activity of caspases, the key executioner enzymes of apoptosis, are invaluable.[22] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.[11][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[11]

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_substrate Assay Principle cluster_outcome Cellular Outcome stimulus 3-(4-Methoxyphenoxy)benzylamine hydrochloride derivative initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation substrate Pro-luminescent Caspase-3/7 Substrate (DEVD) executioner->substrate Cleavage apoptosis Apoptosis executioner->apoptosis product Aminoluciferin + Light substrate->product

Caption: Simplified caspase activation pathway in apoptosis.

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_setup Cell Seeding & Treatment cluster_reagent Reagent Addition cluster_incubation_readout Incubation & Readout node_setup Seed and treat cells in a white-walled 96-well plate node_reagent Add an equal volume of Caspase-Glo® 3/7 Reagent to each well node_setup->node_reagent After treatment period node_mix Mix on a plate shaker and incubate at room temperature node_reagent->node_mix node_read Measure luminescence with a microplate reader node_mix->node_read 30 min - 3h incubation

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-Methoxyphenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural instructions for the safe and compliant disposal of 3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS No. 154108-33-5).[1] Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. Adherence to these protocols is fundamental for regulatory compliance and the protection of both laboratory personnel and the wider ecosystem.

Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not fully established, its chemical structure—an amine hydrochloride—necessitates a cautious approach.[2] Structurally related amines, such as 4-Methoxybenzylamine, are classified as corrosive and can cause severe skin burns and eye damage.[3] Therefore, it is prudent to handle this compound with a similar level of care.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or safety glasses.[4]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5]

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous.[6] This "cradle-to-grave" responsibility requires a careful assessment of the waste's properties.[6]

Why Treat as Hazardous Waste?

Even if a chemical is not explicitly listed on the EPA's P or U lists, it may still be classified as hazardous based on its characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][7]

  • Potential Corrosivity: As an amine salt, it can react with bases to liberate the free amine, and related compounds are known corrosives.[3]

  • Environmental Toxicity: Amines can be harmful to aquatic life, and drain disposal must be avoided to prevent contamination of waterways.[8]

  • Precautionary Principle: Given the incomplete toxicological profile, treating the waste as hazardous is the most responsible and compliant course of action.

All waste containing this compound should be managed as hazardous chemical waste in accordance with federal, state, and institutional regulations.[9][10]

Key Disposal & Safety Parameters

For quick reference, the following table summarizes the essential parameters for handling and disposing of this compound waste.

ParameterGuideline/SpecificationRationale & Source
Waste Classification Hazardous Chemical WastePrecautionary principle due to amine structure and potential for corrosivity and environmental harm.[3][8]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent skin/eye contact with a potentially corrosive substance.[4][5]
Waste Container High-Density Polyethylene (HDPE) or other compatible plastic container with a secure, leak-proof lid.To ensure chemical compatibility and prevent leaks or reactions with container material.[4][8]
Primary Disposal Route Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.Ensures final disposal (typically via incineration) is compliant with EPA regulations under RCRA.[4][8]
Prohibited Disposal Do NOT dispose of down the drain or in regular trash.Amines can be toxic to aquatic ecosystems, and improper disposal violates environmental regulations.[8][11]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal.

Step 1: Waste Segregation (The "Why")

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[8] Amines are basic and can react exothermically or release toxic gases if mixed with incompatible materials.

  • Action: Designate a specific waste container solely for this compound and any materials (e.g., weigh boats, contaminated wipes) used with it.

  • Critical: Keep this waste stream separate from:

    • Acids and acid chlorides[3]

    • Strong oxidizing agents[11]

    • Halogenated solvents (to avoid complicating the final disposal process)[11]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a chemically compatible container, typically made of HDPE, that has a secure, screw-top lid.[4] Inspect the container for any cracks or damage before use.

  • For Empty Product Bottles: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect the first rinse as hazardous waste and add it to your waste stream. Subsequent rinses may be collected as well, depending on institutional policy.[4] After rinsing and defacing the label, the empty container may be disposed of as regular glass or plastic waste, pending institutional approval.[11]

Step 3: Labeling

Accurate labeling is a legal requirement and ensures safe handling by all personnel.

  • Action: Clearly label the container with the words "HAZARDOUS WASTE ".[4]

  • Contents: List all components in the container, including "this compound" and any solvents, with their approximate percentages or concentrations.[4]

Step 4: Storage and Accumulation

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[8] Ensure it is stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Once the container is full, or as you approach the storage time limit defined by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][11] Do not attempt to transport the waste off-site yourself.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generated (Solid or Liquid) characterize Characterize Waste (Identify all components) start->characterize decision Is waste mixed with other incompatible chemicals? characterize->decision segregate Segregate from incompatible waste streams (e.g., acids) decision->segregate  Yes container Select dedicated, compatible HDPE container decision->container No   segregate->container label Label with 'Hazardous Waste' and list all contents container->label store Store sealed container in a designated Satellite Accumulation Area (SAA) label->store pickup Contact EHS or licensed contractor for pickup and disposal store->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for compliant disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use absorbent pads or other appropriate spill containment materials to prevent the spill from spreading.[8]

  • Neutralization (for small spills): For very small spills of the solid, you can cautiously sweep it up. Do not generate dust.[11]

  • Cleanup: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By following this comprehensive guide—which emphasizes hazard assessment, regulatory awareness, and a systematic, step-by-step protocol—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific EHS guidelines to ensure full compliance.

References

Navigating the Safe Handling of 3-(4-Methoxyphenoxy)benzylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS No. 154108-33-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work with this compound is both successful and safe.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and burns. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Similar to benzylamine, this compound is expected to be corrosive or irritating to the skin upon direct contact, potentially causing redness, pain, and burns.[1]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or burns, which could lead to lasting damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[2][3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or be harmful.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.

Protection Type Recommended Equipment Purpose & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye irritation or burns.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.Prevents direct skin contact, which can lead to irritation or chemical burns. Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination.[4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter.Required when handling the solid outside of a fume hood or when there is a risk of aerosol generation. This protects against inhalation of irritant dust.[4]

The following flowchart provides a logical progression for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 PPE Determination cluster_3 Final Check Start Start: New procedure with the compound Assess_Procedure Assess the procedure: - Quantity of compound - Potential for dust/aerosol generation - Duration of handling Start->Assess_Procedure Use_Fume_Hood Is the procedure performed in a certified chemical fume hood? Assess_Procedure->Use_Fume_Hood Standard_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Use_Fume_Hood->Standard_PPE Yes Enhanced_PPE Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron - Nitrile Gloves - NIOSH-approved Respirator Use_Fume_Hood->Enhanced_PPE No Proceed Proceed with the experiment Standard_PPE->Proceed Enhanced_PPE->Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.